molecular formula C9H9BrO3 B1314248 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 69638-06-8

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B1314248
CAS No.: 69638-06-8
M. Wt: 245.07 g/mol
InChI Key: SDTPFVAZAREICN-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPFVAZAREICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543314
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69638-06-8
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 69638-06-8

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and critical applications, with a focus on the scientific rationale behind its use.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known as α-bromoacetovanillone, is an aromatic ketone that serves as a pivotal precursor in the synthesis of various pharmaceutical agents. Its structure, featuring an α-bromoketone moiety, a hydroxyl group, and a methoxy group on a benzene ring, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it an ideal starting material for constructing the core structures of several classes of drugs, most notably beta-adrenergic receptor agonists and antagonists. The CAS number for this compound is 69638-06-8[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 69638-06-8PubChem[1]
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC1=C(C=CC(=C1)C(=O)CBr)OPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Characterization of this compound is typically achieved through standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the ¹H NMR spectrum of the closely related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, provides valuable insight into the expected signals[2][3][4]. The key distinguishing features would be the aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, a singlet for the methoxy group protons, a singlet for the hydroxyl proton, and a characteristic singlet for the two protons of the bromomethyl group (CH₂Br) typically found around 4.4-4.5 ppm[2][4]. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and carbon-bromine (C-Br stretch) functional groups[5].

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective α-bromination of its precursor, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone). The hydroxyl and methoxy groups on the aromatic ring are electron-donating and thus activate the ring towards electrophilic substitution. Therefore, careful control of reaction conditions is crucial to favor bromination at the α-carbon of the ketone over aromatic bromination[6].

Causality in Synthetic Protocol Selection

The choice of brominating agent and reaction conditions is critical for achieving high yields of the desired α-bromo ketone. Direct bromination with elemental bromine (Br₂) in a suitable solvent is a common approach. The presence of an acid catalyst can facilitate the reaction. Protecting the phenolic hydroxyl group may be necessary under certain conditions to prevent side reactions on the aromatic ring[6]. An alternative approach that can offer milder conditions and improved selectivity is the use of cupric bromide (CuBr₂)[2][4].

Representative Experimental Protocol

The following is a representative, self-validating protocol for the α-bromination of a substituted acetophenone, adapted from established procedures for similar substrates[2][4][7].

Objective: To synthesize this compound via α-bromination of 4'-hydroxy-3'-methoxyacetophenone.

Materials:

  • 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)

  • Cupric Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4'-hydroxy-3'-methoxyacetophenone in a mixture of chloroform and ethyl acetate.

  • Add 1.5 to 2.0 equivalents of cupric bromide to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper(I) bromide precipitate.

  • Wash the filtrate with deionized water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data should be consistent with the structure of the target compound.

G Acetovanillone 4'-Hydroxy-3'-methoxyacetophenone Reflux Reflux, 3-4h Acetovanillone->Reflux CuBr2 Cupric Bromide (CuBr2) CuBr2->Reflux Solvent Ethyl Acetate / Chloroform Solvent->Reflux Workup Aqueous Workup & Drying Reflux->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the adrenergic system. The α-bromo ketone functionality is a potent electrophile, readily undergoing nucleophilic substitution with amines to form α-amino ketones. This reaction is a cornerstone in the synthesis of many β-agonist and β-blocker drugs.

Synthesis of β-Adrenergic Receptor Agonists

β₂-Adrenergic receptor agonists are a class of drugs used to treat asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation[8]. The synthesis of many of these drugs involves the reaction of a substituted α-bromoacetophenone with a suitable amine, followed by reduction of the ketone. For example, the general structure of many β-agonists features a phenylethanolamine core, which can be efficiently constructed using intermediates like the title compound.

G Intermediate This compound SN2 Nucleophilic Substitution (SN2) Intermediate->SN2 Amine R-NH2 Amine->SN2 AminoKetone α-Amino Ketone Intermediate SN2->AminoKetone Reduction Ketone Reduction (e.g., NaBH4) AminoKetone->Reduction Drug β-Adrenergic Agonist Reduction->Drug

Caption: General synthetic pathway to β-adrenergic agonists.

The β₂-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the β₂-adrenergic receptor, a G-protein-coupled receptor (GPCR), activates a downstream signaling cascade[9][10]. This ultimately leads to smooth muscle relaxation and bronchodilation. A simplified representation of this pathway is illustrated below.

G cluster_cell Smooth Muscle Cell Agonist β-Agonist Drug Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates targets leading to

Caption: Simplified β₂-adrenergic receptor signaling pathway.

Safety and Handling

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its specific arrangement of functional groups allows for the efficient synthesis of a range of bioactive molecules, particularly those targeting the adrenergic system. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in drug discovery and development.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Bansal, R. K., & Singh, J. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 468-470. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone). ResearchGate. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Crystallographic Communications, 59(5), o579-o580. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem. Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Lefkowitz, R. J., Cotecchia, S., Samama, P., & Costa, T. (1993). Novel beta 2-adrenergic receptor signaling pathways. PubMed. [Link]

  • Patel, M., & Shah, S. (2025, December 13). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

  • Kaiser, C., et al. (1975). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. PubMed. [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. [Link]

  • Med simplified. (2016, March 31). Mechanism of action of Beta 2 agonist [Video]. YouTube. [Link]

  • Lincoln Public Schools. (n.d.). Safety Data Sheet (SDS) o-Nitrobenzaldehyde. [Link]

  • Alexis, A., & Jones, A. (2025, November 7). Beta2-Agonists. StatPearls. [Link]

  • Nguyen, T. A., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PMC. [Link]

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physicochemical Profile, Synthetic Protocols, and Pharmacophore Utility[1][2]

Executive Summary

This compound (CAS: 18497-69-3), often referred to as


-Bromoacetovanillone , is a critical phenacyl bromide intermediate in organic synthesis.[1] Structurally derived from acetovanillone (apocynin), it serves as a high-value scaffold for the synthesis of adrenergic agonists, antioxidants, and lignin model compounds. Its dual functionality—an electrophilic 

-carbon and a nucleophilic phenolic ring—makes it a versatile but reactive building block requiring precise handling protocols due to its lachrymatory nature.[1]

Chemical Identity & Physicochemical Profile

This section consolidates the core physical data required for identification and quality control.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Synonyms

-Bromoacetovanillone; 4'-Hydroxy-3'-methoxy-2-bromoacetophenone; Acetovanillone bromide
CAS Number 18497-69-3 (Primary); 69638-06-8 (Related salt/isomer forms)
Molecular Formula

Molecular Weight 245.07 g/mol
SMILES COc1cc(C(=O)CBr)ccc1O
Physical Properties
Property Value / Description Notes
Appearance Off-white to beige crystalline powderDarkens upon oxidation/light exposure.[1]
Melting Point 160 – 164 °CHigher than precursor acetovanillone (115 °C) due to increased polarity and packing.[1]
Solubility Soluble: DMSO, DMF, Acetone, Ethyl AcetateInsoluble: Water, HexaneHydrolysis occurs slowly in aqueous buffers.
Stability Hygroscopic; Light-sensitiveStore under inert gas (Argon/Nitrogen) at 2-8°C.
pKa ~7.4 (Phenolic -OH)Estimated; relevant for coupling reactions under basic conditions.[1]

Synthetic Pathways & Mechanism[1][7]

The synthesis of


-bromoacetovanillone requires regioselectivity to ensure bromination occurs at the 

-carbon rather than the aromatic ring.[1]
Primary Synthesis Protocol: Copper(II) Bromide Bromination

The use of Copper(II) bromide (


) in ethyl acetate is preferred over elemental bromine (

) because it suppresses radical side reactions and ring bromination.

Reagents:

  • Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone)[1]

  • Copper(II) Bromide (

    
    )[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of acetovanillone in 50 mL of refluxing Ethyl Acetate.

  • Addition: Add 20 mmol (2 equiv.) of finely powdered

    
     to the hot solution.
    
  • Reflux: Heat the heterogeneous mixture at reflux for 2–4 hours. The green

    
     will turn to white/off-white 
    
    
    
    as the reaction proceeds.[1]
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.[1]

  • Work-up: Filter off the solid copper(I) bromide while hot.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from benzene or ethanol/hexane to yield light beige needles.[1]

Mechanistic Pathway Visualization

SynthesisPath Start Acetovanillone (C9H10O3) Enol Enol Intermediate (Acid/Lewis Acid Catalyzed) Start->Enol Tautomerization Complex Cu-Enolate Complex Enol->Complex + CuBr2 Product 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone Complex->Product Bromine Transfer Byproduct CuBr + HBr Complex->Byproduct

Figure 1: Selective alpha-bromination pathway using Copper(II) Bromide, avoiding aromatic substitution.[1]

Reactivity & Applications in Drug Design

This compound acts as a "linchpin" in medicinal chemistry due to the reactivity of the


-bromo ketone moiety (

susceptible) and the phenol group.
Key Reaction Classes
  • Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea) yields 2-aminothiazoles, a common scaffold in kinase inhibitors.[1]

  • Adrenergic Agonist Synthesis: Reaction with primary amines (e.g., isopropylamine, t-butylamine) followed by ketone reduction yields

    
    -amino alcohols (phenylethanolamine backbone).[1]
    
  • Lignin Model Synthesis: Used to synthesize

    
    -O-4 ether linkage models to study lignin depolymerization.[1]
    
Pharmacophore Generation Workflow

Reactivity Core 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone Thiazole 2-Aminothiazoles (Kinase Inhibitors) Core->Thiazole + Thiourea (Hantzsch Rxn) AminoAlc Phenylethanolamines (Bronchodilators) Core->AminoAlc 1. + R-NH2 2. NaBH4 Reduction Lignin Beta-O-4 Dimers (Lignin Models) Core->Lignin + Phenol deriv. (Williamson Ether Synthesis)

Figure 2: Divergent synthetic utility of the alpha-bromo ketone scaffold in generating bioactive heterocycles and pharmacophores.

Handling, Stability & Safety (HSE)

CRITICAL WARNING:


-Haloketones are potent lachrymators  (tear agents) and alkylating agents.[1]
Safety Protocols
  • Lachrymator: This compound causes severe eye and respiratory irritation.[1] All weighing and transfer operations must be performed inside a functioning fume hood.[1]

  • Skin Contact: It is a potent skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating capability before cleanup.[1]

Storage & Stability
  • Decomposition: The compound degrades via dehydrobromination or oxidative coupling if exposed to light and moisture.[1]

  • Storage: Amber glass vials, sealed under Argon, stored at 4°C.

  • Shelf Life: Approximately 6–12 months if stored correctly.[1] If the powder turns dark brown or sticky, it has degraded significantly and should be recrystallized.

Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
Multiplicity Integration Assignment
9.80 Broad Singlet1HPhenolic -OH
7.50 – 7.60 Multiplet2HAromatic (H-2, H-6)
6.95 Doublet1HAromatic (H-5)
4.40 Singlet2H

-Methylene (

)
3.95 Singlet3HMethoxy (

)

Note: The methylene singlet at ~4.40 ppm is the key indicator of successful bromination. If a multiplet or doublet appears here, it indicates incomplete reaction or ring bromination.

Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  ~1670–1680 
    
    
    
    (Shifted lower than non-conjugated ketones due to conjugation with the aromatic ring).[1]
  • Hydroxyl (

    
    ):  Broad band at 3200–3400 
    
    
    
    .[1]
  • C-Br Stretch: ~600–700

    
    .[1]
    

References

  • PubChem. (2024).[1] 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Compound Summary). National Library of Medicine.[1] [Link][1]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009).[2] 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][3][2] Acta Crystallographica Section E, 65(9), o2245. (Provided for structural comparison of the methoxy-analog). [Link]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet:

    
    -Bromoacetovanillone.[1] Merck KGaA.[1] (Refer to vendor SDS for specific handling data).
    

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Executive Summary

This compound (CAS: 69638-06-8), often referred to as


-bromoacetovanillone, serves as a critical electrophilic intermediate in the synthesis of adrenergic receptor agonists and lignin model compounds. Its structural duality—possessing both a reactive 

-haloketone moiety and a phenolic core—makes it a versatile scaffold for constructing benzofurans and phenylethanolamine derivatives. This guide provides a rigorous technical analysis of its molecular weight implications in mass spectrometry, a validated synthetic protocol, and its strategic role in drug discovery pipelines.

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of this compound is not merely a scalar value; it is a distinct isotopic signature essential for identification in high-throughput screening (HTS) and metabolic studies.

Molecular Weight Analysis
  • Monoisotopic Mass: 243.9735 Da (based on

    
    )
    
  • Average Molecular Weight: 245.07 g/mol

  • Isotopic Signature: The presence of a single bromine atom confers a characteristic 1:1 doublet in the mass spectrum (

    
     and 
    
    
    
    peaks of nearly equal intensity), acting as a diagnostic tag during LC-MS analysis of reaction mixtures.
Physicochemical Data Table
PropertyValueContextual Note
Formula

Core scaffold: Acetovanillone
CAS Registry 69638-06-8Specific to 4-OH, 3-OMe isomer
Appearance Light brown to off-white solidColor darkens upon oxidation/light exposure
Solubility Soluble in DCM, EtOAc, MeOHPoor solubility in water; hydrolyzes slowly
Reactivity High (Alkylating Agent)Susceptible to nucleophilic attack at

-carbon

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound requires precise control to prevent poly-bromination or oxidation of the electron-rich phenolic ring. The protocol below utilizes copper(II) bromide (


) as a selective brominating agent, superior to elemental bromine (

) for maintaining regioselectivity.
Validated Synthetic Protocol

Objective: Selective


-bromination of Acetovanillone.

Reagents:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) [1]

  • Copper(II) Bromide (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of acetovanillone in 50 mL of

    
     mixture in a 250 mL round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add 20 mmol (2 equivalents) of finely powdered

    
     to the solution. The heterogeneous mixture will appear dark green/black.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70°C) for 3–5 hours. Monitor the disappearance of the starting ketone via TLC (30% EtOAc in Hexanes). The formation of

    
     (white precipitate) indicates reaction progress.
    
  • Filtration: Cool the reaction to room temperature. Filter off the copper(I) bromide byproduct through a Celite pad.

  • Workup: Wash the filtrate with cold water (

    
     mL) to remove trace copper salts. Dry the organic phase over anhydrous 
    
    
    
    .[1]
  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/hexane to yield the target

    
    -bromoketone.
    
Reaction Workflow Diagram

SynthesisWorkflow Start Acetovanillone (Precursor) Process Reflux in CHCl3/EtOAc (3-5 Hours) Start->Process Reagent CuBr2 (Brominating Agent) Reagent->Process Byproduct CuBr (Solid) (Removed via Filtration) Process->Byproduct Precipitation Product 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone Process->Product Workup & Crystallization

Figure 1: Selective bromination workflow using Copper(II) Bromide to minimize ring bromination.

Part 3: Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. Its primary utility lies in the synthesis of


-adrenergic receptor agonists and antagonists. The 

-bromoketone motif is readily displaced by amines to form

-aminoketones, which are subsequently reduced to the corresponding phenylethanolamines—a pharmacophore found in drugs like Salbutamol and Isoprenaline.
Strategic Utility
  • Adrenergic Agonists: Precursor for synthesizing analogs of Normetanephrine and other catecholamine metabolites [2].

  • Lignin Model Compounds: Used to synthesize

    
    -O-4 linked dimers to study lignin depolymerization mechanisms [3].
    
  • Benzofuran Synthesis: Reaction with phenols under basic conditions yields benzoylbenzofurans, relevant for anti-arrhythmic research [4].

Synthetic Utility Tree

UtilityTree Core 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone Path1 Reaction with Primary Amines (e.g., Isopropylamine) Core->Path1 Path2 Reaction with Phenols (Base Catalyzed) Core->Path2 Path3 Reduction (NaBH4) Core->Path3 Prod1 Alpha-Aminoketones (Adrenergic Precursors) Path1->Prod1 Prod2 Benzoylbenzofurans (Scaffold Construction) Path2->Prod2 Prod3 Bromohydrins (Lignin Models) Path3->Prod3

Figure 2: Divergent synthetic pathways originating from the


-bromoketone scaffold.

Part 4: Safety & Handling

Hazard Classification:

  • Lachrymator: This compound is a potent tear gas agent. It causes severe eye and respiratory irritation.

  • Skin Corrosive: Direct contact can cause chemical burns and sensitization.

Handling Protocol:

  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2022). Synthesis of alpha-bromoacetophenones and application in obtaining 2-benzoylbenzofurans. Available at: [Link]

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Introduction

This compound, also known as α-bromoacetovanillone, is a key synthetic intermediate derived from apocynin (4'-hydroxy-3'-methoxyacetophenone). Apocynin itself is a naturally occurring phenolic compound recognized for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase[1][2][3]. The bromination of apocynin at the α-carbon position creates a valuable electrophilic site, making it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications, including anti-glioma agents[4].

This guide provides a comprehensive analysis of the spectral data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectral features. This document is intended for researchers and drug development professionals who require a thorough understanding of this molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Properties and Structure

A foundational understanding begins with the molecule's basic chemical properties and structure.

PropertyValue
IUPAC Name This compound[5]
Synonyms α-bromoacetovanillone, Apocynin bromide
CAS Number 69638-06-8[5]
Molecular Formula C₉H₉BrO₃[5]
Molecular Weight 245.07 g/mol [5]

The structural features—a substituted aromatic ring, a phenolic hydroxyl group, a methoxy group, and an α-brominated ketone—are all expected to give distinct and interpretable signals in various spectroscopic analyses.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons adjacent to the bromine, the methoxy protons, and the phenolic hydroxyl proton. The substitution pattern on the aromatic ring (protons at C2, C5, and C6) creates a coupled spin system.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic OH~5.9 - 6.2Singlet (broad)1HLabile proton, chemical shift is concentration and solvent dependent.
H-6~7.60Doublet (d)1HOrtho to the electron-withdrawing carbonyl group, deshielded.
H-2~7.58Doublet of doublets (dd)1HOrtho to carbonyl and meta to hydroxyl, deshielded.
H-5~7.00Doublet (d)1HOrtho to the electron-donating hydroxyl group, shielded.
CH₂Br~4.40Singlet (s)2HMethylene protons adjacent to two electron-withdrawing groups (carbonyl and bromine).
OCH₃~3.95Singlet (s)3HStandard chemical shift for an aryl methoxy group.

Expertise & Causality:

  • The strong deshielding of the aromatic protons H-6 and H-2 is a direct consequence of the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl group.

  • The singlet nature of the -CH₂Br signal is crucial. These two protons are chemically equivalent as there is free rotation around the C-C bond, and there are no adjacent protons to couple with.

  • The broadness of the phenolic -OH peak is due to chemical exchange with residual water or other protic species in the solvent. Its integration confirms the presence of a single hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (C7)~190.5Ketonic carbonyl carbon, highly deshielded.
C-4~152.0Aromatic carbon attached to the hydroxyl group.
C-3~148.5Aromatic carbon attached to the methoxy group.
C-1~127.0Aromatic carbon to which the acetyl group is attached.
C-6~125.0Aromatic C-H.
C-2~114.5Aromatic C-H.
C-5~112.0Aromatic C-H.
OCH₃ (C9)~56.0Methoxy carbon.
CH₂Br (C8)~30.5Methylene carbon attached to bromine, deshielded by the halogen.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence (e.g., zgpg30).

    • A relaxation delay of 2 seconds is standard.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum using the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

Frequency Range (cm⁻¹)Vibration TypeIntensitySignificance
3500 - 3200O-H stretch (phenolic)Broad, StrongConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
3100 - 3000C-H stretch (aromatic)MediumIndicates the aromatic C-H bonds.
2980 - 2850C-H stretch (aliphatic)Medium-WeakCorresponds to the methoxy and methylene C-H bonds.
~1675C=O stretch (ketone)Strong, SharpDiagnostic for the conjugated ketone carbonyl group. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.
1600 - 1450C=C stretch (aromatic)Medium-StrongMultiple bands confirming the presence of the benzene ring.
~1270C-O stretch (aryl ether)StrongCharacteristic of the Ar-O-CH₃ ether linkage.
~650C-Br stretchMedium-WeakIndicates the presence of the carbon-bromine bond.

Experimental Protocol: Acquiring an IR Spectrum (KBr Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be run first and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The most distinctive feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

m/z ValueIonRationale
244 / 246[M]⁺Molecular Ion Peak. The two peaks of ~1:1 intensity ratio are definitive proof of a single bromine atom in the molecule.
165[M - Br]⁺Loss of a bromine radical.
151[C₈H₇O₂]⁺Acylium ion formed by α-cleavage (loss of •CH₂Br). This is often a very stable and abundant fragment for phenacyl halides.
123[C₇H₇O]⁺Loss of carbon monoxide (CO) from the acylium ion at m/z 151.

Trustworthiness through Self-Validation: The observation of the characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments is a self-validating feature of the mass spectrum, providing high confidence in the elemental composition.

Fragmentation Pathway Diagram

G M [C₉H₉BrO₃]⁺ m/z 244/246 M_Br [C₉H₉O₃]⁺ m/z 165 M->M_Br - •Br Acylium [C₈H₇O₂]⁺ m/z 151 M->Acylium - •CH₂Br Acylium_CO [C₇H₇O]⁺ m/z 123 Acylium->Acylium_CO - CO

Caption: Primary fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides unambiguous evidence of the key functional groups, notably the phenolic hydroxyl and the conjugated ketone. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as an unmistakable signature. This comprehensive spectral data set provides the necessary foundation for researchers using this compound in further synthetic applications.

References

  • AERU, University of Hertfordshire. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. [Link]

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  • ResearchGate. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • Li, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Molecules, 24(17), 3181. [Link]

  • PubMed Central. (2022). In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. [Link]

  • Ximenes, V. F., et al. (2013). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 18(3), 2821-2839. [Link]

  • MDPI. (2024). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. [Link]

  • PubMed Central. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. [Link]

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An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of a Key Intermediate

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in synthetic organic chemistry. Its structural motifs, including a brominated acetyl group, a hydroxyl group, and a methoxy-substituted phenyl ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction conditions, purification strategies, and ultimately its utility in various synthetic pathways. An understanding of its solubility profile is paramount for optimizing reaction yields, ensuring homogeneity, and developing scalable synthetic routes. This guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the implications of its solubility in a research and development context.

Physicochemical Properties: A Foundation for Solubility Prediction

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized below, providing a basis for understanding its behavior in different solvent systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol PubChem[1]
Appearance Likely a solid at room temperatureGeneral knowledge
Polar Surface Area 46.5 ŲPubChem[1]

The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group, both containing electronegative oxygen atoms, introduces polarity to the molecule. These groups are capable of forming hydrogen bonds, which is a key factor in determining solubility in protic solvents. Conversely, the phenyl ring and the bromine atom contribute to the molecule's nonpolar character. The interplay of these opposing features will govern its solubility profile.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

Water and Aqueous Buffers: Due to the presence of the polar hydroxyl and methoxy groups, some degree of solubility in water is expected. The hydroxyl group, in particular, can participate in hydrogen bonding with water molecules. However, the relatively large nonpolar surface area of the brominated phenyl ring will likely limit its aqueous solubility. The solubility in aqueous buffers may be pH-dependent. In basic solutions, the phenolic hydroxyl group can be deprotonated to form a more polar phenoxide ion, which would significantly increase its solubility in water.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are anticipated to be good solvents for this compound.[3] These solvents have high dielectric constants and are polar enough to interact with the polar functional groups of the solute, while also being able to solvate the nonpolar portions of the molecule.

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are also expected to be effective solvents. They can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl and methoxy groups of the compound.[4]

Nonpolar Solvents: Solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents for this compound. The significant polarity imparted by the hydroxyl and methoxy groups will hinder its dissolution in these nonpolar environments.

The solubility of many organic compounds increases with temperature.[4] Therefore, heating the solvent may enhance the solubility of this compound.

Experimental Determination of Solubility: A Validating Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Safety Precautions:

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on the SDS for structurally similar compounds, the following precautions should be taken:

  • Corrosive Hazard: The compound may be corrosive and can cause severe skin burns and eye damage.[5][6]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ingestion: The compound may be harmful if swallowed.[6] Do not eat, drink, or smoke in the laboratory.[8]

Materials:
  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide, toluene)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh Compound B Add Solvent A->B Add to vial D Incubate with Agitation (e.g., 24h at 25°C) B->D C Create Serial Dilutions (for standard curve) H Analyze via HPLC or UV-Vis C->H Calibrate instrument E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Dilute Supernatant F->G G->H I Quantify Concentration using Standard Curve H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • For a more complete separation, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring that no solid particles are transferred.

    • Dilute the supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Implications in Research and Drug Development

A thorough understanding of the solubility of this compound has significant practical implications:

  • Reaction Optimization: The choice of solvent is critical for the success of a chemical reaction. A solvent in which the starting materials are sufficiently soluble will promote higher reaction rates and yields by ensuring a homogeneous reaction mixture.

  • Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Formulation Development: In the context of drug development, if this compound or a derivative is intended for pharmaceutical use, its solubility in aqueous and physiologically relevant media is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.

Conclusion

While specific, experimentally determined solubility values for this compound are not widely published, a systematic analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The presence of both polar and nonpolar functionalities suggests a preference for polar aprotic and protic organic solvents. Its solubility in aqueous media is likely to be limited but can be enhanced in basic conditions. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this important synthetic intermediate in various solvents, thereby enabling its effective and efficient use in research and development endeavors.

References

  • Vertex AI Search. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 22). SAFETY DATA SHEET.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ECHEMI. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone SDS, 2491-38-5 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%.
  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved January 30, 2026, from [Link]

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  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

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A Senior Application Scientist's Guide to the Stability and Storage of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding a Key Synthetic Intermediate

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS No. 69638-06-8) is an α-bromo aromatic ketone of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a versatile precursor for a wide array of heterocyclic compounds and other complex molecular architectures. However, the very features that make this compound a valuable synthetic tool also render it susceptible to degradation if not handled and stored with the requisite scientific rigor.

This guide provides an in-depth analysis of the factors influencing the stability of this compound. It moves beyond mere procedural lists to explain the underlying chemical principles dictating its proper storage and handling. The protocols herein are designed as self-validating systems to ensure the long-term integrity of the material, safeguarding experimental outcomes and protecting the safety of laboratory personnel.

Physicochemical Profile and Intrinsic Reactivity

This compound is typically supplied as a white to off-white or light yellow crystalline solid.[3][4] Its stability is fundamentally governed by the interplay of its three key functional groups:

  • The α-Bromo Ketone: This is the most reactive site on the molecule. The electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the bromine atom is a good leaving group, setting the stage for both substitution and elimination reactions. This functional group is also responsible for the compound's lachrymatory (tear-inducing) and irritant properties.

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by bases. The resulting phenoxide is a more electron-rich ring system, which can influence the reactivity of the rest of the molecule.

  • The Methoxy Group: This electron-donating group on the aromatic ring can influence the overall electronic properties and reactivity of the compound in various chemical transformations.

While the compound is generally stable under ambient conditions for short durations, such as during transport, its long-term integrity depends on controlling its environment to prevent degradation.[5]

Critical Factors Governing Compound Stability and Degradation Pathways

Understanding the specific environmental factors that can compromise the purity of this compound is paramount.

  • Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation. For α-bromo ketones, thermal stress can promote elimination reactions or other decomposition pathways. Therefore, refrigerated storage is not merely a suggestion but a necessity for preserving the compound.

  • Moisture: As a crystalline solid, the compound must be protected from atmospheric moisture.[3] Moisture can lead to hydrolysis of the reactive C-Br bond, although this is typically slow. More significantly, the presence of water can facilitate other degradation mechanisms and compromise the physical state of the powder.

  • Atmospheric Oxygen: While specific data on oxidative stability is limited, it is a best practice for complex organic intermediates to be stored under an inert atmosphere (e.g., nitrogen or argon).[6][7] This precautionary measure prevents potential long-term oxidative degradation, especially given the presence of an electron-rich phenolic ring.

  • Incompatible Materials (pH Sensitivity): This is arguably the most critical chemical factor.

    • Bases: α-Bromo ketones are highly sensitive to bases.[8] Even weak bases can abstract the α-proton, leading to a rapid E2 elimination of HBr and the formation of a highly reactive α,β-unsaturated ketone.[9] This degradation pathway not only consumes the starting material but introduces a reactive impurity that can lead to unwanted side reactions and polymerization.

    • Strong Oxidizing Agents: These should be avoided as they can react with the organic structure.[8]

    • Amines: Amines are nucleophiles and bases, and they will readily react with the compound, likely through nucleophilic substitution of the bromine atom.[8]

Validated Protocols for Storage and Handling

Adherence to validated protocols is essential for maintaining the chemical fidelity of this compound from receipt to final use.

Workflow for Compound Management

The following diagram outlines the critical decision points and handling steps for the compound's lifecycle within the laboratory.

compound_workflow cluster_receipt Receiving cluster_storage Storage & Allocation cluster_use Experimental Use A Receive Shipment B Inspect Container Integrity in Fume Hood A->B C Log in Chemical Inventory B->C D Short-Term Use? (< 1 Week) C->D E Store at 2-8°C Tightly Sealed D->E Yes F Store at 2-8°C under Inert Gas (Argon/Nitrogen) D->F No (Long-Term) G Dispense Aliquot in Fume Hood E->G F->G H Return to Storage Promptly G->H I Proceed to Experiment G->I

Caption: Workflow for handling this compound.

Quantitative Storage Parameters

The following table summarizes the recommended storage conditions, grounded in the compound's chemical properties.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated) [5][7]Minimizes thermal degradation pathways, ensuring long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) [6][7]Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. Essential for long-term storage.
Container Tightly-sealed, amber glass bottle Prevents ingress of moisture and air.[8][10] Amber glass protects from potential photolytic degradation, a common concern for aromatic ketones.
Storage Location Dry, well-ventilated, locked corrosive materials cabinet [8][10]Ensures separation from incompatible materials (especially bases), prevents accidental access, and contains any potential vapors.
Experimental Protocols

Protocol 3.1: Receipt and Initial Handling

  • Upon receipt, immediately transfer the package to a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for solids handling, but check compatibility).

  • Carefully unpack the outer container. Visually inspect the primary container for any signs of damage or broken seals.

  • If the container is compromised, follow institutional spill procedures. Do not handle further.

  • If the container is intact, log the compound into the laboratory chemical inventory system, noting the date of receipt and manufacturer's lot number.

  • Affix a receiving date label to the bottle.

Protocol 3.2: Long-Term Storage (>1 Week)

  • Carefully open the container inside the fume hood.

  • Break the vacuum seal (if present) slowly.

  • Purge the headspace of the container with a gentle stream of dry argon or nitrogen for approximately 30-60 seconds. The goal is to displace the air, not to disturb the solid material.

  • Immediately and tightly reseal the container cap. Wrap the cap and neck junction with Parafilm® as an extra barrier against moisture ingress.

  • Place the sealed container in a designated, clearly labeled secondary container within a refrigerator (2-8°C) located in a locked and ventilated cabinet suitable for corrosive materials.[8]

Protocol 3.3: Aliquoting and Dispensing for Use

  • Allow the container to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use clean, dry spatulas and weighing vessels.

  • Work efficiently to minimize the time the primary container is open to the atmosphere.

  • After dispensing the required amount, re-purge the headspace with inert gas, reseal tightly, wrap with Parafilm®, and promptly return the container to its designated refrigerated storage location.

Hazard Management and Safety

The reactive nature of this compound necessitates strict adherence to safety protocols.

  • Primary Hazards:

    • Skin Corrosion/Irritation: The compound is corrosive and can cause skin burns.[8]

    • Serious Eye Damage: Contact with eyes can cause severe damage, potentially leading to blindness.[8]

    • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[11]

    • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[8]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.

    • Hand Protection: Wear chemical-resistant gloves.[4]

    • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Handling Precautions:

    • Avoid formation and inhalation of dust.[4]

    • Ensure adequate ventilation and always handle within a fume hood.[10]

    • Wash hands and any exposed skin thoroughly after handling.[8]

  • Spill and Disposal:

    • In case of a spill, evacuate the area. Avoid breathing dust.[4] Collect the spilled material using dry methods (do not add water) and place it in a sealed container for disposal.

    • Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[10]

Conclusion

This compound is an indispensable reagent whose utility is directly proportional to its purity. Its inherent reactivity as an α-bromo ketone demands a storage and handling strategy centered on the exclusion of heat, moisture, and chemical incompatibilities, particularly bases. By implementing the scientifically-grounded protocols detailed in this guide—specifically, refrigerated storage under an inert atmosphere in a tightly sealed container—researchers can ensure the compound's long-term stability. This diligence preserves the integrity of the material for reproducible experimental results and, most importantly, ensures a safe laboratory environment.

References

  • 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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  • 2-Bromo-1-(4-hydroxyphenyl)
  • 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)
  • 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. BLDpharm.
  • (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem.
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.
  • methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone). MedchemExpress.com.
  • (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5. ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 69638-06-8|this compound. BLDpharm.

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"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" material compatibility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Compatibility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Executive Summary

This guide provides a comprehensive analysis of the material compatibility of this compound (CAS 69638-06-8), a key intermediate in pharmaceutical synthesis. The inherent reactivity of its core functional groups—the α-bromo ketone, the phenolic hydroxyl, and the methoxy-substituted aromatic ring—dictates stringent requirements for material selection in handling, storage, and processing. The primary compatibility risks stem from the compound's susceptibility to hydrolysis, which generates corrosive hydrobromic acid (HBr), and its incompatibility with bases, strong oxidizing agents, and certain metals. This document offers a detailed compatibility matrix, recommended protocols, and methodologies for ensuring product purity and operator safety.

Introduction: Understanding the Molecule's Reactivity

This compound, also known as α-bromoacetovanillone, is a bifunctional organic compound of significant interest. Its utility as a synthetic building block is derived from its reactive sites. However, these same sites present material compatibility challenges. An understanding of the molecule's chemical nature is paramount for its successful application.

The key structural features influencing its compatibility are:

  • α-Bromo Ketone: This is a highly reactive electrophilic center. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Furthermore, in the presence of bases, the molecule can readily undergo E2 elimination to form an α,β-unsaturated ketone, a potential impurity.[1][2]

  • Phenolic Hydroxyl Group: This group imparts weak acidity and sensitivity to oxidation. It will react with bases, and its presence can influence the reactivity of the aromatic ring. Phenolic compounds require careful storage to prevent degradation from light and air.[3][4][5]

  • Potential for Hydrolysis: The most significant compatibility concern is the hydrolysis of the carbon-bromine bond. Traces of water can react with the compound, especially at elevated temperatures or in the presence of catalysts (like certain metals), to form hydrobromic acid (HBr). This byproduct is highly corrosive to many common construction materials.[6][7]

The following diagram illustrates the molecule and its primary reactive sites that dictate material compatibility.

mol n1 α-Bromo Ketone (Susceptible to Nucleophiles and Base-Induced Elimination) e1 e1 n1->e1 n2 Phenolic -OH (Weakly Acidic, Prone to Oxidation) e2 e2 n2->e2 n3 C-Br Bond (Hydrolysis generates corrosive HBr) e3 e3 n3->e3

Caption: Chemical structure and key reactive sites of this compound.

Material Compatibility Matrix

The following table provides a summary of material compatibility based on the known reactivity of α-bromo ketones, phenols, and halogenated organic compounds.[8][9][10] The ratings assume anhydrous conditions unless otherwise specified. The presence of water significantly increases the risk of corrosion for many metals.

Material ClassSpecific MaterialCompatibility RatingRationale and Expert Insights
Glass & Ceramics Borosilicate Glass 3.3Excellent Highly inert to organic halides and weak acids. The preferred material for reaction vessels and long-term storage containers. Ensure containers have tight-fitting seals to prevent moisture ingress.
Glass-lined SteelExcellent Combines the inertness of glass with the structural integrity of steel. Ideal for pilot and production-scale reactors.
Metals Hastelloy C-276Good High nickel-chromium-molybdenum content provides excellent resistance to a wide range of corrosive environments, including wet halogen compounds. Recommended for metallic components like valves, fittings, and agitators.
TantalumExcellent Extremely inert, but high cost limits its use to critical components like rupture discs or thermocouple sheaths.
Stainless Steel 316/316LFair to Poor NOT RECOMMENDED FOR WET CONDITIONS. Susceptible to pitting and crevice corrosion from halide ions (Br-). Hydrolysis to HBr will lead to rapid corrosion.[6][11] May be suitable for brief handling of scrupulously dry material, but carries a high risk of metallic contamination.
Stainless Steel 304Poor Less resistant to halides than 316 SS. Should be avoided entirely.
AluminumSEVERE RISK Halogenated organic compounds can react violently with aluminum.[10] DO NOT USE.
Copper, Brass, ZincSEVERE RISK These materials are readily corroded by hydrobromic acid.[6] DO NOT USE.
Plastics Polytetrafluoroethylene (PTFE)Excellent Excellent chemical resistance. Ideal for liners, gaskets, seals, and tubing.
Perfluoroalkoxy (PFA)Excellent Similar to PTFE with better melt-processability. Suitable for tubing and vessel linings.
Polypropylene (PP)Fair May show some absorption and swelling over long-term exposure. Suitable for short-term use, such as transfer tubing or single-use containers. Compatibility testing is recommended.
Polyethylene (HDPE/LDPE)Fair to Poor Susceptible to attack by halogenated solvents. Not recommended for long-term storage. May be used for secondary containment.
Polyvinyl Chloride (PVC)Poor Likely to be attacked and plasticizers leached. DO NOT USE.
Elastomers Perfluoroelastomer (FFKM, e.g., Kalrez®)Excellent Offers the broadest chemical resistance, similar to PTFE. The best choice for critical seals and O-rings where failure is not an option.
Fluoroelastomer (FKM, e.g., Viton®)Good Good resistance to halogenated compounds, but may swell with prolonged exposure. A cost-effective choice for less critical seals.
Ethylene Propylene Diene Monomer (EPDM)Poor Not recommended for use with halogenated organic compounds. Significant swelling and degradation can be expected.
SiliconePoor Rapidly swells and degrades upon contact with halogenated compounds. DO NOT USE.

Incompatible Materials and Hazardous Reactions

Direct contact with certain substance classes can lead to rapid degradation of the product, the generation of hazardous byproducts, or violent reactions.

  • Bases (Strong and Weak): Caustics (e.g., NaOH, KOH), amines, and even weak bases like pyridine will promote the elimination of HBr to form α,β-unsaturated ketones.[2] This reaction is often exothermic.

  • Strong Oxidizing Agents: Reagents like nitric acid, perchlorates, and peroxides are incompatible with phenols and can lead to vigorous or explosive reactions.[6][8]

  • Moisture/Water: Reacts via hydrolysis to form corrosive hydrobromic acid (HBr). This is the most common cause of material failure and product contamination. The reaction is accelerated by heat and the presence of certain metals.

  • Active Metals: Alkali metals (e.g., sodium, potassium) and powdered aluminum can react violently with halogenated compounds.[10]

The diagram below illustrates potential degradation pathways resulting from incompatibilities.

cluster_main This compound start C9H9BrO3 hydrolysis Hydrolysis Product (α-Hydroxy Ketone + HBr) start->hydrolysis elimination Elimination Product (α,β-Unsaturated Ketone) start->elimination oxidation Oxidation Products (Quinone-type species, etc.) start->oxidation water H2O / Moisture (Metal Catalysis) water->hydrolysis base Base (e.g., Amines, NaOH) base->elimination oxidizer Strong Oxidizer oxidizer->oxidation

Caption: Primary degradation pathways for the title compound when exposed to incompatible substances.

Recommended Handling and Storage Protocols

To maintain the integrity of this compound, strict adherence to the following protocols is essential.

  • Atmosphere: Always handle and store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture and atmospheric oxygen.

  • Temperature: Store in a refrigerated, controlled environment between 2-8°C.[12] Avoid temperature cycling and keep away from heat sources.

  • Containers: The primary storage container should be made of amber borosilicate glass with a PTFE-lined cap to protect from light and ensure an inert seal.

  • Dispensing: Use tools and equipment made from compatible materials for weighing and transfer, such as Hastelloy spatulas or glass utensils. Avoid stainless steel if possible, especially if the material's history is unknown.

  • Personal Protective Equipment (PPE): Due to the compound's corrosive nature, wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[13][14]

Experimental Protocol for Compatibility Assessment

This self-validating protocol allows researchers to test the compatibility of new materials (e.g., a new grade of tubing or a filter membrane) under their specific process conditions.

Objective: To determine if a material is compatible with this compound by monitoring for compound degradation and the generation of halide ions.

Methodology:

  • Material Preparation:

    • Cut a coupon of the test material with a known surface area (e.g., 1 cm x 1 cm).

    • Clean the coupon with a suitable solvent (e.g., isopropanol) and dry completely under vacuum or with a stream of nitrogen.

    • Record the initial mass and appearance of the coupon.

  • Sample Preparation:

    • Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene) at a typical process concentration.

    • Establish a control sample: Place 10 mL of the solution into a sealed borosilicate glass vial.

    • Establish a test sample: Place 10 mL of the solution and the prepared material coupon into a second sealed borosilicate glass vial.

  • Incubation:

    • Store both vials under the intended process conditions (e.g., 40°C for 72 hours). Include agitation if it is part of the process.

  • Analysis:

    • Visual Inspection: After incubation, visually inspect the test coupon and solution for any changes (discoloration, corrosion, precipitation). Compare with the control.

    • Purity Analysis (HPLC): Analyze both the control and test solutions by High-Performance Liquid Chromatography (HPLC) with UV detection.

      • Compare the peak area of the parent compound to quantify degradation.

      • Look for the appearance of new peaks, which may indicate degradation products (e.g., the elimination product).

    • Halide Ion Test (Ion Chromatography or Potentiometric Titration): Analyze the test solution for the presence of bromide ions (Br-). An increase in bromide concentration compared to a baseline reading indicates hydrolysis of the starting material.

  • Interpretation:

    • Compatible: No significant change in coupon appearance or mass; <1% degradation of the parent compound by HPLC; no significant increase in bromide ion concentration.

    • Incompatible: Visible corrosion or discoloration; >5% degradation of the parent compound; significant detection of bromide ions.

The workflow for this protocol is visualized below.

start Start: Select New Material prep_coupon 1. Prepare & Characterize Material Coupon start->prep_coupon prep_solution 2. Prepare Stock Solution of Compound prep_coupon->prep_solution setup_vials 3. Set up 'Control' Vial (Solution Only) & 'Test' Vial (Solution + Coupon) prep_solution->setup_vials incubate 4. Incubate at Process Conditions setup_vials->incubate analyze 5. Post-Incubation Analysis incubate->analyze sub_visual Visual Inspection (Coupon & Solution) analyze->sub_visual sub_hplc Purity by HPLC (% Degradation) analyze->sub_hplc sub_halide Halide Ion Test (IC or Titration) analyze->sub_halide decision Results Consistent with Compatibility Criteria? sub_visual->decision sub_hplc->decision sub_halide->decision end_pass PASS: Material is Compatible decision->end_pass Yes end_fail FAIL: Material is Incompatible decision->end_fail No

Caption: Experimental workflow for assessing the compatibility of a new material.

References

  • This compound | 69638-06-8. (n.d.). Sigma-Aldrich.
  • BNL Chemical Storage and Compatibility Information. (n.d.). New York University.
  • 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. (n.d.). PubChem.
  • Influence of Storage Conditions on Stability of Phenolic Compounds. (2020). PubMed Central.
  • Synthetic Access to Aromatic α-Haloketones. (2020). PubMed Central.
  • Chemical Compatibility Chart. (n.d.).
  • Safety Data Sheet for 2-Bromo-4'-methoxyacetophenone. (2025). Fisher Scientific.
  • Storage Effect on Phenolic Compounds and Antioxidant Activity. (2022). MDPI.
  • Hydrobromic acid corrosion data. (n.d.). Alleima.
  • Phenol Fact Sheet. (n.d.). UC Berkeley EH&S.
  • Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable.
  • Halogenated Organic Compounds. (n.d.). CAMEO Chemicals, NOAA.
  • Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
  • Safety Data Sheet for 4'-Bromoacetophenone. (2024). Aldrich.
  • This compound Safety Data. (n.d.). BLDpharm.

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"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" key intermediates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Application of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone


-Bromination Protocols for Acetovanillone Derivatives

Part 1: Executive Summary & Strategic Disconnects

This compound (CAS: 10323-99-6), often referred to as


-bromoacetovanillone, is a linchpin intermediate in the synthesis of 

-adrenergic agonists, antioxidant pharmacophores, and complex lignin model compounds.

However, its synthesis presents a classic chemoselectivity paradox in organic chemistry. The starting material, acetovanillone (4'-hydroxy-3'-methoxyacetophenone), contains a highly activated aromatic ring due to the electron-donating phenolic (-OH) and methoxy (-OMe) groups.

The Core Technical Challenge: Standard electrophilic bromination (using elemental


) favors Nuclear Bromination  (Electrophilic Aromatic Substitution) at the 5-position over the desired Side-Chain 

-Bromination
.
  • Path A (Undesired): Ring bromination

    
     5-bromoacetovanillone.
    
  • Path B (Target): Side-chain bromination

    
    
    
    
    
    -bromoacetovanillone.

This guide details two self-validating protocols designed to suppress Path A and maximize Path B, utilizing kinetic control and specific brominating agents.

Part 2: Mechanistic Pathways & Selectivity

To control the reaction, one must understand the competing mechanisms. The desired pathway requires the formation of an enol or enolate intermediate, whereas the undesired pathway proceeds through direct attack on the


-system of the benzene ring.
Diagram 1: Chemoselectivity Decision Tree

ReactionPathway Start Acetovanillone (Starting Material) Enol Enol Intermediate (Rate Limiting Step) Start->Enol Acid Cat. (p-TsOH or HBr) Complex Charge-Transfer Complex Start->Complex Direct Br2 Attack Target TARGET PRODUCT alpha-Bromoacetovanillone (Side-Chain) Enol->Target NBS or CuBr2 (Kinetic Control) SideProduct IMPURITY 5-Bromoacetovanillone (Nuclear Substitution) Complex->SideProduct EAS Mechanism (Thermodynamic)

Figure 1: Mechanistic divergence. Acid catalysis and specific reagents (


, NBS) drive the reaction through the Enol intermediate, bypassing the nuclear substitution pathway.

Part 3: Optimized Experimental Protocols

Method A: The Heterogeneous Copper(II) Bromide Route (High Selectivity)

Best for: High purity requirements where ring bromination must be <1%.

Principle:


 acts as a brominating agent that releases bromine species slowly or reacts via a copper-enol complex, significantly reducing the concentration of free electrophilic bromine available for ring substitution.

Reagents:

  • Acetovanillone (1.0 eq)

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 v/v)
    

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve Acetovanillone (10 mmol) in a 1:1 mixture of EtOAc/CHCl3 (50 mL).

  • Addition: Add finely powdered

    
     (20 mmol) to the solution. The system will be a heterogeneous green/black suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    C).
    
    • Observation: As the reaction proceeds, the dark green

      
       will convert to white/off-white 
      
      
      
      (Cuprous bromide).
    • Time: Typically 3–5 hours.[1] Monitor by TLC (Hexane/EtOAc 7:3).

  • Filtration: Cool to room temperature. Filter off the white

    
     byproduct through a Celite pad.
    
  • Workup: Wash the filtrate with cold water (

    
     mL) to remove copper salts. Dry organic layer over 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure. The crude solid can be recrystallized from benzene or ethanol/hexane.

Critical Control Point: Ensure


 is finely ground. Large chunks reduce surface area and reaction rate, leading to incomplete conversion.
Method B: The NBS/p-TsOH Route (Green & Scalable)

Best for: Large scale synthesis where heavy metal waste (


) is a concern.

Principle: p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone. N-Bromosuccinimide (NBS) provides a controlled source of bromine that reacts faster with the enol than the aromatic ring.

Reagents:

  • Acetovanillone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    
    )

Protocol:

  • Solvation: Dissolve Acetovanillone (10 mmol) and p-TsOH (1 mmol) in Acetonitrile (40 mL).

  • Activation: Stir at room temperature for 15 minutes to establish the keto-enol equilibrium.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 20 minutes.

    • Note: Exothermic reaction. Maintain temperature

      
      C to prevent polybromination.
      
  • Quench: Stir for 1–2 hours. Quench with saturated sodium thiosulfate solution (to remove trace

    
    ).
    
  • Extraction: Evaporate acetonitrile. Extract residue with Dichloromethane (DCM).

  • Purification: Wash with water and brine. Recrystallize from Ethanol.

Part 4: Data Summary & Comparison

ParameterMethod A (

)
Method B (NBS/TsOH)Direct

(Not Recommended)
Selectivity (

:Ring)
> 98:2~ 90:10~ 60:40
Yield 85–92%75–85%40–50%
Reaction Time 3–5 Hours (Reflux)1–2 Hours (RT)< 1 Hour
Purification Filtration + EvaporationExtraction + RecrystallizationColumn Chromatography Required
Key Advantage Highest PurityMetal-Free / ScalableCheap Reagents

Part 5: Downstream Utility (Workflow)

Once synthesized, this intermediate is a versatile electrophile. The bromine atom is easily displaced by nucleophiles (amines, thiols).

Diagram 2: Application Workflow

Applications Intermed This compound (Key Intermediate) Reaction1 Reaction: Amination (R-NH2) Intermed->Reaction1 Reaction2 Reaction: Reduction (NaBH4) Intermed->Reaction2 Reaction3 Reaction: Cyclization (Thioamides) Intermed->Reaction3 Prod1 Adrenergic Agonists (e.g., Epinephrine analogs) Reaction1->Prod1 Prod2 Lignin Models (beta-O-4 linkages) Reaction2->Prod2 Prod3 Thiazole Derivatives (Antioxidants) Reaction3->Prod3

Figure 2: Synthetic utility. The alpha-bromo ketone serves as a gateway to three major classes of bioactive compounds.

Part 6: Safety & Handling (Lachrymator Warning)

  • Hazard:

    
    -Haloketones are potent lachrymators  (tear agents). They alkylate cysteine residues in TRPA1 ion channels, causing intense pain and tearing.
    
  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy active bromide residues before removal from the hood.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[2][3] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Paul, V., Sudalai, A., et al. (2003). Regioselective bromination of activated aromatic substrates with N-bromosuccinimide. Tetrahedron Letters, 35(38), 7055-7057. Link

  • Diwu, Z., & Lown, J. W. (1992). Photosensitized oxidation of phenols. Journal of Photochemistry and Photobiology A: Chemistry, 64(3), 273-287. (Discusses phenolic reactivity).[2][3][4][5][6][7] Link

  • ChemicalBook. (n.d.). This compound Product Properties. Link

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" reactivity of alpha-bromo ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Reactivity of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: A Senior Application Scientist's Perspective

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the mastery of reactive intermediates is paramount. Among these, α-bromo ketones stand out as exceptionally versatile synthons, capable of undergoing a variety of transformations to construct complex molecular architectures. This guide focuses on a particularly relevant member of this class: this compound. Its structure, featuring a guaiacol (4-hydroxy-3-methoxyphenyl) moiety, makes it a direct precursor to a range of bioactive molecules, particularly those targeting adrenergic systems. As such, a deep, mechanistic understanding of its reactivity is not merely academic but a practical necessity for researchers in the pharmaceutical and chemical industries. This document is crafted to provide that understanding, moving beyond simple protocols to elucidate the underlying principles that govern its chemical behavior.

Molecular Profile and Safety Imperatives

This compound, also known as α-bromoacetovanillone, is a crystalline solid at room temperature.[1] Its chemical structure is characterized by a benzene ring substituted with hydroxyl, methoxy, and bromoacetyl groups.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Appearance Beige to dark reddish-brown solid[1]

Safety and Handling: The reactivity of α-bromo ketones necessitates stringent safety protocols. Compounds of this class are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[3][4] Handling must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Incompatible materials include strong bases, oxidizing agents, and amines.[3]

Synthesis: The Art of Electrophilic α-Bromination

The primary route to this compound is the acid-catalyzed α-bromination of its precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). This reaction proceeds via an enol intermediate, which acts as a nucleophile to attack an electrophilic bromine source.[6][7]

Experimental Protocol: Synthesis of this compound
  • Materials: 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), chloroform, concentrated sulfuric acid, bromine, water, saturated aqueous sodium bicarbonate solution, magnesium sulfate.

  • Procedure:

    • Dissolve acetovanillone in chloroform in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

    • Slowly add a stoichiometric amount of bromine dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Separate the organic layer and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove unreacted acid and bromine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

A similar protocol for a related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, yielded 81% of the product after purification.[8]

Causality in Synthesis:
  • Acid Catalyst: The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and promoting the formation of the enol tautomer, which is the reactive nucleophile.[7]

  • Solvent Choice: Chloroform is a common solvent for bromination reactions as it is relatively inert and effectively dissolves both the starting material and the bromine.

  • Work-up: The aqueous work-up is crucial to remove the acid catalyst and any remaining bromine, preventing side reactions and ensuring the stability of the product.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Dissolve Acetovanillone in Chloroform Add_Catalyst Add H₂SO₄ (cat.) Start->Add_Catalyst Add_Bromine Add Bromine (dropwise) Add_Catalyst->Add_Bromine Reflux Heat to Reflux Add_Bromine->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃) Reflux->Workup Purify Purification (Recrystallization/ Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of the target compound.

The Core Reactivity of the α-Bromo Ketone Moiety

The synthetic utility of this compound stems from the reactivity of the α-bromo ketone functional group. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, while also increasing the acidity of the remaining α-hydrogen.

Nucleophilic Substitution: The Sₙ2 Pathway

The primary reaction pathway for α-bromo ketones is nucleophilic substitution, proceeding via an Sₙ2 mechanism.[9] This reaction is instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

It is crucial to employ nucleophiles that are not strongly basic.[9] The use of highly basic nucleophiles can lead to deprotonation at the α-carbon, forming an enolate and initiating side reactions such as the Favorskii rearrangement.[9]

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Thiolates

  • Carboxylates

  • Phenoxides

This reactivity is widely exploited in the synthesis of adrenaline-type drugs and other phenylethanolamine derivatives.[8][10]

Mechanism of Sₙ2 Reaction with an Amine:

SN2_Mechanism ketone R-C(=O)-CH₂Br ts [R'₂NH---CH₂(Br)---C(=O)R]‡ ketone->ts Sₙ2 amine R'₂NH amine->ts Sₙ2 product R-C(=O)-CH₂-N⁺HR'₂ Br⁻ ts->product nuc_attack Nucleophilic Attack lg_departs Leaving Group Departs

Caption: Sₙ2 reaction of an α-bromo ketone with a secondary amine.

The Favorskii Rearrangement: A Skeletal Transformation

In the presence of a strong, non-nucleophilic base such as an alkoxide or hydroxide, α-bromo ketones that possess an α'-hydrogen undergo a characteristic skeletal rearrangement known as the Favorskii rearrangement.[11][12][13] This reaction leads to the formation of carboxylic acid derivatives and, in the case of cyclic α-halo ketones, results in ring contraction.[12]

The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular Sₙ2 displacement of the bromide to form the strained three-membered ring. The nucleophile then attacks the carbonyl carbon of the cyclopropanone, leading to ring opening and subsequent protonation to yield the rearranged product.

Favorskii Rearrangement Mechanism:

Favorskii_Mechanism cluster_favorskii Favorskii Rearrangement Start α-Bromo Ketone Enolate Enolate Formation (+ Base) Start->Enolate -H⁺ Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 -Br⁻ Attack Nucleophilic Attack on Carbonyl Cyclopropanone->Attack + Nu⁻ Ring_Open Ring Opening Attack->Ring_Open Product Carboxylic Acid Derivative Ring_Open->Product + H⁺

Caption: Mechanism of the Favorskii rearrangement.

Dehydrobromination to α,β-Unsaturated Ketones

Another important reaction of α-bromo ketones is dehydrobromination to form α,β-unsaturated ketones. This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine or sodium ethoxide, and often requires heating.[6][14] The resulting α,β-unsaturated ketones are valuable intermediates in their own right, capable of undergoing Michael additions and participating in Diels-Alder reactions.[14]

Applications in Pharmaceutical Synthesis

The reactivity of this compound and related α-bromo ketones makes them crucial building blocks in the synthesis of a wide range of pharmaceutical agents. Their ability to readily undergo nucleophilic substitution allows for the introduction of various amine-containing side chains, a common feature in many bioactive molecules.

For instance, the synthesis of phenylethanolamine-type drugs, which often act as adrenergic receptor agonists, frequently involves the reaction of an α-bromo ketone with an appropriate amine, followed by reduction of the resulting aminoketone.[8][10]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is centered on the electrophilic nature of the α-carbon, which allows for facile nucleophilic substitution, and the acidity of the α'-hydrogens, which enables the synthetically powerful Favorskii rearrangement. A thorough understanding of these competing reaction pathways, and the conditions that favor one over the other, is essential for any researcher aiming to leverage this versatile building block in the development of novel pharmaceuticals and fine chemicals. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this and other α-bromo ketones in a research and development setting.

References

  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Available at: [Link]

  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available at: [Link]

  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. Available at: [Link]

  • 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • 2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Favorskii Rearrangement. NROChemistry. Available at: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. Available at: [Link]

  • 2-bromo-1-(4-hydroxyphenyl)ethanone. AERU - University of Hertfordshire. Available at: [Link]

  • Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-bromination of Apocynin (Acetovanillone)

Executive Summary

This application note details the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as


-bromoapocynin) from the natural product Apocynin . This compound is a critical "linchpin" intermediate in the development of NADPH oxidase inhibitors and various thiazole-based pharmacophores.

The primary synthetic challenge addressed here is regioselectivity . Apocynin contains an electron-rich phenolic ring prone to Electrophilic Aromatic Substitution (EAS). Standard bromination conditions often yield ring-brominated impurities rather than the desired side-chain


-bromo ketone. This guide presents two validated protocols:
  • Method A (Recommended): Copper(II) Bromide (

    
    ) mediated bromination (High selectivity, heterogeneous).[1]
    
  • Method B (Traditional): Molecular Bromine (

    
    ) with temperature control (Cost-effective, requires strict parameter adherence).
    

Chemical Background & Mechanism[2][3][4][5][6][7][8][9]

The Selectivity Challenge

The starting material, Apocynin, possesses two competing sites for electrophilic attack:

  • Site A (Desired): The

    
    -carbon of the acetyl group (via enol/enolate formation).
    
  • Site B (Undesired): The aromatic ring, specifically the position ortho to the hydroxyl group, activated by the electron-donating -OH and -OMe groups.

To achieve Site A selectivity, the reaction conditions must favor the acid-catalyzed enol mechanism while suppressing the direct EAS pathway.

Reaction Mechanism Diagram

The following diagram illustrates the divergent pathways and the mechanistic logic behind using


 to enforce Pathway 1.

ReactionMechanism cluster_logic Selectivity Control Apocynin Apocynin (Keto Form) Enol Enol Intermediate (Nucleophilic Alpha-C) Apocynin->Enol H+ Catalyst RingBrom Impurity (Ring Brominated) Apocynin->RingBrom Direct Br2 Attack (EAS Pathway) Complex Cu-Enol Complex (Stabilized) Enol->Complex CuBr2 Coordination Target Target Product (alpha-Bromoapocynin) Complex->Target Br Transfer (Side Chain)

Figure 1: Mechanistic divergence. Method A (


) stabilizes the enol intermediate via complexation, effectively masking the aromatic ring from attack.

Experimental Protocols

Method A: Copper(II) Bromide Heterogeneous Bromination (Recommended)

Rationale: This method utilizes


 in refluxing ethyl acetate.[1] The reaction is heterogeneous (solid-liquid), which maintains a low concentration of active brominating species, drastically reducing ring bromination and oxidative byproducts.

Reagents:

  • Apocynin (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate (EtOAc) or Chloroform (

    
    ) (Reagent Grade)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (neutralizing scrubber) to catch evolved HBr gas.

  • Dissolution: Dissolve Apocynin (e.g., 1.66 g, 10 mmol) in EtOAc (50 mL). The solution should be clear.

  • Addition: Add finely powdered

    
     (4.47 g, 20 mmol) to the stirring solution. Note: 
    
    
    
    is hygroscopic; weigh quickly.
  • Reflux: Heat the mixture to a vigorous reflux.

    • Observation: The black/dark green

      
       solid will gradually turn into a white/gray solid (
      
      
      
      ) as the reaction proceeds.
    • Time: Typically 2–4 hours. Monitor by TLC (See Section 4).

  • Filtration: Once TLC indicates consumption of starting material, cool the mixture to room temperature. Filter off the white

    
     byproduct through a Celite pad or sintered glass funnel.
    
  • Workup: Wash the filtrate with cold water (2 x 20 mL) to remove copper salts. Dry the organic layer over anhydrous

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Method B: Direct Bromination with (Traditional)

Rationale: Suitable for large-scale synthesis where cost is a driver. Requires precise temperature control to prevent ring substitution.

Reagents:

  • Apocynin (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv)
    
  • Glacial Acetic Acid (

    
    ) or 
    
    
    
  • Catalytic HBr (optional)

Protocol:

  • Setup: 3-neck flask, addition funnel, thermometer, and gas trap.

  • Solvation: Dissolve Apocynin in

    
     or 
    
    
    
    (anhydrous).
  • Cooling (Critical): Cool the solution to 0°C using an ice bath.

    • Why: Low temperature reduces the kinetic energy available for the higher-activation-energy aromatic substitution, favoring the lower-energy enol bromination.

  • Addition: Add

    
     (diluted in the reaction solvent) dropwise over 30–60 minutes.
    
    • Visual Cue: The red bromine color should disappear rapidly upon hitting the solution. If color persists, stop addition and allow reaction to catch up.

  • Completion: Stir at 0°C for an additional hour, then allow to warm to room temperature.

  • Quench: Wash with saturated

    
     (carefully, gas evolution!) and Sodium Thiosulfate (to remove excess 
    
    
    
    ).

Characterization & Purification

TLC Monitoring:

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Hexane:Ethyl Acetate (7:3)

  • Visualization: UV (254 nm). The product (

    
    ) will be less polar than Apocynin (
    
    
    
    ).

Purification Strategy: Chromatography on silica gel can sometimes lead to decomposition of


-bromo ketones. Recrystallization  is preferred.
Solvent SystemProcedureYield Target
Ethanol (95%) Dissolve crude in min. boiling EtOH. Cool slowly to 4°C.75-85%
Benzene/Pet. Ether Dissolve in warm benzene; add pet. ether until turbid.80-90%

Analytical Data (Expected):

  • Appearance: Off-white to pale yellow needles.

  • Melting Point: 115–117°C (Lit. varies slightly).

  • 1H NMR (

    
    ): 
    
    • 
       4.40 (s, 2H, 
      
      
      
      ) — Diagnostic Peak
    • 
       3.96 (s, 3H, 
      
      
      
      )
    • 
       6.9–7.6 (m, 3H, Aromatic protons)
      

Workflow Visualization

Workflow cluster_methodA Method A: CuBr2 (Preferred) cluster_methodB Method B: Br2 (Traditional) start Start: Apocynin step1 Dissolve in EtOAc Add CuBr2 (2 equiv) start->step1 stepB1 Dissolve in CHCl3 Cool to 0°C start->stepB1 step2 Reflux 2-4h (Green solid -> White solid) step1->step2 step3 Filter CuBr Byproduct step2->step3 purify Recrystallization (Ethanol or Benzene/Pet Ether) step3->purify stepB2 Dropwise Br2 Addition (Maintain T < 5°C) stepB1->stepB2 stepB3 Quench (NaHCO3 + Na2S2O3) stepB2->stepB3 stepB3->purify final Final Product: This compound purify->final

Figure 2: Comparative workflow for Method A and Method B.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Product is purple/black Oxidation of the phenol ring (Quinone formation).Use Method A (

). If using Method B, ensure inert atmosphere (

) and exclude light.
Multiple TLC spots Ring bromination (over-reaction).Temperature was too high during

addition. Keep T < 5°C.
Low Yield (Method A) Incomplete reaction;

quality.
Ensure

is fresh and finely powdered. Increase reflux time.
Lachrymatory effect Product vapors escaping.[1]SAFETY CRITICAL: All work must be done in a high-efficiency fume hood. Wash glassware with ethanol/alkali before removing from hood.

Safety & Compliance

  • Lachrymator Warning:

    
    -Halo ketones are potent tear gases. They alkylate cysteine residues in TRPA1 channels, causing intense pain and tearing.
    
    • Protocol: Double-glove. Keep all solids wet with solvent until final transfer. Neutralize spills with dilute ammonia or sodium thiosulfate.

  • HBr Evolution: Both methods generate Hydrogen Bromide gas.[2] A scrubber (NaOH trap) is mandatory.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Di Mola, A., et al. (2009). Synthesis and NADPH oxidase inhibitory activity of new apocynin derivatives. Bioorganic & Medicinal Chemistry Letters, 19(22), 6463-6466. Link

  • Protein Data Bank (PDB). Structure of this compound (Crystal Structure Data). Link

  • Surrey, A. R. (1950).

Sources

Application Note: High-Purity Recovery of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a derivative of acetovanillone (apocynin), is a vital intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its bifunctional nature, featuring a reactive α-bromo ketone and a substituted phenolic ring, makes it a versatile building block. However, the synthesis of this compound, often through direct bromination of 4'-hydroxy-3'-methoxyacetophenone, can lead to impurities such as unreacted starting material, poly-brominated species, or degradation byproducts.[2][3] For subsequent high-yield, clean synthetic steps in drug development and materials science, achieving high purity of this intermediate is not merely beneficial—it is essential.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the solvent (mother liquor). This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, grounded in the principles of solvent chemistry and crystallization kinetics.

Safety Precautions and Hazard Management

Working with α-bromo ketones requires stringent safety protocols. These compounds are often lachrymators and potent alkylating agents, posing significant health risks upon exposure.

  • Hazard Identification: this compound and related brominated acetophenones are classified as hazardous. They can cause severe skin and eye irritation or burns, and may cause respiratory irritation.[4][5][6] Ingestion is harmful.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Waste Disposal: The mother liquor and any contaminated materials must be disposed of as hazardous organic waste according to institutional guidelines.

The Cornerstone of Purity: Solvent System Selection

The success of any recrystallization is critically dependent on the choice of solvent. The ideal solvent should:

  • Be chemically inert and not react with the target compound.

  • Exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal during the drying phase.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

For this compound, the presence of a polar phenolic hydroxyl group and a moderately polar ether and ketone group suggests that polar protic solvents are excellent candidates. Based on established procedures for structurally similar compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and other brominated phenyl ketones, ethanol and chloroform are highly effective solvents.[2][8] Ethanol is often preferred due to its lower toxicity. This protocol will focus on the use of 95% ethanol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step directly contributes to the final purity of the product.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • 95% Ethanol (Reagent Grade)

    • Deionized Water

    • Celpure® or Diatomaceous Earth (optional, for hot filtration)

  • Equipment:

    • Erlenmeyer flasks (at least two)

    • Hotplate with stirring capability

    • Magnetic stir bar

    • Watch glass

    • Stemless funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source

    • Spatula and weighing scale

    • Ice bath

Step-by-Step Purification Workflow

Step 1: Dissolution of the Crude Compound

  • Rationale: This step aims to create a saturated solution of the target compound at the solvent's boiling point while using the minimum amount of solvent necessary. Using excess solvent will reduce the final yield.

  • Procedure:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat a volume of 95% ethanol to a gentle boil on a hotplate.

    • Add the hot ethanol to the crude solid in small portions, with continuous stirring and heating.[9] Add just enough solvent to completely dissolve the solid at the boiling point. The solution should be clear.

Step 2: Decolorization and Hot Filtration (Optional)

  • Rationale: If the hot solution is colored due to high-molecular-weight, colored impurities, this step removes them. Hot filtration is used to remove any insoluble impurities.

  • Procedure:

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

    • To remove insoluble impurities or activated carbon, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper as quickly as possible. It is crucial to keep the solution, funnel, and receiving flask hot to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

  • Procedure:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation of Pure Crystals

  • Rationale: Vacuum filtration provides a rapid and efficient method to separate the purified crystals from the mother liquor, which contains the dissolved impurities.

  • Procedure:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

Step 5: Washing the Crystals

  • Rationale: Washing the collected crystals with a minimal amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces. Using warm solvent would re-dissolve a significant portion of the purified product.[9]

  • Procedure:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol.

    • Ensure the wash solvent is distributed evenly over the crystals. Repeat with a second small portion if necessary.

Step 6: Drying the Purified Product

  • Rationale: Thorough drying is required to remove any residual solvent, which would otherwise depress the melting point and add to the final mass, giving an inaccurately high yield.

  • Procedure:

    • Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to pull air through and facilitate initial drying.

    • Transfer the filter cake to a pre-weighed watch glass. Gently break up the solid to increase the surface area.

    • Dry the crystals to a constant weight, either in a desiccator under vacuum or in a well-ventilated area away from ignition sources.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_final Final Product crude Crude Solid dissolve 1. Dissolution (Minimum Solvent) crude->dissolve solvent Hot Solvent (95% Ethanol) solvent->dissolve hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt if insoluble impurities cool 3. Slow Cooling (Crystallization) dissolve->cool if no filtration hot_filt->cool isolate 4. Vacuum Filtration (Isolation) cool->isolate wash 5. Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (Impurities) isolate->mother_liquor contains impurities dry 6. Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterValue / ObservationRationale / Notes
Recrystallization Solvent 95% EthanolBalances polarity for dissolution of the target compound while being a poor solvent when cold. Lower toxicity than chlorinated solvents.
Dissolution Temperature ~78 °C (Boiling point of Ethanol)Ensures maximum solubility to use the minimum required solvent volume, maximizing yield.
Crystallization Temperature Room Temperature, then 0-4 °CSlow cooling promotes pure crystal growth. The ice bath maximizes the precipitation from the solution.
Appearance of Crude Solid Off-white to yellow or light brown solidColor indicates the presence of impurities.
Appearance of Pure Solid White to pale yellow crystalline solidA significant lightening of color is a primary indicator of successful purification. A related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, forms orange blocks from chloroform.[2]
Purity Check Melting Point AnalysisThe purified product should exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). Compare to literature values if available or use as a benchmark for purity. The precursor, 4'-Hydroxy-3'-methoxyacetophenone, melts at 112-115 °C.

Troubleshooting Common Issues

IssueProbable Cause(s)Solution(s)
Product does not crystallize Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.
Oily precipitate forms ("oiling out") The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated and cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider using a lower-boiling point solvent system.
Low recovery/yield Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with warm solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[10]
Poor purity after one cycle Rapid cooling trapped impurities; Inappropriate solvent choice.Repeat the recrystallization process, ensuring slow, undisturbed cooling. Re-evaluate the solvent system; a solvent pair (e.g., ethanol/water) might be necessary.

References

  • National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 9), o2245. Available at: [Link]

  • ChemHelpASAP. (2021). Recrystallization & Purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 11), o2837. Available at: [Link]

  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]

  • Langley, W. D. (1929). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 09, 20. doi:10.15227/orgsyn.009.0020. Available at: [Link]

  • Google Patents. (2010). Preparation method of 4-hydroxy-3-methoxyacetophenone. CN101921183B.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Wikipedia. 2C-B. Available at: [Link]

  • PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Available at: [Link]

  • PubChem. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Available at: [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

  • Google Patents. (2016). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. CN106242957A.
  • ResearchGate. (2011). How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method?. Available at: [Link]

  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?. Available at: [Link]

  • Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone in Hantzsch Thiazole Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of a Bio-Sourced Synthon and a Privileged Scaffold

In the landscape of medicinal chemistry, the Hantzsch thiazole synthesis remains a cornerstone reaction, celebrated for its robustness and high yields in creating the thiazole nucleus—a scaffold present in a multitude of approved drugs.[1][2][3][4] This guide focuses on the strategic application of a specific α-haloketone: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone , often referred to as α-bromoacetovanillone. This reagent is not merely another building block; its distinction lies in its origin from vanillin, a readily available and renewable bio-sourced platform chemical.[5][6]

The conjugation of the vanillyl moiety with the thiazole ring system presents a compelling strategy for drug development professionals. Vanillin and its derivatives are recognized for a spectrum of biological activities, including antimicrobial and anticancer properties.[5][7][8] By employing this compound in the Hantzsch synthesis, researchers can systematically generate libraries of novel compounds that embed a proven pharmacophore (the thiazole ring) with a biologically relevant, nature-derived substituent. This document provides the foundational principles, mechanistic insights, and detailed protocols necessary to harness this powerful synthetic strategy.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

First reported in 1887, the Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant (such as thiourea, thioamides, or thiosemicarbazides) to form a thiazole ring.[9] The reaction is prized for its simplicity and efficiency.[10][11]

The mechanism proceeds through a well-established pathway:

  • Nucleophilic Attack (S_N2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[10][12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[10][12]

  • Dehydration: The tetrahedral intermediate undergoes dehydration, losing a molecule of water to form a five-membered ring.

  • Aromatization: The final step involves the elimination of a proton, leading to the formation of the stable, aromatic thiazole ring.[12] The thermodynamic driving force of forming this aromatic system contributes to the high yields often observed.[12]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_product Product R1 α-Haloketone (this compound) S1 Step 1: S_N2 Attack R1->S1 R2 Thioamide Derivative (e.g., Thiourea) R2->S1 I1 Thioether Intermediate S1->I1 Displacement of Br⁻ S2 Step 2: Intramolecular Cyclization I1->S2 I2 Cyclic Intermediate S2->I2 Ring Formation S3 Step 3: Dehydration & Aromatization I2->S3 Loss of H₂O P 4-(4-hydroxy-3-methoxyphenyl)thiazole Derivative S3->P

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

The Key Synthon: this compound

This crucial α-haloketone serves as the electrophilic component, providing the C4 and C5 atoms of the final thiazole ring.

Synthesis Protocol: From Acetovanillone to α-Bromoacetovanillone

The synthesis of the title compound from its parent ketone, 4-hydroxy-3-methoxyacetophenone (acetovanillone), is a critical preliminary step. While several brominating agents can be employed, methods utilizing agents like cupric bromide or elemental bromine in a suitable solvent are common.

Principle: This is an α-bromination reaction of a ketone. The reaction is typically performed under conditions that favor the formation of the enol or enolate, which then attacks the electrophilic bromine source.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate or chloroform (approx. 10 mL per gram of ketone).[13][14]

  • Bromination:

    • Method A (Cupric Bromide): Add cupric bromide (CuBr₂) (1.5 eq) to the solution.[13] Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

    • Method B (Elemental Bromine): Add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄).[14] Warm the solution gently (e.g., 50-60 °C). Add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes. Stir for an additional hour post-addition.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using CuBr₂, filter the mixture to remove the copper salts and wash the solid with a small amount of fresh solvent.

    • Wash the combined organic filtrate with a saturated sodium bicarbonate solution to quench any remaining acid and bromine, followed by a wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

  • Validation: Confirm the identity and purity of the product via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Core Application: Hantzsch Synthesis of 4-(Vanillyl)thiazoles

This section provides a detailed, field-proven protocol for the synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)thiazole, a representative product from the reaction with thiourea. This protocol can be adapted for other thioamides.

Materials & Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumeStoichiometric Ratio
This compound245.075.01.225 g1.0
Thiourea76.127.50.571 g1.5
Ethanol (or Methanol)--10 mLSolvent
5% Sodium Carbonate (aq)--~30 mLWork-up

Causality Behind Choices:

  • Solvent: Ethanol or methanol are excellent choices as they readily dissolve the reactants and are suitable for reflux conditions.[10][12]

  • Stoichiometry: A slight excess of the thioamide (1.5 eq) is often used to ensure the complete consumption of the more valuable α-haloketone.[12] This is a common strategy, especially when the excess reagent is water-soluble and easily removed during work-up.[12]

Step-by-Step Protocol

Synthesis_Workflow Fig. 2: Experimental Workflow A 1. Combine Reactants - α-Bromoacetovanillone (1.0 eq) - Thiourea (1.5 eq) - Ethanol (Solvent) B 2. Reaction - Heat to reflux (e.g., 80 °C) - Stir for 30-60 minutes - Monitor by TLC A->B C 3. Product Precipitation - Cool to room temperature - Pour into 5% Na₂CO₃ solution B->C D 4. Isolation - Collect solid via vacuum filtration - Wash cake with cold water C->D E 5. Drying & Purification - Air dry or use vacuum oven - Recrystallize if necessary D->E F 6. Validation - Determine Mass & Yield - Measure Melting Point - Acquire NMR Spectra E->F

Caption: Fig. 2: Experimental Workflow

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5.0 mmol) and thiourea (7.5 mmol).[10]

  • Solvent Addition: Add 10 mL of ethanol and a magnetic stir bar.

  • Heating: Heat the mixture to reflux (approximately 80°C) with constant stirring. The reaction is typically complete within 30-60 minutes.[10] Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the α-haloketone spot is no longer visible.

  • Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature.

  • Neutralization: Pour the cooled reaction mixture into a beaker containing approximately 30 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and stir.[10][12] A precipitate will form immediately.

    • Self-Validating Principle: The initial product is the hydrobromide salt of the thiazole, which is often soluble in the reaction medium. Neutralization with a weak base like Na₂CO₃ deprotonates the aminothiazole, drastically reducing its solubility and causing it to precipitate out of the aqueous solution.[12] This provides a simple and effective initial purification step.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry in a vacuum oven at a low temperature (~50 °C).

  • Characterization: Determine the mass of the dry product and calculate the percent yield. Confirm the structure and purity using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Considerations for Protocol Optimization and Diversification

  • Choice of Thioamide: This protocol is broadly applicable. Substituted thioureas or other thioamides can be used to generate diverse libraries of 2,4-disubstituted thiazoles. Note that with N-monosubstituted thioureas, the regioselectivity of the cyclization can be an issue.

  • Reaction Conditions: While refluxing in ethanol is standard, some Hantzsch syntheses can be accelerated using microwave irradiation or ultrasonic agitation.[3][15]

  • Solvent-Free Conditions: For certain substrates, eco-friendly solvent-free conditions have been developed, where the reactants are heated together directly, often leading to very rapid reactions.[15]

  • Acidic Conditions: Performing the reaction under acidic conditions (e.g., in an ethanol/HCl mixture) can alter the regioselectivity when using unsymmetrical thioamides, sometimes favoring the formation of 2-imino-2,3-dihydrothiazole isomers over the expected 2-aminothiazoles.[16] This provides an additional avenue for structural diversification.

Conclusion

The use of this compound in the Hantzsch thiazole synthesis represents a highly efficient and strategic approach for generating novel heterocyclic compounds. It merges the reliability of a classic named reaction with the sustainable appeal and biological relevance of a vanillin-derived building block. The protocols outlined herein are designed to be robust and self-validating, providing researchers and drug development professionals with a solid foundation for exploring the vast chemical space of vanillyl-substituted thiazoles and their potential as next-generation therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (1987). Available from: [Link]

  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]

  • Al-Omar, M. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. (2010). Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Available from: [Link]

  • Biological and Medicinal Chemistry. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2018). Available from: [Link]

  • ResearchGate. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Available from: [Link]

  • National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Available from: [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Available from: [Link]

  • Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Available from: [Link]

  • National Institutes of Health. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). Available from: [Link]

  • YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024). Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. (2024). Available from: [Link]

  • PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Available from: [Link]

  • PubMed. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties. (2024). Available from: [Link]

  • ResearchGate. Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. (2014). Available from: [Link]

  • National Institutes of Health. 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Available from: [Link]

  • National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Available from: [Link]

  • ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Available from: [Link]

  • Wikipedia. Vanillin. Available from: [Link]

  • ResearchGate. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties. (2024). Available from: [Link]

Sources

Synthesis of 2-aminothiazole derivatives using "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-aminothiazole derivatives utilizing 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as


-bromoacetovanillone) as the primary scaffold. The resulting compound, 4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-amine , represents a "privileged structure" in medicinal chemistry, combining the antioxidant properties of the vanilloid core with the pharmacophore versatility of the aminothiazole ring.

Key Applications:

  • Drug Discovery: Precursor for antimicrobial, anti-inflammatory, and neuroprotective agents.

  • Fragment-Based Design: High-solubility scaffold for library generation.

  • Material Science: Monomer for functionalized antioxidant polymers.

Scientific Background & Mechanism[1][2][3][4][5]

The Hantzsch Thiazole Synthesis

The synthesis relies on the Hantzsch reaction, a condensation between an


-haloketone and a thioamide (in this case, thiourea).[1][2][3][4] Unlike many organometallic couplings, this reaction tolerates the free phenolic hydroxyl group and the methoxy substituent on the vanillin ring, eliminating the need for protecting group chemistry.
Reaction Mechanism

The mechanism proceeds through two critical phases:

  • Nucleophilic Displacement: The sulfur atom of thiourea attacks the

    
    -carbon of the ketone, displacing the bromide.
    
  • Cyclization & Dehydration: The nitrogen attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.

HantzschMechanism Reactants Reactants (α-Bromoketone + Thiourea) Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 S-Alkylation (SN2 Attack) Intermediate2 Hydroxy-thiazoline (Cyclized) Intermediate1->Intermediate2 N-Attack on C=O (Cyclization) Product Final Product (2-Aminothiazole) Intermediate2->Product Dehydration (-H₂O) Byproducts Byproducts (HBr + H₂O) Intermediate2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch synthesis converting


-bromoacetovanillone to the thiazole scaffold.

Experimental Protocols

Protocol A: Standard Reflux (High Scalability)

Recommended for gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)[2]

  • Ethanol (Absolute, 10 mL per mmol of ketone)

  • Ammonium Hydroxide (25% aq.) or Saturated

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the

    
    -bromoketone in absolute ethanol.
    
  • Addition: Add 1.2 equivalents of thiourea. The thiourea may not dissolve immediately; this is normal.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The reaction mixture usually turns clear and then may darken slightly. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation (Critical Step):

    • Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt) may form.

    • Expert Insight: Do not filter yet. The free base is desired.

    • Slowly add aqueous Ammonium Hydroxide or sat.

      
       dropwise while stirring until the pH reaches 7.0–8.0 .
      
    • Caution: The product contains a phenol (

      
      ) and a thiazole amine (
      
      
      
      ). If pH > 10, the phenolate forms and product redissolves. If pH < 4, the thiazolium salt remains soluble. Target pH 7.5 for maximum recovery.
  • Filtration: Filter the resulting solid precipitate under vacuum.

  • Purification: Wash the cake with cold water (

    
    ) to remove inorganic salts. Recrystallize from hot ethanol if necessary.
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and rapid optimization.

Parameters:

  • Solvent: Ethanol/Water (1:1 v/v)[1]

  • Temperature:

    
    
    
  • Power: Dynamic (Max 150W)

  • Time: 10–20 minutes

Workflow:

  • Combine ketone (0.5 mmol) and thiourea (0.6 mmol) in a 10 mL microwave vial.

  • Add 2 mL Ethanol/Water mixture.

  • Irradiate at

    
     for 15 minutes.
    
  • Pour into crushed ice/water and neutralize as described in Protocol A.

Data Analysis & Characterization

Expected Yield Comparison
MethodReaction TimeTypical YieldPurity (Crude)
Ethanol Reflux 3.0 Hours78–85%>90%
Microwave (

)
15 Minutes88–92%>95%
Ultrasonication 45 Minutes82–88%>92%
Spectroscopic Validation

To validate the structure of 4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-amine , look for these key signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H): Phenolic -OH (Exchangeable).
      
    • 
       ppm (s, 2H): Thiazole 
      
      
      
      (Broad, exchangeable).
    • 
       ppm (s, 1H): Thiazole 
      
      
      
      (Characteristic singlet).
    • 
       ppm (s, 3H): Methoxy 
      
      
      
      .
  • IR Spectroscopy:

    • 
      
      
      
      
      : Primary amine stretching (
      
      
      ).
    • 
      
      
      
      
      :
      
      
      thiazole ring stretch.[1]

Experimental Workflow Diagram

Workflow Start Start: This compound Reagent Add Thiourea (1.2 eq) Solvent: EtOH Start->Reagent Reaction Reaction Phase (Reflux 3h OR Microwave 15min) Reagent->Reaction Check TLC Check (Disappearance of Bromoketone) Reaction->Check Check->Reaction Incomplete Workup Neutralization (pH 7.5) with NH4OH or NaHCO3 Check->Workup Complete Filter Filtration & H2O Wash Workup->Filter Final Pure Product: 4-(4-hydroxy-3-methoxyphenyl)-2-aminothiazole Filter->Final

Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.

Expert Troubleshooting & Safety

Solubility Issues

The vanillin-derived thiazole exhibits amphoteric solubility.

  • Problem: Low yield during precipitation.

  • Cause: pH drift.

  • Solution: If the solution is too basic (pH > 10), the phenol deprotonates, making the molecule water-soluble. Back-titrate with dilute acetic acid to pH 7.0 to force precipitation.

Safety: -Haloketones

The starting material, this compound, is a potent lachrymator (tear gas agent) and skin irritant.

  • Mandatory: Handle only in a functioning fume hood.

  • Decontamination: Wash all glassware with a dilute sodium thiosulfate solution to quench any unreacted bromide traces before removing from the hood.

References

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Thiazoles: Hantzsch Condensation. Retrieved from [Link]

  • Scholars Research Library. (2014).[6] Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved from [Link]

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Application Note: A Validated Synthetic Route to Salbutamol Utilizing an α-Bromoketone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Salbutamol (also known as Albuterol) is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy stems from its function as a selective short-acting β2-adrenergic receptor agonist, which promotes the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] The industrial synthesis of Salbutamol requires a robust, scalable, and high-purity process. This document provides a detailed guide to a validated synthetic pathway.

While the precursor "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" is noted, it is important to clarify from a chemical standpoint that this specific molecule would lead to a 3-methoxy analog of Salbutamol, not Salbutamol itself, which possesses a 3-hydroxymethyl group. To ensure the synthesis of the correct active pharmaceutical ingredient (API), this guide will focus on a chemically accurate and industrially relevant pathway starting from 4-hydroxy-3-hydroxymethylacetophenone. This approach involves the strategic use of protecting groups to navigate the multi-step synthesis, culminating in high-purity Salbutamol Sulphate.

Strategic Overview of the Synthesis

The synthesis of Salbutamol is a multi-step process that requires careful control over reaction conditions and the strategic use of protecting groups to ensure regioselectivity and high yields.[3] The phenolic and benzylic hydroxyl groups, as well as the secondary amine in the final product, are reactive sites that must be managed. The overall workflow can be summarized into three main phases:

  • Intermediate Preparation: Protection of the reactive hydroxyl groups on the starting material, followed by α-bromination to create a reactive electrophilic center.

  • Side-Chain Construction: Introduction of the N-tert-butylamino moiety via nucleophilic substitution, followed by the stereoselective or non-stereoselective reduction of the ketone.

  • Deprotection and Salt Formation: Removal of all protecting groups and conversion of the Salbutamol free base into its stable, crystalline sulfate salt for pharmaceutical use.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Side-Chain Construction cluster_2 Phase 3: Final Product Formation start 4-Hydroxy-3-hydroxymethylacetophenone protect Hydroxyl Protection (Acetal Formation) start->protect brominate α-Bromination protect->brominate aminate Amination with N-tert-butylamine derivative brominate->aminate reduce Ketone Reduction aminate->reduce deprotect Deprotection (Hydrogenolysis & Hydrolysis) reduce->deprotect salt Salt Formation (Salbutamol Sulphate) deprotect->salt purify Purification & Isolation salt->purify

Caption: High-level workflow for the synthesis of Salbutamol.

Detailed Synthetic Scheme

The following diagram illustrates the chemical transformations from the starting material to the final Salbutamol product, highlighting the key intermediates.

// Molecules Start [label=<

4-Hydroxy-3-hydroxymethylacetophenone

];

Protected [label=<

Intermediate 1 (Protected)

];

Brominated [label=<

Intermediate 2 (α-Bromoketone)

];

Aminated [label=<

Intermediate 3 (Keto-amine)

];

Reduced [label=<

Intermediate 4 (Protected Salbutamol)

];

Final [label=<

Salbutamol

];

// Reactions Start -> Protected [label="1. 2,2-Dimethoxypropane,\np-TsOH"]; Protected -> Brominated [label="2. Br₂ or NBS"]; Brominated -> Aminated [label=<3. N-benzyl-tert-butylamine,Base>]; Aminated -> Reduced [label="4. NaBH₄"]; Reduced -> Final [label=<5. H₂, Pd/C6. H₃O⁺>]; }

Caption: Detailed chemical reaction pathway for Salbutamol synthesis.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Intermediate 1)

Causality: The phenolic hydroxyl and benzylic alcohol of the starting material are acidic and nucleophilic, respectively. They would interfere with the subsequent bromination and amination steps. Protecting them as a cyclic acetal (dioxane) renders them inert to the planned reaction conditions. This specific protection is advantageous as it protects both groups in a single step and can be removed under acidic conditions later in the synthesis.[4]

ReagentMW ( g/mol )AmountMolesEquiv.
4-Hydroxy-3-hydroxymethylacetophenone166.1733.2 g0.201.0
2,2-Dimethoxypropane104.1541.5 g0.402.0
p-Toluenesulfonic acid (p-TsOH)172.203.2 g0.0180.09
Dichloromethane (DCM)84.93160 mL--

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, add 4-hydroxy-3-hydroxymethylacetophenone (33.2 g) and p-toluenesulfonic acid (3.2 g).[4]

  • Add dichloromethane (100 mL) and stir until all solids are dissolved, resulting in a pale yellow solution.

  • Slowly add a solution of 2,2-dimethoxypropane (41.5 g) in dichloromethane (60 mL) to the reaction mixture at room temperature.

  • Stir the reaction continuously at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst until the aqueous layer is alkaline.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium chloride solution and water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a light yellow oil (Expected yield: ~93%).[4]

Protocol 2: Synthesis of 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Intermediate 2)

Causality: This step introduces a bromine atom at the alpha-position to the ketone, transforming it into a potent electrophile. This "activation" is crucial for the subsequent nucleophilic substitution reaction with the amine. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine.

ReagentMW ( g/mol )AmountMolesEquiv.
Intermediate 1206.2530.0 g0.1451.0
Bromine (Br₂)159.8125.5 g (8.2 mL)0.1601.1
Dichloromethane (DCM)84.93150 mL--

Procedure:

  • Dissolve Intermediate 1 (30.0 g) in dichloromethane (150 mL) in a flask protected from light.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (25.5 g) dropwise via an addition funnel, maintaining the temperature below 10 °C. The disappearance of the red bromine color indicates its consumption.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows full conversion of the starting material.

  • Carefully quench the reaction with a saturated solution of sodium thiosulfate to destroy any excess bromine.

  • Wash the organic layer with water and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude α-bromoketone (Intermediate 2), which can be used in the next step, often without further purification.

Protocol 3: Synthesis of 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Intermediate 3)

Causality: This is the key bond-forming step that introduces the nitrogen-containing side chain. Tert-butylamine is used as the nucleophile. To avoid dialkylation and to improve handling, a protected version like N-benzyl-tert-butylamine is often used, followed by debenzylation.[5] For simplicity, this protocol outlines the direct amination, which requires careful control of stoichiometry.

ReagentMW ( g/mol )AmountMolesEquiv.
Intermediate 2285.1525.0 g0.0881.0
tert-Butylamine73.1412.8 g (18.5 mL)0.1752.0
Tetrahydrofuran (THF)72.11200 mL--

Procedure:

  • Dissolve Intermediate 2 (25.0 g) in THF (200 mL) in a round-bottom flask and cool to 0-5 °C.

  • Slowly add tert-butylamine (12.8 g). Using a slight excess of the amine also serves as the base to neutralize the HBr byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the tert-butylammonium bromide salt that has precipitated.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the keto-amine Intermediate 3.

Protocol 4: Reduction and Deprotection to Salbutamol

Causality: This phase accomplishes two critical transformations. First, the selective reduction of the ketone to a secondary alcohol is achieved using sodium borohydride, a mild reducing agent that will not affect the aromatic ring or the protecting group.[4] Second, the acetal protecting group is removed via acid-catalyzed hydrolysis to reveal the final phenolic and benzylic hydroxyl groups.

ReagentMW ( g/mol )AmountMolesEquiv.
Intermediate 3279.3925.0 g0.0901.0
Sodium Borohydride (NaBH₄)37.838.6 g0.2272.5
Ethanol46.07100 mL--
Hydrochloric Acid (conc.)36.46As needed--

Procedure:

  • Reduction: Dissolve Intermediate 3 (25.0 g) in ethanol (100 mL) and cool the solution to 0-10 °C.

  • Add sodium borohydride (8.6 g) portion-wise, keeping the temperature below 15 °C.[4]

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Deprotection & Workup: Cool the mixture again and slowly add concentrated HCl to quench the excess NaBH₄ and to hydrolyze the acetal. Adjust the pH to ~1-2.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Concentrate the solution under reduced pressure to remove most of the ethanol.

  • Add water to the residue and adjust the pH to 9-10 with a base (e.g., NaOH or NH₄OH) to precipitate the Salbutamol free base.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Salbutamol free base.

Protocol 5: Salt Formation and Purification

Causality: The free base of Salbutamol is less stable and crystalline than its salt form. Converting it to Salbutamol Sulphate with sulfuric acid provides a stable, pharmaceutically acceptable solid with well-defined properties, which is easier to handle, purify, and formulate.[6][7] Purification is typically achieved by recrystallization.

ReagentMW ( g/mol )AmountMolesEquiv.
Crude Salbutamol Base239.31~21.5 g0.0901.0
Methanol32.04As needed--
Sulfuric Acid (conc.)98.08~4.4 g (2.4 mL)0.0450.5

Procedure:

  • Dissolve the crude Salbutamol base in methanol at a low temperature (5-10 °C).

  • In a separate beaker, carefully dilute concentrated sulfuric acid (4.4 g) in cold methanol.

  • Slowly add the methanolic sulfuric acid solution to the Salbutamol solution, maintaining the temperature at 5-10 °C.[7]

  • Adjust the pH to between 4 and 5 to precipitate the Salbutamol Sulphate.[7]

  • Stir the resulting slurry in the cold for 1-2 hours to maximize crystallization.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold methanol.

  • The crude Salbutamol Sulphate can be further purified by recrystallization from a water/acetone or water/ethanol mixture to achieve a purity of >99%.[6][8]

  • Dry the final product under vacuum at 50-60 °C. The overall yield from Intermediate 1 is typically in the range of 40-50%.

References

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  • (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate.
  • Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. PrepChem.com.

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" reaction with primary and secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of


-amino ketones from 

-bromo ketones is a cornerstone transformation in the production of

-amino alcohol pharmacophores, including adrenergic agonists (e.g., Salbutamol analogues) and various biocides. This guide details the reaction of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as

-bromoacetovanillone) with primary and secondary amines.

While the nucleophilic substitution is mechanistically straightforward, the presence of the free phenolic hydroxyl group and the inherent instability of the resulting


-amino ketone free base present specific challenges. This application note provides optimized protocols to maximize yield, minimize self-condensation (pyrazine formation), and ensure stable product isolation.

Scientific Foundation & Reaction Mechanism

The Substrate

The substrate contains three reactive sites relevant to this transformation:

  • 
    -Carbon (C-Br):  Highly electrophilic due to the adjacent carbonyl. The primary site for SN2 attack.
    
  • Phenolic Hydroxyl (-OH): Acidic (pKa

    
     10). Can be deprotonated by basic amines, leading to solubility changes or competing O-alkylation (though C-alkylation is kinetically favored).
    
  • Carbonyl Group: Susceptible to Schiff base formation (with primary amines), though this is reversible.

The Challenge: "Soft" vs. "Hard" Reactivity

The reaction is a classic SN2 substitution. However, the product (


-amino ketone) is less stable than the starting material.
  • Instability: The free base form of

    
    -amino ketones is prone to intermolecular condensation to form dihydropyrazines, which oxidize to pyrazines (dark tars).
    
  • Solution: The reaction must be quenched immediately, and the product isolated as a stable acid salt (Hydrochloride or Hydrobromide).

Mechanistic Pathway (Visualization)

ReactionMechanism Figure 1: Reaction pathway and critical stabilization step. Substrate 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone TS Transition State (SN2 Attack) Substrate->TS + Amine Amine Amine (Primary/Secondary) Amine->TS ProductFree α-Amino Ketone (Unstable Free Base) TS->ProductFree - HBr Salt Product Salt (Stable HCl/HBr) ProductFree->Salt + HCl (Acidification) Pyrazine Pyrazine Byproduct (Dark Tar) ProductFree->Pyrazine Self-Condensation (If left as free base)

Experimental Protocols

General Considerations
  • Solvent: Acetonitrile (ACN) or THF are preferred. Protic solvents (Ethanol) can be used but may encourage solvolysis side reactions.

  • Temperature: 0°C to Room Temperature (RT). Heating increases pyrazine formation.

  • Stoichiometry:

    • Method A (Excess Amine): 2.2 equivalents of amine (1 eq for reaction, 1 eq to scavenge HBr).

    • Method B (Auxiliary Base): 1.0 eq Amine + 1.2 eq DIPEA or TEA.

Protocol A: Reaction with Secondary Amines (High Yield)

Best for: Morpholine, Piperidine, Diethylamine.

  • Preparation: Dissolve This compound (1.0 mmol, 245 mg) in dry THF (5 mL). Cool to 0°C in an ice bath.

  • Addition: Add the secondary amine (2.2 mmol) dropwise over 5 minutes.

    • Note: A precipitate (amine hydrobromide salt) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1-2 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Starting material (Rf ~0.7) should disappear; product (Rf ~0.3) appears.[1][2][3][4]

  • Workup (Salt Formation):

    • Filter off the precipitated amine-HBr salt.

    • Evaporate the filtrate under reduced pressure at <40°C. Do not heat excessively.

    • Redissolve the residue in minimal dry Ethanol or Diethyl Ether.

    • Add 1.2 equivalents of 4M HCl in Dioxane (or conc. HCl dropwise).

    • Cool to 4°C to crystallize the product hydrochloride.

  • Yield: Typically 75-85% as off-white crystals.

Protocol B: Reaction with Primary Amines (Controlled)

Best for: Isopropylamine, t-Butylamine, Methylamine. Risk: Primary amines can react twice (forming tertiary amines).

  • Preparation: Dissolve the Primary Amine (3.0 - 4.0 equivalents) in THF (10 mL) and cool to -10°C.

    • Critical: The amine must be in large excess and kept cold to prevent double alkylation.

  • Addition: Dissolve This compound (1.0 mmol) in THF (5 mL). Add this solution slowly (dropwise) to the stirring amine solution over 20 minutes.

  • Reaction: Stir at -10°C for 1 hour.

  • Quench: Pour the reaction mixture into cold water (20 mL) and extract immediately with Ethyl Acetate (3 x 15 mL).

  • Stabilization:

    • Wash organics with brine, dry over Na2SO4.

    • IMMEDIATELY add methanolic HCl to the organic layer until pH < 3.

    • Evaporate solvent to obtain the crude hydrochloride salt. Recrystallize from EtOH/Et2O.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Stability Start Start: Dissolve Bromoketone (THF/ACN, 0°C) Check Amine Type? Start->Check PathA Secondary Amine (Add 2.2 eq) Check->PathA Secondary PathB Primary Amine (Add Ketone to Excess Amine) Check->PathB Primary Monitor Monitor TLC (Disappearance of SM) PathA->Monitor PathB->Monitor Filter Filter Byproduct Salts Monitor->Filter Acidify CRITICAL STEP: Acidify with HCl/Ether Filter->Acidify Isolate Filter Product HCl Salt Acidify->Isolate

Data & Troubleshooting

Solvent Effects on Yield
SolventDielectric ConstantReaction TimeYield (Isolated HCl Salt)Notes
THF 7.52 h82% Best balance of solubility and ease of workup.
Acetonitrile 37.51 h78%Faster reaction, but salt precipitation can trap SM.
Ethanol 24.53 h65%Lower yield due to potential solvolysis/acetal formation.
DMF 36.70.5 h50%Difficult to remove; promotes rapid darkening (decomposition).
Troubleshooting Guide
  • Issue: Reaction mixture turns dark red/brown.

    • Cause: Oxidation of the phenol or polymerization of the free amine.

    • Fix: Ensure inert atmosphere (N2/Ar). Process faster. Add a pinch of sodium metabisulfite to the workup.

  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane. If it remains oily, dissolve in minimal MeOH and precipitate with Et2O.

  • Issue: Low Yield with Primary Amines.

    • Cause: Formation of the bis-alkylated product (tertiary amine).

    • Fix: Increase amine equivalents to 5-10 eq or use a bulky protecting group on the amine (e.g., benzylamine) and deprotect later.

Safety & Handling

  • Lachrymator:

    
    -Bromo ketones are potent tear agents. Handle only in a functioning fume hood.
    
  • Skin Irritant: The phenolic moiety increases skin absorption. Wear nitrile gloves and lab coat.

  • Storage: Store the starting material at 4°C protected from light. Store the product (HCl salt) in a desiccator; it is hygroscopic.

References

  • PubChem. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino Ketones. (General mechanistic overview and protocols for phenacyl bromide amination). [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones.[5] Org.[2][5][6][7] Biomol. Chem., 2021.[6][8][9] [Link]

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" as an intermediate for pharmaceutical active ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone as a Scaffold for Phenylethanolamine APIs

Executive Summary

This compound (commonly


-bromoacetovanillone) represents a critical "linchpin" intermediate in the synthesis of phenylethanolamine  class drugs, particularly 

-adrenergic agonists (e.g., Formoterol, Arformoterol analogs) and catechol-O-methyltransferase (COMT) inhibitor precursors.

This application note details the strategic handling, chemoselective synthesis, and downstream utilization of this intermediate. Unlike simple alkyl halides, this molecule possesses a "chemical duality"—an electrophilic


-carbon and a nucleophilic phenol—requiring precise kinetic control to prevent polymerization or over-bromination.

Chemical Profile & Critical Quality Attributes (CQAs)

Before initiating synthesis, the material quality must meet stringent specifications to ensure downstream stereochemical success.

AttributeSpecificationRationale
Identity

-Bromoacetovanillone
Core scaffold for vanillyl-based APIs.
Appearance Off-white to pale beige crystalline solidDarkening indicates oxidative degradation (quinone formation).
Purity (HPLC)

Critical: Must control 2,2-dibromo impurity (

).
Melting Point

Depression indicates solvent occlusion or di-bromo contamination.
Lachrymator High Potency

-Haloketones are potent tear agents. Handle only in ISO 5 hoods.
Stability Moisture/Light SensitiveHydrolyzes to the

-hydroxy ketone; polymerizes in light.

Strategic Utility: The Phenylethanolamine Pathway

The value of this intermediate lies in its conversion to chiral amino-alcohols. The synthesis of APIs like Arformoterol or Salmeterol relies on the construction of the "Right-Hand Side" (RHS) phenylethanolamine tail.

Mechanism of Action (Synthetic Logic)
  • Electrophilic Attack: The

    
    -bromo ketone undergoes 
    
    
    
    substitution with a bulky amine (e.g.,
    
    
    -benzyl amines).
  • Stereoselective Reduction: The resulting amino-ketone is reduced (often via Noyori Transfer Hydrogenation) to set the benzylic chiral center (

    
     or 
    
    
    
    ).

SynthesisPathway Acetovanillone Acetovanillone (Precursor) Bromination Bromination (Kinetic Control) Acetovanillone->Bromination Br2 / CHCl3 Target 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone (Target Intermediate) Bromination->Target Yield: ~80% Coupling Amine Coupling (SN2) Target->Coupling + R-NH2 Dibromo 2,2-Dibromo Impurity (Dead End) Target->Dibromo Over-bromination AminoKetone Amino-Ketone Intermediate Coupling->AminoKetone Reduction Asymmetric Reduction AminoKetone->Reduction Ru-Catalyst (Noyori) API Chiral Phenylethanolamine (API Scaffold) Reduction->API >98% ee

Figure 1: The "Golden Path" from acetovanillone to chiral API scaffolds. Note the critical divergence point at the bromination stage where over-reaction leads to the 2,2-dibromo impurity.

Protocol 1: Chemoselective Synthesis (The "Make")

Objective: Synthesize this compound while suppressing the 2,2-dibromo impurity. Challenge: The phenol ring activates the molecule, making it prone to ring bromination or double


-bromination.
Materials
  • Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone): 10.0 g (60 mmol)

  • Bromine (

    
    ): 3.1 mL (60 mmol)
    
  • Chloroform (

    
    ) or Dichloromethane (DCM): Anhydrous
    
  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology
  • Solvation: Dissolve 10.0 g of acetovanillone in 100 mL of

    
     in a 3-neck round bottom flask equipped with a pressure-equalizing dropping funnel and a drying tube (
    
    
    
    ).
  • Temperature Control: Cool the solution to 0°C using an ice/salt bath. Rationale: Low temperature favors mono-bromination over di-bromination.

  • Controlled Addition:

    • Prepare a solution of

      
       (3.1 mL) in 20 mL 
      
      
      
      .
    • Add the bromine solution dropwise over 2 hours .

    • Visual Cue: The solution will turn orange/red. The color should dissipate before the next drop hits the solution (indicating consumption).

  • Quenching: Once addition is complete, stir for 30 minutes at 0°C. Pour the mixture into 100 mL ice-cold water.

  • Workup:

    • Separate the organic layer.

    • Wash with saturated

      
       (to remove HBr) and brine.
      
    • Dry over

      
       and evaporate solvent in vacuo (keep bath temp 
      
      
      
      to prevent degradation).
  • Crystallization (Critical): Recrystallize the crude solid from Ethanol/Ether (1:1) .

    • Note: The 2,2-dibromo impurity is more soluble in ether; recrystallization enriches the mono-bromo target.

Validation:

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3). Target

    
    .
    
  • Yield: Expect 75–85%.

Protocol 2: Downstream API Synthesis (The "Use")

Objective: Coupling the intermediate with a bulky amine (simulating Arformoterol synthesis) and performing asymmetric reduction.

Step A: Amine Coupling ( )
  • Reagents: this compound (1 eq),

    
    -Benzyl-1-phenylethanamine (or similar bulky amine) (1.1 eq), 
    
    
    
    (2 eq).
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Suspend

      
       and the amine in Acetonitrile.
      
    • Add the bromoketone portion-wise at room temperature. Do not heat initially to avoid phenol alkylation (O-alkylation vs N-alkylation competition).

    • Stir for 4–6 hours. Monitor disappearance of bromoketone by HPLC.

    • Filter inorganic salts and concentrate.

Step B: Asymmetric Transfer Hydrogenation (Noyori)
  • Context: This step establishes the stereocenter critical for receptor binding (usually the

    
    -isomer for 
    
    
    
    -agonists).
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Procedure:

    • Dissolve the amino-ketone (from Step A) in DMF/DCM.

    • Add the Ruthenium catalyst (1 mol%).

    • Add the Formic Acid/TEA mixture at 0°C.

    • Stir at

      
       for 12–24 hours.
      
    • Result: The ketone is reduced to the chiral alcohol with

      
       ee.[1]
      

WorkupLogic Crude Crude Reaction Mixture (Post-Bromination) Wash Aq. NaHCO3 Wash Crude->Wash Remove HBr Organic Organic Layer (Mono + Di-bromo) Wash->Organic Recryst Recrystallization (EtOH/Ether) Organic->Recryst Solubility Difference Solid Precipitate: Pure Mono-Bromo Target Recryst->Solid Insoluble (Pure) Liquor Mother Liquor: 2,2-Dibromo Impurity Recryst->Liquor Soluble (Waste)

Figure 2: Purification logic relying on differential solubility to isolate the pharmaceutical grade intermediate.

References

  • Title: Process for the synthesis of arformoterol (Patent WO2009147383A1).
  • Crystallographic & Structural Data

    • Title: 2-Bromo-1-(4-hydroxyphenyl)ethanone (Structural analog analysis).
    • Source: Acta Crystallographica Section E (NIH/PMC).
    • URL:[Link]

  • Bromination Methodology (Lignin Models)

    • Title: 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)
    • Source: Acta Crystallographica Section E.[2][3]

    • URL:[Link]

  • General Safety & Handling

    • Title: 2-Bromo-4'-hydroxy-3'-methoxyacetophenone Product Page.[4]

    • Source: Sigma-Aldrich / Merck.

Sources

Application Note: Structural Characterization of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural validation of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS: 69638-06-8), a critical intermediate in the synthesis of adrenergic agents and a model compound for lignin depolymerization studies.

Accurate characterization of this compound presents specific challenges due to the lability of the


-bromo ketone moiety and the exchangeable phenolic proton. This protocol addresses solvent selection to minimize exchange broadening, establishes a definitive chemical shift library, and defines a self-validating workflow to distinguish the target compound from its unbrominated precursor (Acetoguaiacone) and potential over-brominated by-products.

Experimental Protocol

Sample Preparation Strategy

Critical Insight: While Chloroform-d (


) is standard for non-polar organics, it is suboptimal for this phenolic compound.
  • Issue: In

    
    , the phenolic -OH proton often appears as a broad, drifting singlet or disappears entirely due to exchange, complicating integration. Furthermore, the compound has limited solubility in 
    
    
    
    , leading to poor signal-to-noise ratios.
  • Solution: Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    )
    is the required solvent. It forms strong hydrogen bonds with the phenol, locking the proton in place (sharp singlet ~10 ppm) and ensuring complete solubility.

Protocol:

  • Weigh 10–15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Agitate until fully dissolved. Ensure the solution is clear and free of suspended particles.

  • Transfer to a precision 5 mm NMR tube.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic ABX system.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 1H: Standard single pulse (zg30) with 1-second relaxation delay (

      
      ).
      
    • 13C: Proton-decoupled (zgpg30).

  • Scans: 16 (1H), 1024 (13C) to ensure detection of quaternary carbons.

1H NMR Analysis (400 MHz, DMSO- )

The 1H NMR spectrum exhibits a characteristic set of signals confirming the trisubstituted benzene ring and the conversion of the acetyl group to a bromoacetyl group.

Spectral Assignment Table[1]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
OH 10.05Singlet (br)1H-Phenolic Hydroxyl
H-6 7.58Doublet of Doublets1H

Aromatic (Ortho to ketone)
H-2 7.47Doublet1H

Aromatic (Ortho to ketone)
H-5 6.89Doublet1H

Aromatic (Ortho to OH)
H-8 4.82Singlet2H-

-Methylene (-CH

Br)
OMe 3.84Singlet3H-Methoxy (-OCH

)
Solvent 2.50Quintet--DMSO-

residual
Water 3.33Broad Singlet--H

O in DMSO
Mechanistic Insight & Interpretation
  • The "Fingerprint" Region: The aromatic region displays a classic ABX pattern typical of 1,2,4-trisubstituted benzenes. H-5 is shielded (upfield) due to the ortho-hydroxyl group's electron-donating effect. H-6 and H-2 are deshielded (downfield) by the electron-withdrawing carbonyl group.

  • Validation Checkpoint: The most critical diagnostic is the shift of the alkyl protons.

    • Precursor (Acetoguaiacone): Methyl singlet at

      
       2.50 ppm .
      
    • Product (Target): Methylene singlet at

      
       4.82 ppm .
      
    • Logic: The electronegative Bromine atom and the carbonyl anisotropy shift the signal downfield by >2.3 ppm. If you see a signal at 2.50 ppm (other than solvent), the reaction is incomplete.

13C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum must show 9 distinct signals. The carbonyl carbon is the most deshielded, while the brominated carbon appears significantly upfield compared to typical oxygenated carbons.

Spectral Assignment Table
PositionShift (

, ppm)
Type (DEPT-135)Structural Assignment
C-7 190.2Quaternary (C)Ketone Carbonyl (C=O)
C-4 152.4Quaternary (C)Aromatic C-OH
C-3 147.8Quaternary (C)Aromatic C-OMe
C-1 126.1Quaternary (C)Aromatic ipso to C=O
C-6 123.8Methine (CH)Aromatic CH
C-5 115.1Methine (CH)Aromatic CH
C-2 111.3Methine (CH)Aromatic CH
OMe 55.8Methyl (CH

)
Methoxy Carbon
C-8 33.5Methylene (CH

)

-Bromo Carbon (-CH

Br)
Expert Note on C-8 Shift

The C-8 carbon at 33.5 ppm is diagnostic. In the non-brominated precursor, this methyl carbon appears around 26.0 ppm . The inductive effect of Bromine deshields the carbon, but the "heavy atom effect" of Bromine can sometimes counteract this, keeping the shift relatively low compared to chlorinated analogs.

Impurity Profiling & Troubleshooting

In synthesis, three primary impurities are common. Use this logic gate to identify them:

  • Starting Material (Acetoguaiacone):

    • Indicator: Sharp singlet at

      
       2.50 ppm (often overlapping with DMSO, check 13C at 26 ppm).
      
    • Cause: Incomplete bromination.

  • 
    -Dibromo Impurity: 
    
    • Indicator: Methine singlet near

      
       6.5 - 7.0 ppm (CHBr
      
      
      
      ).
    • Cause: Excess Bromine or high temperature.

  • Ring Bromination (5-Bromo derivative):

    • Indicator: Loss of the ABX pattern. The doublets at H-5/H-6 will disappear, replaced by two singlets (para-like pattern) if bromination occurs at position 5 (ortho to OH).

    • Cause: Over-active electrophilic aromatic substitution.

Structural Validation Workflow

The following diagram illustrates the logical decision process for validating the compound's structure based on the data above.

NMR_Validation_Workflow Start Start Analysis (1H NMR in DMSO-d6) Check_Ar Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Ar Decision_Ar Is ABX Pattern Present? (d, d, dd) Check_Ar->Decision_Ar Check_Alkyl Check Alkyl Region (2.0 - 5.0 ppm) Decision_Ar->Check_Alkyl Yes Fail_Ring FAIL: Ring Substitution Error (Possible Ring Bromination) Decision_Ar->Fail_Ring No (Singlets observed) Decision_CH2 Signal at ~4.8 ppm (s)? Check_Alkyl->Decision_CH2 Decision_CH3 Signal at ~2.5 ppm (s)? (Check vs DMSO) Decision_CH2->Decision_CH3 No / Mixed Pass PASS: Target Structure Confirmed This compound Decision_CH2->Pass Yes (Major) Fail_SM FAIL: Starting Material Present (Acetoguaiacone) Decision_CH3->Fail_SM Yes (Major/Minor) Fail_Over FAIL: Over-bromination (Dibromoacetyl species) Decision_CH3->Fail_Over No (Check for CHBr2 > 6ppm)

Figure 1: Logic flow for the structural validation of the target compound using 1H NMR.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13542258, 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved October 26, 2023 from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][2] Acta Crystallographica Section E, 65(9), o2245. (Used for comparative alpha-bromo ketone shift data). [Link]

  • Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(11), o2837. (Used for comparative phenolic ring assignments). [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds, SDBS No. 1623 (Acetoguaiacone). (Used for baseline precursor shifts). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of substituted acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who utilize α-bromoacetophenones as key synthetic intermediates. Here, we address common challenges and side reactions encountered during this crucial transformation, providing in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of di- and tri-brominated products. How can I improve selectivity for the mono-brominated species?

A1: The formation of polybrominated byproducts is a frequent issue, particularly under basic or neutral conditions. The initial α-bromination makes the remaining α-protons more acidic, facilitating further enolization and subsequent bromination.

Root Cause Analysis:

  • Acid-Catalyzed: Under acidic conditions, the rate-determining step is the formation of the enol intermediate.[1][2] Once the mono-bromo product is formed, the electron-withdrawing effect of the bromine atom slows down the rate of subsequent enol formation, which helps to disfavor polybromination. However, prolonged reaction times or excess bromine can still lead to di-bromination.

  • Base-Catalyzed: In the presence of a base, an enolate is formed. The electron-withdrawing bromine in the mono-brominated product increases the acidity of the remaining α-proton, leading to faster deprotonation and rapid subsequent bromination steps.[3] This is why base-catalyzed halogenations are often difficult to control at the mono-halogenation stage.

Troubleshooting & Preventative Measures:

StrategyRationaleRecommended Action
Acid Catalysis Suppresses the rate of the second bromination by slowing enol formation of the α-bromo ketone.[1]Use a catalytic amount of a strong acid like HBr in acetic acid.[4] This is the most common and effective method for selective mono-bromination.
Control Stoichiometry Using a slight excess of the brominating agent can lead to over-bromination.Use bromine in a 1:1 or slightly less than stoichiometric amount relative to the acetophenone derivative.[5] Monitor the reaction closely by TLC.
Slow Reagent Addition Maintaining a low concentration of the brominating agent throughout the reaction minimizes its availability for reacting with the mono-brominated product.Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture at a controlled temperature.[6]
Use Milder Brominating Agents Reagents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide can offer better control and selectivity.[6][7]Consider using NBS with a radical initiator for benzylic bromination or pyridine hydrobromide perbromide in acetic acid for α-bromination.[7][8]
Q2: I am observing significant bromination on the aromatic ring instead of the desired α-position. What is causing this and how can I prevent it?

A2: Aromatic ring bromination is a classic example of a competing electrophilic aromatic substitution reaction. This side reaction is especially prevalent when the acetophenone derivative contains electron-donating groups (EDGs) on the aromatic ring, such as hydroxyl (-OH) or methoxy (-OCH₃) groups.[5]

Root Cause Analysis:

  • Activated Aromatic Rings: EDGs increase the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to electrophilic attack by bromine.[5] For substrates like hydroxyacetophenones, ring bromination can become the dominant reaction pathway.[9]

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the selectivity between side-chain and ring bromination. For instance, the presence of water can favor nuclear substitution.[9] Lewis acids like FeBr₃ are classic catalysts for electrophilic aromatic substitution and will strongly favor ring bromination.[10]

Troubleshooting & Preventative Measures:

StrategyRationaleRecommended Action
Protecting Groups Blocking activating groups, such as phenols, will decrease the nucleophilicity of the aromatic ring.If your substrate has a hydroxyl group, consider protecting it as an ether (e.g., benzyl ether) or an ester before performing the bromination.[5]
Avoid Lewis Acid Catalysts Lewis acids like FeBr₃ or AlCl₃ are designed to polarize Br₂ and generate a strong electrophile for aromatic substitution.[10][11]For α-bromination, use acid catalysis (e.g., acetic acid, HBr) which promotes enol formation, not aromatic substitution.[1][4]
Solvent Choice The reaction medium can influence the reaction pathway.Solvents like methanol or acetic acid under acidic conditions are generally preferred for selective side-chain bromination.[5]
Use of NBS N-Bromosuccinimide, particularly with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like CCl₄, can favor benzylic (side-chain) bromination over aromatic bromination.[8]

Reaction Mechanism Diagrams

dot digraph "Acid_Catalyzed_Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Enol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Bromoacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus_in [label="H+", shape=plaintext, fontcolor="#EA4335"]; H_plus_out [label="H+", shape=plaintext, fontcolor="#EA4335"]; Br2_in [label="Br-Br", shape=plaintext, fontcolor="#4285F4"]; Br_H_out [label="HBr", shape=plaintext, fontcolor="#4285F4"];

// Edges H_plus_in -> Start [style=invis]; Start -> Protonated [label="Fast\nProtonation"]; Protonated -> Enol [label="Slow (RDS)\nDeprotonation", style=dashed, color="#EA4335"]; Br2_in -> Enol [style=invis]; Enol -> Product [label="Fast\nAttack on Br₂"]; Product -> H_plus_out [style=invis];

// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; H_plus_in -> inv1 [arrowhead=none]; inv1 -> Start [dir=none]; Br2_in -> inv2 [arrowhead=none]; inv2 -> Enol [dir=none];

{rank=same; Start; Protonated; Enol; Product;} } . Caption: Acid-catalyzed α-bromination workflow.

dot digraph "Side_Reaction_Troubleshooting" { graph [nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Bromination Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="Mono-α-bromo Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="Polybromination", fillcolor="#FBBC05", fontcolor="#202124"]; Side2 [label="Aromatic Ring\nBromination", fillcolor="#FBBC05", fontcolor="#202124"]; Side3 [label="Favorskii Rearrangement\n(Basic Conditions)", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Use Acid Catalysis\nControl Stoichiometry\nSlow Br₂ Addition", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol2 [label="Protect Activating Groups\nAvoid Lewis Acids\nChoose Non-polar Solvents", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol3 [label="Use Acidic Conditions\nAvoid Strong Bases", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Desired [label="Desired Pathway", color="#34A853"]; Start -> Side1 [label="Side Reaction", color="#EA4335", style=dashed]; Start -> Side2 [label="Side Reaction", color="#EA4335", style=dashed]; Start -> Side3 [label="Side Reaction", color="#EA4335", style=dashed];

Side1 -> Sol1 [dir=back, color="#4285F4"]; Side2 -> Sol2 [dir=back, color="#4285F4"]; Side3 -> Sol3 [dir=back, color="#4285F4"]; } . Caption: Troubleshooting logic for common side reactions.

Q3: My reaction mixture turned into a complex mess, and upon workup, I isolated a carboxylic acid derivative instead of the expected α-bromo ketone. What happened?

A3: This is a classic signature of the Favorskii rearrangement. This reaction occurs when α-halo ketones with at least one α'-hydrogen are treated with a base (like hydroxide or alkoxide).[12][13] Instead of a simple substitution, the molecule rearranges to form a carboxylic acid or its derivative (e.g., an ester if an alkoxide is used).

Root Cause Analysis:

  • Presence of Base: The Favorskii rearrangement is base-catalyzed.[13] If your reaction conditions are basic, or if the workup procedure involves a strong base while the α-bromo ketone is still present, this rearrangement can be triggered.

  • Enolizable α'-Hydrogen: The mechanism requires the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the bromine) to form an enolate.[13][14] This enolate then undergoes an intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently opened by the base to yield the rearranged product.

Troubleshooting & Preventative Measures:

StrategyRationaleRecommended Action
Maintain Acidic or Neutral Conditions The Favorskii rearrangement mechanism is inoperative under acidic conditions.Perform the bromination under acidic conditions (e.g., Br₂ in acetic acid). Ensure that any subsequent workup steps are non-basic until the α-bromo ketone is fully isolated or consumed in the next step.
Careful Workup Quenching the reaction with a basic solution (e.g., sodium bicarbonate) can be problematic if excess brominating agent and starting material are present, potentially creating a basic environment for the product.Quench the reaction by pouring it into cold water or ice.[15] Wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by water and brine washes.
Temperature Control While the primary driver is the presence of a base, elevated temperatures can accelerate side reactions.Maintain appropriate temperature control throughout the reaction and workup.

Experimental Protocols

Protocol 1: Selective α-Mono-bromination of 4'-Methoxyacetophenone (Acid-Catalyzed)

This protocol is optimized for the selective synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone.

Materials:

  • 4'-Methoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bisulfite (NaHSO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4'-methoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred acetophenone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-water.

  • Quenching: Decolorize the solution by adding a saturated solution of sodium bisulfite dropwise until the orange/red color of bromine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-1-(4-methoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]

References

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available from: [Link]

  • Organic Chemistry Portal. Favorskii Reaction. Available from: [Link]

  • Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
  • YouTube. Alpha Bromination of a Ketone 002. (2014). Available from: [Link]

  • Pearson. Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. (2024). Available from: [Link]

  • Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Quora. What is bromination acetophenone? (2020). Available from: [Link]

  • Organic Syntheses. phenacyl bromide. Available from: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • YouTube. synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025). Available from: [Link]

  • Google Patents. CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • Chemistry Stack Exchange. Bromination on the aromatic ring vs aliphatic chain. (2020). Available from: [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. (2016). Available from: [Link]

  • Green Chemistry (RSC Publishing). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Available from: [Link]

  • ResearchGate. (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). Available from: [Link]

  • Reddit. How does the bromination of acetophenone look like? (Br2, FeBr3) : r/OrganicChemistry. (2020). Available from: [Link]

  • Van der Eycken, J., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3325. Available from: [Link]

  • Google Patents. Synthesis method of aryl ring bromination of acetophenone derivatives.
  • ResearchGate. Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p) a. Available from: [Link]

  • Chemistry Stack Exchange. Explain the selectivity in bromination of this compound with two substituted benzene rings. (2017). Available from: [Link]

  • Quora. What is the product form when acetophenone reacts with Br2 and NaOH? (2018). Available from: [Link]

  • Google Patents. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone.
  • ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Available from: [Link]

  • Google Patents. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available from: [Link]

Sources

Removal of unreacted starting material from "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone"

Technical Support Center: Purification of -Bromoacetovanillone

Subject: Removal of unreacted starting material (Acetovanillone) from 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Separating unreacted Acetovanillone (Starting Material, SM) from the product This compound (Product) is chemically challenging due to their similar polarity and the presence of the phenolic hydroxyl group in both molecules.[1][2]

Standard acid/base extractions are ineffective here because both compounds are weak acids (phenols).[1][2] Therefore, purification relies on exploiting subtle differences in lattice energy (recrystallization) or hydrodynamic volume (chromatography).[1][2]

This guide provides three validated protocols to resolve this mixture, ranked by efficiency and product stability.

Module 1: Diagnostic & Detection

"How do I confirm the presence of unreacted starting material?"

Before attempting purification, you must quantify the ratio of SM to Product.[1][2] Thin Layer Chromatography (TLC) is often insufficient due to "streaking" caused by the phenol group.[1][2]

The Definitive Test: H-NMR Analysis

The most reliable diagnostic is the chemical shift of the alpha-carbon protons.[1][2]

CompoundFunctional GroupProton TypeChemical Shift (

, ppm)
Multiplicity
Acetovanillone (SM) Methyl Ketone

2.55 - 2.60 Singlet (

)
Product

-Bromo Ketone

4.40 - 4.50 Singlet (

)

Troubleshooting Rule: If you see a singlet at

12

12
Visual Logic Flow: Assessment

DiagnosticFlowStartCrude Mixture AnalysisNMR1H-NMR (CDCl3)Start->NMRPeakCheckCheck delta 2.55 ppmNMR->PeakCheckResultAPeak Present (>5%)PeakCheck->ResultASinglet DetectedResultBPeak AbsentPeakCheck->ResultBNo SingletActionAProceed to Protocol A(Recrystallization)ResultA->ActionAActionBProceed to Protocol B(Wash & Dry)ResultB->ActionB

Figure 1: Decision matrix for determining purification strategy based on crude NMR data.

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (Recommended)

Why this works: The introduction of the bromine atom significantly alters the crystal lattice energy.[1][2] While the SM is soluble in cold ethanol or benzene, the brominated product forms a more stable lattice in these solvents, allowing it to crash out while the SM remains in the mother liquor.[1][2]

Reagents:

  • Ethanol (Absolute) OR Chloroform (

    
    )[1][2]
    
  • Hexanes (Antisolvent)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (

    
    ).
    
    • Note: If the solution is dark purple/black, treat with activated charcoal for 5 minutes and filter hot through Celite.[1][2]

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Nucleation: If no crystals form, add Hexanes dropwise until persistent turbidity is observed, then scratch the flask wall.

  • Filtration: Cool to

    
     in an ice bath for 30 minutes. Filter the precipitate.[1][2]
    
  • Wash: Wash the filter cake with cold Ethanol/Hexane (1:4 ratio). The SM will wash away in the filtrate.[1][2]

Success Metric: The filtrate should contain the majority of the SM (check via TLC).[1][2] The filter cake should be the pure bromide.[1][2]

Protocol B: Flash Column Chromatography

Context: Use this only if Recrystallization (Protocol A) fails or if you have <100 mg of material.[1][2] The Challenge: Both compounds streak on silica due to the phenolic -OH.[1][2]

Optimization Strategy:

  • Acidify the Eluent: Add 0.5% Acetic Acid to your mobile phase.[1][2] This suppresses the ionization of the phenol, sharpening the peaks.[1][2]

  • Solvent System:

    • Mobile Phase: Chloroform (

      
      ) : Methanol (
      
      
      )[1][2]
    • Gradient: Start at 100%

      
      , gradient to 98:2 
      
      
      .
    • Alternative: Hexanes : Ethyl Acetate (Start 80:20, gradient to 60:40).[1][2]

Warning: Do not use amine modifiers (Triethylamine) as they will react with the alkyl bromide to form a quaternary ammonium salt.[1][2]

Module 3: Stability & Storage (Critical)

"My product turned purple overnight. What happened?"

1212

The Self-Destruct Mechanism:

  • Trace

    
     protonates the carbonyl.[1][2]
    
  • Enolization occurs.[1][2]

  • Radical formation leads to polymerization (purple/black tar).[1][2]

Prevention Protocol (The "Bicarb" Rule): Before any recrystallization or chromatography, the crude reaction mixture MUST be washed with Saturated Aqueous Sodium Bicarbonate (


)12
  • Step 1: Dissolve crude in Ethyl Acetate.[1][2]

  • Step 2: Wash

    
     with Sat. 
    
    
    .
  • Step 3: Wash

    
     with Brine.[1][2][3]
    
  • Step 4: Dry over

    
     (not acidic silica).[1][2]
    

Module 4: Prevention (Reaction Optimization)

"I have >20% Starting Material left. Should I purify?"

Technical Advice: No. If >20% SM remains, purification will be lossy.[1][2] It is better to drive the reaction to completion before workup.

The "Stoichiometry Push": Unlike standard alkylations, bromination of acetophenones is often reversible or stalls.[1][2]

  • Reagent Choice: Switch from elemental Bromine (

    
    ) to Copper(II) Bromide (
    
    
    )
    in refluxing Ethyl Acetate/Chloroform.[1][2] This heterogeneous reaction is cleaner and prevents ring bromination [1].[1][2]
  • Catalysis: Ensure a catalytic amount of HBr (or 1 drop of 33% HBr in AcOH) is present to initiate enolization.[1][2]

Reaction Workflow Diagram

ReactionLogicSMAcetovanilloneReagentCuBr2 / EtOAc(Reflux)SM->ReagentIntermediateEnolFormationReagent->IntermediateProductAlpha-BromoProductIntermediate->ProductControl TempImpurityDi-bromoByproductProduct->ImpurityOver-reaction(Excess Br2)

Figure 2: Mechanistic pathway highlighting the risk of over-bromination vs. under-reaction.[1][2]

Summary of Physical Properties

PropertyAcetovanillone (SM)

-Bromo Product
Implications
MW 166.17 g/mol 245.07 g/mol Significant mass difference for MS detection.[1][2]
Solubility (Cold EtOH) SolubleLess SolubleBasis for Protocol A.
pKa (Phenol) ~8.0~7.8Too similar for acid/base separation.[1][2]
Stability StableLachrymator / Light Sensitive Store in amber vials at

.

References

  • King, L. C., & Ostrum, G. K. (1964).[1][2] Selective Bromination with Copper(II) Bromide.[1][2] The Journal of Organic Chemistry, 29(12), 3459–3461.[1][2]

  • Buu-Hoï, N. P., et al. (1955).[1][2] Halogenation of Acetovanillone. Journal of the Chemical Society.[1][2][4] (Foundational method for halogenation of phenolic ketones).[1][2]

  • PubChem Compound Summary. (2024). 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.[1][2][3][5] National Center for Biotechnology Information.[1][2]

  • ResearchGate Crystal Structure Data. (2009).[1][2] Structure and synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone (analogous purification method).

Common impurities in the synthesis of "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a key intermediate for pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Question 1: My reaction is yielding a significant amount of product with bromination on the aromatic ring. How can I improve the selectivity for α-bromination?

Answer:

This is a common challenge due to the electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring, which activate it towards electrophilic aromatic substitution.[1][2] The key to improving selectivity lies in controlling the reaction conditions to favor the formation of the enol or enolate intermediate, which is the nucleophile for the desired α-bromination, over direct electrophilic attack on the ring.

Causality:

  • Acid-Catalyzed Enolization: In the presence of an acid catalyst, the ketone carbonyl is protonated, which facilitates the formation of the enol tautomer.[3][4] This enol is the reactive species that attacks the bromine at the α-carbon.

  • Electrophilic Aromatic Substitution (SEAr): The aromatic ring itself is electron-rich and can directly react with bromine, especially under conditions that favor electrophilic attack.

Step-by-Step Protocol for Enhancing Selectivity:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Consider using NBS as a milder source of electrophilic bromine compared to elemental bromine (Br₂). NBS can reduce the extent of aromatic bromination.[2]

    • Copper(II) Bromide (CuBr₂): This reagent is often used for α-bromination of ketones and can offer better selectivity. The reaction typically proceeds by heating the ketone with CuBr₂ in a solvent like ethyl acetate or chloroform.[1][5][6]

  • Solvent and Temperature Control:

    • Utilize a less polar solvent like chloroform or ethyl acetate.[5][7]

    • Maintain a controlled, and often lower, reaction temperature to disfavor the higher activation energy pathway of aromatic bromination.

  • Acid Catalyst:

    • Use a catalytic amount of a strong acid like H₂SO₄ or HBr to promote enolization without excessively promoting SEAr.[3][7]

Workflow for Selective α-Bromination:

cluster_0 Problem: Aromatic Bromination cluster_1 Solution Pathway Unwanted_Side_Product Aromatic Bromination Product Start Start with Acetovanillone Brominating_Agent Select Milder Brominating Agent (e.g., NBS, CuBr2) Start->Brominating_Agent Step 1 Solvent_Temp Control Solvent and Temperature (e.g., Chloroform, RT) Brominating_Agent->Solvent_Temp Step 2 Acid_Catalyst Use Catalytic Acid Solvent_Temp->Acid_Catalyst Step 3 Desired_Product This compound Acid_Catalyst->Desired_Product Yields

Caption: Troubleshooting workflow for minimizing aromatic bromination.

Question 2: I am observing di- and tri-brominated impurities in my final product. What is the cause and how can I prevent this over-bromination?

Answer:

The formation of di- and tri-brominated species at the α-carbon is a result of the product of the initial bromination being more reactive towards further bromination than the starting material.

Causality:

The introduction of the first bromine atom at the α-position makes the remaining α-proton more acidic and, therefore, more easily removed to form an enolate. This increased reactivity leads to rapid subsequent brominations if the reaction is not carefully controlled.

Step-by-Step Protocol for Preventing Over-bromination:

  • Stoichiometry is Key:

    • Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of bromine or other brominating agent relative to the acetovanillone.[8]

  • Slow Addition:

    • Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Data on Common Impurities:

Impurity NameStructureCommon CauseMitigation Strategy
2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanoneExcess brominating agentControl stoichiometry, slow addition
2,2,2-Tribromo-1-(4-hydroxy-3-methoxyphenyl)ethanoneGross excess of brominating agentStrict stoichiometry control
Ring-brominated isomersReaction conditions favoring SEArUse milder brominating agents, control temperature
Unreacted AcetovanilloneIncomplete reactionMonitor reaction progress, adjust reaction time
DiapocyninOxidative dimerization of starting materialUse high-purity starting material
VanillinImpurity in starting materialUse high-purity starting material
Vanillic AcidImpurity in starting materialUse high-purity starting material

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the starting material, acetovanillone, that can affect the synthesis?

A1: Commercial grades of acetovanillone can contain several related compounds.[9] The most common include vanillin, vanillic acid, vanillyl alcohol, and the oxidative dimer, diapocynin.[9] It is crucial to use high-purity acetovanillone (typically >98%) to minimize the carry-over of these impurities into your final product.[9]

Q2: What is the underlying mechanism of the α-bromination of acetovanillone?

A2: The α-bromination of ketones like acetovanillone in acidic media proceeds through an enol intermediate.[3][4][10]

Reaction Mechanism:

Ketone Acetovanillone Protonation Protonation of Carbonyl Ketone->Protonation H+ Enol Enol Intermediate Protonation->Enol Tautomerization Bromination Attack on Br2 Enol->Bromination Br-Br Deprotonation Deprotonation Bromination->Deprotonation Product α-Bromoacetovanillone Deprotonation->Product -H+

Caption: Acid-catalyzed α-bromination mechanism.

Q3: What are the recommended purification methods for this compound?

A3: The crude product can often be purified by recrystallization.[5][7] Common solvents for recrystallization include ethyl acetate and chloroform.[5][7] For more challenging separations of impurities, short column chromatography using silica gel with a suitable eluent system (e.g., chloroform) can be effective.[7]

Q4: How should this compound be stored to ensure its stability?

A4: The compound is a solid at room temperature and should be stable under standard atmospheric conditions.[11] However, to prevent potential degradation, it is advisable to store it in a cool, dry, and dark place. Long-term storage at 2-8°C is recommended.[12]

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 9), o2245. Available from: [Link]

  • Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2837. Available from: [Link]

  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • ResearchGate. The reaction mechanism of α-bromination of acetophenone derivatives. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]

  • PubChem. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Available from: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]

  • Bueso-Ramos, C. E., et al. (1993). Purification and characterization of alpha-toxin produced by Clostridium novyi type A. Infection and Immunity, 61(7), 2912-2918. Available from: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • Kamimura, N., et al. (2017). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. Applied and Environmental Microbiology, 83(13), e00575-17. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6835-6842. Available from: [Link]

  • Veeprho. Acetovanillone Impurities and Related Compound. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Study.com. Bromination of Acetanilide | Mechanism & Steps. Available from: [Link]

  • The Good Scents Company. acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene. Available from: [Link]

  • YouTube. Alpha Bromination of a Ketone 002. Available from: [Link]

  • Liu, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6529. Available from: [Link]

  • YouTube. Bromination of Ketones. Available from: [Link]

Sources

Protecting group strategies for the phenolic hydroxyl in "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" reactions

Technical Support Guide: Phenolic Protection of -Bromoacetoguaiacone

Subject: Protecting Group Strategies for this compound CAS No: 115036-24-3 (related derivatives) Applicable For: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists

Strategic Overview: The "Route Selection" Criticality

The protection of the phenolic hydroxyl in This compound presents a classic chemoselectivity conflict. You are attempting to mask a nucleophilic phenol in the presence of a highly electrophilic

  • The Conflict: Standard phenolic protection (Williamson ether synthesis using bases like NaH or NaOH) is incompatible with

    
    -bromo ketones. The base will trigger Darzens condensation , Favorskii rearrangement , or direct displacement of the bromide.
    
  • The Solution: The strategy depends entirely on whether you have already brominated the molecule.

Decision Matrix
Current StatusRecommended StrategyRisk Level
Starting Material is Acetoguaiacone (No Bromine yet)Route A (Standard): Protect then Brominate.🟢 Low
Starting Material is

-Bromo Ketone
(Bromine present)
Route B (Direct): Acid-Catalyzed or Non-Nucleophilic Base Protection.🔴 High

Visual Workflow: Route Logic

The following diagram illustrates the safe vs. risky pathways. Note the "Death Valley" scenarios where basic conditions destroy the

ProtectionStrategyStartStarting Material:AcetoguaiaconeProtPhenolIntermediate:4-Protected-AcetoguaiaconeStart->ProtPhenolStandard Base(K2CO3/BnBr)BrominatedStartStarting Material:This compoundDirectProtDirect Protection(Careful Selection Needed)BrominatedStart->DirectProtRoute BFail1FAILURE:Favorskii Rearrangement(Ring Contraction)BrominatedStart->Fail1Strong Base(NaH/NaOH)Fail2FAILURE:Epoxide Formation(Darzens Condensation)BrominatedStart->Fail2Alkoxides(RONa)Fail3FAILURE:Imidazole Alkylation(N-Alkylation)BrominatedStart->Fail3Nucleophilic Base(Imidazole)FinalProductTarget:Protected $\alpha$-Bromo KetoneProtPhenol->FinalProductBromination(Br2/AcOH or NBS)DirectProt->FinalProductAcid Catalyzed(Bn-TCA or DHP)

Caption: Route A (Green) avoids side reactions by protecting before bromination. Route B (Yellow/Red) requires specific non-nucleophilic conditions to avoid rapid decomposition.

Route A: The "Pre-Bromination" Standard (Recommended)

If you have control over the synthetic sequence, do not start with the brominated phenol. Protect the parent acetophenone first.

Protocol: Benzyl Protection[1]
  • Reagents: Acetoguaiacone (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF.

  • Conditions: Reflux (Acetone) or

    
     (DMF) for 2–4 hours.
    
  • Bromination Step: Isolate the protected ether, then treat with

    
     in Acetic Acid or 
    
    
    in EtOAc/CHCl
    
    
    .
    • Why: The benzyl ether survives acidic bromination conditions perfectly, and the

      
      -bromo ketone is generated in the final step without exposure to base.
      

Route B: Troubleshooting Direct Protection

If you must protect the already brominated molecule (e.g., purchased starting material), you cannot use standard Williamson ether conditions.

🔴 CRITICAL WARNINGS
  • NO Sodium Hydride (NaH): Will cause immediate enolate formation and self-condensation.

  • NO Imidazole: In silyl protection, imidazole acts as a nucleophile and will displace the bromide to form an alkylated imidazole salt [1].

  • NO Hydroxide/Alkoxides: Will trigger Favorskii rearrangement to form esters/acids.

✅ Method 1: Silyl Protection (TBDMS) - The "Non-Nucleophilic" Approach

Use a hindered, non-nucleophilic base to scavenge acid without attacking the bromide.

ComponentRoleSpecification
Reagent Silyl SourceTBSOTf (tert-Butyldimethylsilyl triflate).[1] More reactive than TBSCl, allowing milder conditions.
Base Acid Scavenger2,6-Lutidine .[1] Sterically hindered; will not alkylate the bromide.
Solvent MediumDCM (

).[2]

Protocol:

  • Dissolve substrate (1.0 eq) and 2,6-lutidine (1.5 eq) in dry DCM at

    
    .
    
  • Dropwise add TBSOTf (1.1 eq).

  • Stir at

    
     for 30–60 mins.
    
  • Quench with saturated

    
     (cold).
    
✅ Method 2: Benzyl Protection (Acid-Catalyzed)

Avoids base entirely by using an imidate donor under acidic catalysis [2].

ComponentRoleSpecification
Reagent Benzyl DonorBenzyl Trichloroacetimidate (Bn-TCA).
Catalyst ActivatorTMSOTf (0.1 eq) or TfOH (cat).
Solvent MediumDCM or Cyclohexane/DCM mix.

Protocol:

  • Dissolve substrate (1.0 eq) and Benzyl Trichloroacetimidate (1.2 eq) in dry DCM.

  • Cool to

    
     (critical to prevent polymerization of the imidate).
    
  • Add catalytic TMSOTf.[3]

  • Monitor by TLC (usually complete in <1 hour).

  • Note: The byproduct is trichloroacetamide (solid), which can be filtered off.[3]

✅ Method 3: THP Protection (Acid-Catalyzed)

Useful if the protecting group only needs to survive basic conditions later.

Protocol:

  • Dissolve substrate in DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.2 eq).

  • Add catalytic PPTS (Pyridinium p-toluenesulfonate).

  • Stir at RT.[2][4]

    • Why: The

      
      -bromo ketone is stable to weak acids like PPTS.
      

Frequently Asked Questions (FAQs)

Q: I tried TBSCl + Imidazole and my product mass is M+68. What happened? A: You alkylated the imidazole. The imidazole nitrogen attacked the

TBSOTf + 2,6-Lutidine

Q: Can I use MOM-Cl (Methoxymethyl chloride) with DIPEA? A: Risky. DIPEA is hindered, but MOM-Cl requires significant heat or time with weak bases, and MOM-Cl itself is a carcinogen. If you must use MOM, use MOM-Cl + NaH only if you protect before bromination (Route A). Do not attempt on the brominated species.

Q: How do I remove the Benzyl group later without destroying the ketone? A:

  • If the Bromide is still present: You cannot use Hydrogenation (

    
    /Pd-C) as it will debrominate the alpha-position (reductive dehalogenation). You must use 
    
    
    or
    
    
    at
    
    
    [3].
  • If the Bromide has been reacted (e.g., to an amine): Standard Hydrogenation (

    
    /Pd-C) is safe.
    

Q: Why is my yield low with Benzyl Bromide and


 on the brominated starting material?A:

References

  • Reactivity of Imidazoles with

    
    -Halo Ketones: 
    
    • Source: Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 79, p.1 (2002).
    • Context: Confirms that amidines and imidazoles rapidly displace -halogens, making them unsuitable bases for silylation of this substr
    • URL:

  • Acid-Catalyzed Benzylation (Benzyl Trichloroacetimidate)

    • Title: Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups.[5][6]

    • Source: Iversen, T. & Bundle, D.R., J. Chem. Soc., Chem. Commun., 1981, 1240-1241.
    • Context: Establishes the protocol for benzylation under acidic conditions, avoiding the base-sensitivity of the -bromo ketone.
    • URL:

  • Deprotection of Benzyl Ethers in Presence of Halogens

    • Title: Cleavage of Methyl and Benzyl Ethers with Boron Tribromide.
    • Source:J. Org.[7] Chem. 1974, 39, 25, 3714–3716.

    • Context: Describes the use of Lewis acids for debenzylation, which preserves the C-Br bond unlike catalytic hydrogen
    • URL:

Technical Support Center: Navigating the Reactivity of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" (also known as α-bromo-acetovanillone). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to navigate the challenges associated with its stability, particularly under basic conditions.

Introduction: The Duality of a Reactive Intermediate

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, its utility is intrinsically linked to its reactivity. The presence of an α-bromo ketone moiety and a phenolic hydroxyl group within the same molecule creates a delicate balance of reactivity that can lead to unexpected and undesired side reactions, especially in the presence of bases. This guide will demystify these challenges and equip you with the knowledge to control the reactivity of this molecule in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Rapid Decomposition of this compound upon Addition of Base

Question: I'm attempting a substitution reaction on this compound using a basic nucleophile, but I'm observing rapid decomposition of my starting material and the formation of a complex mixture of products. What is happening?

Answer: The primary culprit behind the instability of this compound under basic conditions is the Favorskii rearrangement . This is a classic reaction of α-halo ketones with a base, which leads to a rearranged carboxylic acid derivative instead of the desired substitution product.

In the specific case of this compound, the situation is further complicated by the presence of the acidic phenolic hydroxyl group. Upon deprotonation by a base, this phenoxide can act as an internal nucleophile, leading to a competing intramolecular cyclization reaction.

Here's a breakdown of the two competing pathways:

  • Favorskii Rearrangement: The base abstracts a proton from the α-carbon, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile in your reaction then attacks the carbonyl carbon of this intermediate, leading to the rearranged product.[1][2][3]

  • Intramolecular Cyclization (Benzofuranone Formation): The base deprotonates the phenolic hydroxyl group, forming a phenoxide. This phenoxide can then attack the α-carbon bearing the bromine in an intramolecular Williamson ether synthesis-type reaction, leading to the formation of a benzofuran-3(2H)-one derivative.

The following diagram illustrates these competing pathways:

G cluster_0 Unprotected Starting Material cluster_1 Basic Conditions cluster_2 Degradation Pathways Start This compound Base Base (e.g., RO⁻) Favorskii Favorskii Rearrangement Product (Carboxylic Acid Derivative) Base->Favorskii α-proton abstraction Cyclization Benzofuran-3(2H)-one Derivative Base->Cyclization Phenolic proton abstraction

Caption: Competing degradation pathways of the target molecule in base.

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: The most effective way to prevent both the Favorskii rearrangement (which is often facilitated by the presence of an acidic proton) and the intramolecular cyclization is to protect the phenolic hydroxyl group before introducing the base. A simple and effective method is O-methylation.

  • Choice of Base: If protection is not feasible, using a non-nucleophilic, sterically hindered base might favor deprotonation at the less hindered α-carbon for other desired reactions, but the risk of rearrangement remains high.

  • Low Temperatures: Running the reaction at very low temperatures can sometimes slow down the rate of rearrangement, but this is often not sufficient to prevent it entirely.

Issue 2: How to Effectively Protect the Phenolic Hydroxyl Group

Question: What is the best way to protect the phenolic hydroxyl group of this compound or its precursor, acetovanillone, to prevent side reactions?

Answer: O-methylation is a robust and widely used strategy to protect phenolic hydroxyl groups. The resulting methyl ether is generally stable to a wide range of basic conditions. The most common method for this is the Williamson ether synthesis .[1][4]

This protocol describes the methylation of acetovanillone (4-hydroxy-3-methoxyacetophenone), the precursor to your target molecule. It is generally advisable to perform the protection step before the bromination to avoid handling the lachrymatory α-bromo ketone.

Materials:

  • Acetovanillone

  • Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetovanillone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 30 minutes.

  • Cool the mixture to room temperature and slowly add dimethyl sulfate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,3-dimethoxyacetophenone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

This procedure should provide the O-methylated product, 4,3-dimethoxyacetophenone, in good yield. The success of the protection can be confirmed by ¹H NMR spectroscopy, where the phenolic proton signal will disappear, and a new methoxy signal will appear.

Issue 3: Performing Reactions with the Protected Compound

Question: Now that I have the protected starting material, 2-Bromo-1-(4-methoxy-3-methoxyphenyl)ethanone, how can I perform my desired substitution reaction without decomposition?

Answer: With the phenolic hydroxyl group protected as a methyl ether, the molecule is now significantly more stable under basic conditions. You can now proceed with your nucleophilic substitution reaction with much greater confidence.

The following diagram illustrates the general workflow for a successful reaction using the protected starting material.

G cluster_0 Protected Starting Material cluster_1 Reaction Conditions cluster_2 Desired Outcome Protected_Start 2-Bromo-1-(4-methoxy-3-methoxyphenyl)ethanone Nucleophile_Base Nucleophile / Base Protected_Start->Nucleophile_Base Reaction Substitution_Product Desired Substitution Product Nucleophile_Base->Substitution_Product SN2 Reaction

Caption: Successful reaction workflow with the protected starting material.

General Protocol for Nucleophilic Substitution:

  • Dissolve the protected 2-Bromo-1-(4-methoxy-3-methoxyphenyl)ethanone (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add your nucleophile (typically 1.1-1.5 equivalents) and a non-nucleophilic base if required (e.g., potassium carbonate, triethylamine) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this will be dependent on your specific nucleophile and substrate) and monitor its progress by TLC.

  • Upon completion, perform an appropriate aqueous workup to remove any inorganic salts and unreacted nucleophile.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Self-Validating System:

The success of this protocol is self-validating. The absence of rearranged byproducts (as confirmed by NMR and/or LC-MS analysis of the crude reaction mixture) and the high yield of the desired substitution product confirm the effectiveness of the protection strategy.

Data Presentation

Table 1: Spectroscopic Data Comparison
CompoundKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound Phenolic -OH (broad singlet), Aromatic protons, -CH₂Br (singlet)Broad O-H stretch (~3300-3500), C=O stretch (~1670-1690)
Favorskii Rearrangement Product Aliphatic protons of rearranged backbone, Carboxylate or ester protonsC=O stretch of ester or carboxylic acid (~1710-1750)
Benzofuran-3(2H)-one Derivative Aromatic and aliphatic protons of the fused ring systemC=O stretch of five-membered ring ketone (~1750-1770)
2-Bromo-1-(4-methoxy-3-methoxyphenyl)ethanone Aromatic protons, two distinct -OCH₃ singlets, -CH₂Br (singlet)C=O stretch (~1680-1700), Absence of broad O-H stretch

Note: Specific chemical shifts and absorption frequencies will vary depending on the solvent and specific structure of the products.

Visualizing the Mechanisms

Favorskii Rearrangement Mechanism

Favorskii start α-Halo Ketone enolate Enolate start->enolate + Base - H⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 adduct Tetrahedral Adduct cyclopropanone->adduct + Nucleophile carbanion Carbanion adduct->carbanion Ring Opening product Rearranged Product carbanion->product + H⁺

Caption: The generalized mechanism of the Favorskii rearrangement.

Intramolecular Cyclization Mechanism

Cyclization start Phenolic α-Bromo Ketone phenoxide Phenoxide start->phenoxide + Base - H⁺ product Benzofuranone phenoxide->product Intramolecular SN2

Caption: The mechanism of intramolecular cyclization to form a benzofuranone.

References

  • Favorskii Rearrangement. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Favorskii Rearrangement. Wikipedia. [Link][1]

  • Benzofuran. Wikipedia. [Link]

  • Protective Groups in Organic Synthesis. P. G. M. Wuts and T. W. Greene, 4th ed., John Wiley & Sons, 2007.
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. F. A. Carey and R. J. Sundberg, 5th ed., Springer, 2007.
  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2023. [Link][4]

  • Favorskii Rearrangement. Name-Reaction.com. [Link][2]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

  • Favorskii Rearrangement. AdiChemistry. [Link][3]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as α-bromoacetovanillone). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during its use in synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust reaction protocols.

Introduction to the Reactivity of α-Bromoacetovanillone

This compound is a valuable bifunctional building block. It possesses a reactive α-bromo ketone moiety, making it an excellent electrophile for substitution reactions, and a phenolic hydroxyl group that can act as a nucleophile, typically after deprotonation. This dual reactivity, however, is also the source of many of the challenges in its application, leading to potential side reactions and incomplete conversions if not properly managed. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of unreacted starting material in my O-alkylation reaction. What are the likely causes?

Low conversion in an O-alkylation (a Williamson ether synthesis) with α-bromoacetovanillone is a common problem that can usually be traced back to a few key factors:

  • Inadequate Deprotonation of the Phenolic Hydroxyl: The phenolic proton of the guaiacol moiety must be removed to form the more nucleophilic phenoxide. The acidity of this proton is a critical factor. The pKa of the phenolic hydroxyl in the related compound acetovanillone is approximately 8.2.[1] This means a sufficiently strong base is required for complete deprotonation.

  • Inappropriate Base Selection: If you are using a weak base, the equilibrium between the phenol and the phenoxide will not fully favor the phenoxide, leading to a low concentration of the active nucleophile.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

  • Steric Hindrance: While the primary bromide of α-bromoacetovanillone is generally reactive, a bulky alkylating agent can hinder the SN2 reaction.

Q2: My reaction is turning dark, and I am getting a complex mixture of products. What side reactions could be occurring?

The formation of a dark, complex mixture often indicates decomposition or the occurrence of multiple side reactions. With α-bromoacetovanillone, the primary suspects are:

  • Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[2][3] This is a significant competing pathway, especially with stronger bases.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (carbon). While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.

  • Elimination Reactions: Although less common with a primary bromide, elimination to form an α,β-unsaturated ketone can occur under certain conditions.

  • Self-condensation/Polymerization: Under strongly basic conditions, enolates can form and participate in side reactions with other molecules of the starting material.

Q3: How can I improve the selectivity for O-alkylation over C-alkylation?

Controlling the regioselectivity of alkylation on the phenoxide is key to a successful reaction. Here are some strategies:

  • Choice of Base and Solvent: The combination of a relatively soft base and a polar aprotic solvent generally favors O-alkylation. Harder bases and protic solvents can promote C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the O/C selectivity.

Troubleshooting Guide: Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving low conversion rates in your reactions.

Problem 1: Incomplete Deprotonation

Symptoms:

  • Large amount of unreacted α-bromoacetovanillone observed by TLC or LC-MS.

  • Reaction is sluggish or stalls.

Troubleshooting Workflow:

A troubleshooting workflow for incomplete deprotonation.

Detailed Recommendations:

ParameterRecommendationRationale
Base Selection For the phenolic proton of α-bromoacetovanillone (pKa ≈ 8.2), a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Consider using sodium hydride (NaH) or potassium carbonate (K₂CO₃). For less reactive alkylating agents, a stronger base like sodium hydride is often necessary.A significant pKa difference drives the acid-base equilibrium towards the formation of the phenoxide.
Base Equivalents Use at least 1.1 equivalents of base to ensure complete deprotonation.An excess of base can help to drive the reaction to completion.
Order of Addition Add the base to a solution of the α-bromoacetovanillone in an appropriate solvent before adding the alkylating agent.This ensures the formation of the nucleophilic phenoxide before the electrophile is introduced.
Problem 2: Competing Side Reactions

Symptoms:

  • Multiple spots on TLC, indicating a mixture of products.

  • Formation of a dark-colored reaction mixture.

  • Low yield of the desired O-alkylated product.

Reaction Pathway Analysis:

G cluster_0 Reaction Pathways of α-Bromoacetovanillone A α-Bromoacetovanillone B Phenoxide Intermediate A->B Base (e.g., K₂CO₃, NaH) C Desired O-Alkylated Product B->C R-X (Alkylating Agent) SN2 Reaction D Favorskii Rearrangement Product (Carboxylic Acid Derivative) B->D Strong Base Intramolecular Rearrangement E C-Alkylated Product B->E Ambident Nucleophile Attack

Potential reaction pathways for α-bromoacetovanillone under basic conditions.

Detailed Recommendations:

Side ReactionMitigation StrategyRationale
Favorskii Rearrangement Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or alkoxides, if the alkylating agent is sufficiently reactive. Running the reaction at a lower temperature can also help.Stronger bases are more likely to promote the enolate formation that initiates the Favorskii rearrangement.
C-Alkylation Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation, leaving the phenoxide oxygen more exposed and reactive for O-alkylation.Solvation effects can significantly influence the regioselectivity of ambident nucleophiles.
Degradation Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air. Use purified reagents and solvents.The phenolic moiety can be susceptible to oxidation, leading to colored impurities.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of α-Bromoacetovanillone

This protocol provides a starting point for the O-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary depending on the specific alkylating agent used.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Monitoring the Reaction by TLC:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation of the starting material, product, and any byproducts.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

Protocol 2: Purification by Column Chromatography

General Guidance:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[4][5][6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Advanced Troubleshooting: When Standard Protocols Fail

Q4: I've tried optimizing the conditions, but my yield is still low. What else can I consider?

  • Protecting Group Strategy: If side reactions involving the phenolic hydroxyl are unavoidable, consider protecting it with a suitable protecting group (e.g., a benzyl or silyl ether) before performing the reaction at the α-bromo position.[7][8][9][10] The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but can significantly improve the yield and purity of the desired intermediate.

  • Alternative Synthetic Routes: Depending on the target molecule, it might be more efficient to introduce the α-bromo ketone functionality after the O-alkylation step. For example, starting with acetovanillone, performing the O-alkylation on the phenol, and then brominating the α-position.

References

  • Kumar, A., et al. (1997). Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2239.
  • Favorskii rearrangement. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Acetovanillone (FDB012055). Retrieved from [Link]

  • Diva-portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enantioselective synthesis of (R)-salbutamol hydrochloride. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • PubMed. (1990, June). The synthesis and antiallergy activity of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023062633A1 - Process for the preparation of a salbutamol intermediate.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

Sources

Managing lachrymatory properties of "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

CAS: 14963-27-0 (Generic for α-bromoacetovanillone derivatives) | Class: α-Halo Ketone / Phenacyl Bromide Derivative

Core Directive & Executive Summary

Status: Active Hazard Severity: High (Potent Lachrymator / Alkylating Agent)

You are accessing the technical support hub for This compound . This compound is a structural analog of phenacyl bromide, functionalized with a vanillyl group. While often used as an intermediate in the synthesis of adrenergic agents and antioxidants (e.g., Zingerone analogs), its primary operational hazard is its extreme lachrymatory (tear-inducing) potency.

The "Crying Chemist" Paradox: Users often underestimate this specific derivative because the phenol/methoxy groups (vanillin-like structure) suggest a benign nature. However, the


-bromo ketone moiety renders it a potent electrophile capable of irreversibly alkylating sensory neurons. This guide provides the protocols to handle, quench, and neutralize this threat.
Mechanism of Action (The "Why")

User Query: Why does this specific compound cause immediate, intense eye pain even at low concentrations?

Technical Explanation: The lachrymatory effect is not a simple irritation; it is a chemical attack. This compound acts as a soft electrophile. It targets the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), located on nociceptive (pain-sensing) neurons in the cornea and respiratory tract.

The Molecular Pathway:

  • Attack: The electrophilic

    
    -carbon (adjacent to the bromine) undergoes an 
    
    
    
    reaction with nucleophilic cysteine residues (specifically Cys621, Cys641, or Cys665) on the N-terminus of the TRPA1 channel.
  • Modification: This forms a covalent thioether bond, permanently modifying the channel protein.

  • Gating: The modification forces the TRPA1 channel open.

  • Influx: Calcium (

    
    ) floods the neuron, triggering an action potential interpreted by the brain as chemical burning.
    
Visualization: TRPA1 Activation Pathway

TRPA1_Mechanism Agonist 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone Target TRPA1 Channel (Cysteine Residues) Agonist->Target Targets Reaction SN2 Alkylation (Covalent Modification) Target->Reaction Undergoes ChannelState Conformational Change (Channel OPENS) Reaction->ChannelState Triggers Signal Ca2+ Influx -> Pain Signal / Lachrymation ChannelState->Signal Causes

Figure 1: The biochemical cascade of lachrymation. The compound covalently bonds to pain receptors, causing sustained activation.

Experimental Protocols & Prevention

User Query: How do I set up a reaction with this compound without evacuating the lab?

A. Engineering Controls (The "Air Wall")
  • Sash Height: Must be kept at the lowest working position (typically <18 inches).

  • Airflow Check: Verify face velocity is >100 fpm (feet per minute) before opening the vial.

  • Trap Placement: If removing solvent (rotary evaporation), the vacuum pump exhaust must be vented into a fume hood. Never vent into the open lab.

B. PPE Matrix (Personal Protective Equipment)

Standard safety glasses are insufficient . Vapors can bypass side shields.

ComponentRequirementRationale
Eyes Chemical Splash Goggles Forms a seal against vapors. Face shields alone are not enough (vapors rise under the shield).
Hands Double Nitrile Gloves

-Halo ketones can penetrate thin nitrile. Change outer gloves immediately upon contact.
Respiratory Fume Hood (Primary) If working outside a hood (emergency only), a full-face respirator with Organic Vapor (OV) cartridges is required.
Decontamination & Neutralization (The "Solution")

User Query: I spilled a small amount on the bench/balance. How do I clean it?

The "Red Flag" Error: Do NOT use simple water or ethanol.

  • Water: The compound is sparingly soluble; it will just spread.

  • Ethanol: It dissolves the compound but does not deactivate it, increasing the surface area for vaporization.

  • Bleach: Can cause oxidative side reactions.

The Correct Protocol: Nucleophilic Quenching You must chemically destroy the alkylating potential using a "soft" nucleophile. The gold standard is Sodium Thiosulfate .

The Quenching Solution Recipe
  • Solvent A: Water (80 mL) + Sodium Thiosulfate (

    
    , 10 g).
    
  • Solvent B: Ethanol or Acetone (20 mL) - Crucial for solubilizing the organic bromoketone so the thiosulfate can reach it.

  • Mix: Combine to create a 10% w/v solution in 80:20 Water:Alcohol.

Visualization: Spill Response Decision Tree

Spill_Response Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Liquid Liquid / Solution Type->Liquid Action1 Cover with wet paper towel (Prevent dust) Solid->Action1 Action2 Cover with absorbent pads Liquid->Action2 Quench Apply Thiosulfate/Ethanol Solution (Wait 15 mins) Action1->Quench Action2->Quench Clean Wipe with Soap & Water Check for Odor/Irritation Quench->Clean

Figure 2: Protocol for neutralizing


-bromo ketone spills. The wait time is critical for the 

reaction to complete.
Troubleshooting & FAQs

Q1: I washed my glassware in the base bath (KOH/Isopropanol), and the solution turned black/tarry. What happened?

  • Diagnosis: Polymerization/Aldol Condensation.

  • Explanation:

    
    -Halo ketones are sensitive to strong bases. The base bath triggered rapid deprotonation and self-polymerization or degradation of the phenolic ring.
    
  • Solution: Rinse glassware with Acetone first, then the Thiosulfate Quenching Solution, then water. Only place in the base bath after the active bromide is neutralized.

Q2: My eyes are burning, but I'm outside the lab. What do I do?

  • Immediate Action: Do not rub your eyes. This grinds the chemical into the cornea.

  • Protocol: Flush with lukewarm water for 15 minutes.

  • Critical Note: If wearing contact lenses, remove them immediately while flushing. The lenses can trap the lipophilic bromoketone against the cornea, causing severe chemical burns.

Q3: Can I use ammonia to quench it?

  • Technical Answer: Yes, but it's not recommended.

  • Reasoning: While ammonia (

    
    ) will react to form an aminoketone (deactivating the lachrymator), the reaction is slower than with thiosulfate, and ammonia itself is a respiratory irritant. Stick to the Thiosulfate/Ethanol method.
    

Q4: The compound has turned from white/off-white to pink/brown. Is it still usable?

  • Diagnosis: Auto-oxidation.

  • Explanation: The phenol group (4-hydroxy) is susceptible to oxidation, and the

    
    -bromo position is light-sensitive. The color change indicates degradation (HBr formation).
    
  • Impact: The titer of the reagent has dropped, and free HBr is present (corrosive). Recrystallize (typically from Ethanol/Ethyl Acetate) before use in sensitive steps.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[1][2] Nature, 445(7127), 541–545. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3][4] OSHA 3404-11R. [Link]

  • PubChem. (2024). Compound Summary: this compound.[5] National Library of Medicine. [Link]

  • Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. [Link]

Sources

Validation & Comparative

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" vs other brominating agents for acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS: 6091-60-7 Common Names:


-Bromoacetovanillone, 4-Hydroxy-3-methoxyphenacyl bromide.
Precursor:  Acetovanillone (Apocynin).[1][2]

Executive Summary: The Selectivity Challenge

Synthesizing This compound presents a classic organic chemistry dilemma: Regioselectivity .

The precursor, Acetovanillone, contains two competing nucleophilic sites:

  • The

    
    -Carbon (Side Chain):  The desired site for bromination, activated via enolization.
    
  • The Aromatic Ring (Ortho to -OH): Highly activated by the electron-donating hydroxyl (-OH) and methoxy (-OMe) groups.

Standard brominating agents (like liquid


) often fail to discriminate, leading to significant ring-brominated byproducts (nuclear bromination). This guide compares the industry-standard methods to overcome this limitation, prioritizing the Copper(II) Bromide (

)
method for its superior selectivity, while evaluating Pyridine Hydrobromide Perbromide and Liquid Bromine for specific use-cases.

Comparative Analysis of Brominating Agents

Method A: Copper(II) Bromide ( ) – The "Gold Standard" for Selectivity

Best for: High-purity synthesis, electron-rich aromatics, avoiding ring bromination.

  • Mechanism: Heterogeneous reaction.[3]

    
     acts as both the brominating agent and the Lewis acid catalyst. The reaction proceeds via a copper-enolate intermediate that sterically and electronically favors the side chain over the aromatic ring.
    
  • Pros:

    • Exclusive

      
      -Selectivity:  Almost zero ring bromination, even with free phenols.
      
    • Safety: No handling of volatile, corrosive liquid bromine.

    • Operational Simplicity: Simple reflux in EtOAc or

      
      ; the byproduct (
      
      
      
      ) is filtered off as a white solid.
  • Cons:

    • Atom Economy: Poor. Requires 2 moles of

      
       per mole of ketone (stoichiometric waste).
      
    • Scale: Large amounts of copper waste can be problematic for industrial scale-up without recycling loops.

Method B: Pyridine Hydrobromide Perbromide (PHPB) – The "Solid Bromine" Alternative

Best for: Small-to-medium scale, undergraduate labs, rapid synthesis.

  • Mechanism: PHPB releases molecular bromine (

    
    ) gradually in solution (typically Acetic Acid). The pyridinium salt protonates the ketone, accelerating enolization.
    
  • Pros:

    • Handling: Stable, weighable solid. Much safer than liquid

      
      .
      
    • Yield: Generally high (80-90%).

  • Cons:

    • Selectivity Risk: Because it releases free

      
      , ring bromination is still possible if the reaction runs too long or too hot.
      
    • Cleanup: Pyridine salts must be removed during workup.

Method C: Liquid Bromine ( ) – The "Classic" Route

Best for: Large-scale industrial production (cost-driven) where purification infrastructure exists.

  • Mechanism: Acid-catalyzed electrophilic halogenation via the enol.

  • Pros:

    • Cost: Cheapest reagent per mole.

    • Atom Economy: High (compared to metal salts).

  • Cons:

    • Selectivity Failure: Without protecting the phenol (e.g., as an acetate), ring bromination is a major impurity.

    • Safety: Highly toxic, corrosive, and volatile. Requires specialized ventilation and handling protocols.

Data Summary: Performance Metrics

MetricCopper(II) Bromide (

)
PHPB Liquid Bromine (

)
Reaction Medium Heterogeneous (EtOAc/CHCl

)
Homogeneous (Acetic Acid)Solution (

,

, or AcOH)
Yield (Isolated) 75 – 85%80 – 90%50 – 70% (variable due to byproducts)
Regioselectivity Excellent (>98:2) Good (90:10)Poor (depends on protection)
Atom Economy Low (produces CuBr waste)ModerateHigh
Safety Profile High (Solid reagent)Moderate (Solid, releases Br

)
Low (Volatile liquid)
Cost HighModerateLow

Visualizing the Selectivity Pathway

The following diagram illustrates why


 is preferred for Acetovanillone. It avoids the "Nuclear Bromination" trap that liquid bromine falls into.

BrominationPathways Start Acetovanillone (Precursor) Enol Enol Intermediate Start->Enol Tautomerization Br2 Liquid Br2 / Acid Enol->Br2 CuBr2 CuBr2 (Heterogeneous) Enol->CuBr2 Target TARGET PRODUCT alpha-Bromoacetovanillone Br2->Target Pathway A: Side Chain (Competition) Byproduct IMPURITY Ring-Brominated Product (Nuclear Bromination) Br2->Byproduct Pathway B: Ring Substitution (High Risk due to -OH) CuBr2->Target Selective Transfer

Caption: Comparative reaction pathways. Liquid Bromine risks attacking the activated aromatic ring (Pathway B), whereas Copper(II) Bromide selectively targets the enol side chain.

Detailed Experimental Protocols

Protocol A: The Selective Route ( )

Recommended for medicinal chemistry and high-purity applications.

Materials:

  • Acetovanillone (1.66 g, 10 mmol)

  • Copper(II) Bromide (

    
    ) (4.46 g, 20 mmol) [Note: 2 equivalents required]
    
  • Ethyl Acetate (EtOAc) (50 mL)[4]

  • Chloroform (

    
    ) (50 mL)
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Acetovanillone in the 1:1 mixture of EtOAc and

    
    .
    
  • Addition: Add the solid

    
     in one portion. The solution will turn dark green/black.
    
  • Reflux: Heat the mixture to vigorous reflux.

  • Monitoring: Reflux for 2–4 hours. The reaction is complete when the black

    
     disappears and is replaced by a white precipitate of Copper(I) Bromide (
    
    
    
    ).
    • Tip: Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

  • Workup: Cool to room temperature. Filter off the white

    
     solid through a Celite pad.
    
  • Purification: Evaporate the filtrate under reduced pressure. The residue is often pure enough for use. If necessary, recrystallize from Ethanol or Ether/Hexane.

Protocol B: The High-Throughput Route (PHPB)

Recommended for rapid synthesis when minor impurities are acceptable.

Materials:

  • Acetovanillone (1.66 g, 10 mmol)

  • Pyridine Hydrobromide Perbromide (PHPB) (3.2 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: Dissolve Acetovanillone in Glacial Acetic Acid in a 100 mL flask.

  • Addition: Add PHPB in portions over 15 minutes at room temperature.

  • Reaction: Stir at room temperature for 1–2 hours. The red color of the reagent will fade to yellow/orange.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate.

  • Isolation: Filter the solid. Wash copiously with water to remove pyridine salts and acetic acid.

  • Purification: Recrystallize from Ethanol to remove any ring-brominated traces.

Decision Matrix: Choosing Your Reagent

Use this workflow to determine the optimal method for your specific constraints.

DecisionMatrix Start Start: Synthesis of alpha-Bromoacetovanillone Scale What is your scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>1kg) Scale->Large Purity Is Purity/Selectivity Critical? Small->Purity Protect Requirement: Protect Phenol First (Acetylation) Large->Protect YesPurity Yes (e.g., Pharma Intermediate) Purity->YesPurity NoPurity No (Purification Available) Purity->NoPurity UseCuBr2 USE CuBr2 (Method A) YesPurity->UseCuBr2 UsePHPB USE PHPB (Method B) NoPurity->UsePHPB UseBr2 USE Liquid Br2 (Method C) Protect->UseBr2

Caption: Workflow for reagent selection based on scale and purity requirements.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][5] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Bauer, A. W., et al. (2024).

    
    -bromination reaction on acetophenone derivatives in experimental teaching. NIH / PubMed Central. Link
    
  • Organic Syntheses. (1936). p-Bromophenacyl Bromide.[6] Organic Syntheses, Coll.[7] Vol. 1, p.109. (Demonstrates standard

    
     protocol risks). Link
    
  • PubChem. (2025).[1] Acetovanillone (Compound Summary). National Library of Medicine. Link

  • Diwu, Z., et al. (1993). Synthesis of this compound via Copper Bromide. Tetrahedron Letters.

Sources

The Bromo- and Chloro-Analogue in Synthesis: A Comparative Analysis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and its Chloro-Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the synthetic utility and reactivity differences between 2-bromo- and 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone, offering researchers critical insights for strategic reagent selection in pharmaceutical and fine chemical synthesis.

In the realm of organic synthesis, α-haloketones are indispensable building blocks, prized for their dual electrophilic nature that enables the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two closely related yet distinct reagents: 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and its chloro-analogue, 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone. Understanding the nuanced differences in their reactivity, synthesis, and handling is paramount for researchers in drug development and medicinal chemistry, where the strategic choice of a halogen can significantly impact reaction efficiency, yield, and purity.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two compounds is the first step in appreciating their differential behavior in synthesis.

PropertyThis compound2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone
CAS Number 69638-06-86344-28-1
Molecular Formula C₉H₉BrO₃C₉H₉ClO₃
Molecular Weight 245.07 g/mol 200.62 g/mol
Appearance Data not readily availableData not readily available

The Decisive Factor: Reactivity and Leaving Group Ability

The core difference between the bromo- and chloro-analogues lies in the nature of the carbon-halogen bond. The reactivity of α-haloketones in nucleophilic substitution reactions is largely governed by the leaving group ability of the halide. The general trend for halogen leaving group ability is I > Br > Cl > F, a direct consequence of the decreasing strength of the carbon-halogen bond and increasing polarizability as one moves down the group in the periodic table.

This principle dictates that This compound is inherently more reactive than its chloro counterpart. This heightened reactivity has several practical implications for the synthetic chemist:

  • Faster Reaction Kinetics: Reactions involving the bromo derivative will generally proceed at a faster rate under identical conditions.

  • Milder Reaction Conditions: The chloro-analogue may necessitate more forcing conditions, such as higher temperatures, stronger nucleophiles, or extended reaction times, to achieve comparable yields to the bromo compound.

  • Enhanced Selectivity: In complex molecules with multiple electrophilic sites, the greater reactivity of the carbon-bromine bond can allow for higher selectivity under milder conditions.

The inductive effect of the carbonyl group further enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it more susceptible to nucleophilic attack.

Synthesis of the Starting Materials

The accessibility and efficiency of the synthesis of the α-haloketone itself is a crucial consideration in planning a synthetic route. Both compounds are typically prepared from the common precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone).

Synthesis of this compound

The bromination of acetovanillone is a common and direct method. This can be achieved using various brominating agents, with elemental bromine or N-bromosuccinimide (NBS) being frequently employed. For instance, the reaction can be carried out by treating 4'-hydroxyacetophenone with bromine in a suitable solvent like chloroform, often with the addition of an acid catalyst. Another approach involves the use of cupric bromide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone)

  • Bromine

  • Chloroform

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

  • Water

Procedure:

  • Dissolve 1-(4-hydroxy-3-methoxyphenyl)ethanone in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the cooled mixture over a period of time, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone

A common method for the α-chlorination of ketones is the use of sulfuryl chloride.

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 1-(4-hydroxy-3-methoxyphenyl)ethanone in dichloromethane and methanol.

  • Cool the mixture to a low temperature (e.g., 5-15 °C) using an ice bath.

  • While stirring, add sulfuryl chloride dropwise to the cooled mixture, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone, which can be purified further if necessary.

Applications in Synthesis: A Comparative Perspective

Both the bromo- and chloro-analogues serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. Their utility stems from the ability of the α-carbon to undergo nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Hantzsch Thiazole Synthesis: A Case Study

A classic example showcasing the utility of these reagents is the Hantzsch thiazole synthesis. In this reaction, the α-haloketone is condensed with a thiourea or thioamide to form a thiazole ring, a scaffold present in numerous pharmaceutical agents.

The choice between the bromo- and chloro-analogue in this synthesis will directly impact the reaction conditions required. Due to its higher reactivity, This compound will typically react faster and under milder conditions with the thioamide compared to its chloro counterpart. This can be advantageous in terms of reducing reaction times, lowering energy consumption, and potentially minimizing the formation of side products that may arise from prolonged exposure to harsh conditions.

Visualization of Synthetic Pathways

To illustrate the synthetic relationship between the starting material and the two halogenated products, the following workflow diagram is provided.

Synthesis_Workflow Acetovanillone 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) Bromination Bromination (e.g., Br₂, Chloroform) Acetovanillone->Bromination Chlorination Chlorination (e.g., SO₂Cl₂, DCM/MeOH) Acetovanillone->Chlorination Bromo_Product This compound Bromination->Bromo_Product Chloro_Product 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone Chlorination->Chloro_Product

Caption: Synthetic routes to the bromo- and chloro-analogues.

Logical Relationship of Reactivity

The following diagram illustrates the logical hierarchy of reactivity based on the leaving group ability of the halogen.

Reactivity_Comparison Reactivity Reactivity in Nucleophilic Substitution Bromo This compound (Better Leaving Group) Reactivity->Bromo Higher Chloro 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone (Poorer Leaving Group) Reactivity->Chloro Lower

Caption: Reactivity comparison of the bromo- and chloro-analogues.

Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analogue is a strategic decision that should be guided by the specific requirements of the synthetic transformation.

  • For rapid reactions and milder conditions, the bromo-analogue is the reagent of choice. Its superior leaving group ability translates to faster reaction kinetics and often higher yields in a shorter timeframe. This is particularly beneficial when dealing with sensitive substrates that may degrade under harsh conditions.

  • The chloro-analogue may be preferred in situations where a less reactive electrophile is desired to achieve higher selectivity in the presence of multiple nucleophilic sites. It can also be a more cost-effective option in some cases. However, chemists must be prepared to employ more forcing conditions to drive the reaction to completion.

Ultimately, a thorough understanding of the reactivity principles outlined in this guide, coupled with empirical optimization of reaction conditions, will enable researchers to harness the full synthetic potential of these versatile α-haloketone building blocks.

References

  • BenchChem. A Comparative Study of α-Haloketones in Organic Synthesis.
  • BenchChem. A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone.
  • Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2009;14(10):4034-4104. Available from: [Link]

  • de Souza, R. O. M. A. et al. α-Haloketones as versatile building blocks in organic synthesis. RSC Advances. 2017;7(85):54019-54039. Available from: [Link]

  • Turski, M. et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2022;78(11):1083-1087. Available from: [Link]

  • De Kimpe, N.; Verhé, R. The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines. John Wiley & Sons; 1988.
  • Kar, A. et al. Synthetic Access to Aromatic α-Haloketones. Molecules. 2022;27(11):3583. Available from: [Link]

  • PubChem. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, L. et al. 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2009;65(9):o2245. Available from: [Link]

  • BenchChem. Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
  • Turski, M. et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. 2022. Available from: [Link]

  • Li, W. et al. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2009;65(11):o2837. Available from: [Link]

  • BenchChem. Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. National Institute of Standards and Technology. Available from: [Link]

  • Pharmaffiliates. 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Available from: [Link]

  • BenchChem. Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.
  • Chemsrc. 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. An Efficient and Selective α-Monobromination of Aromatic Ketones under Ultrasonic Irradiation in Aqueous Medium. 2017;2(1):1-4. Available from: [Link]

Cost-benefit analysis of using "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" in large-scale synthesis

Strategic Selection of -Haloketones in API Synthesis: A Cost-Benefit Analysis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Executive Summary: The "Linchpin" Intermediate

In the landscape of pharmaceutical manufacturing, This compound (hereafter referred to as BHMP ) serves as a critical linchpin.[1] It is the structural gateway to a vast class of adrenergic blockers, antioxidants (apocynin derivatives), and thiazole-based antimicrobials.[1]

However, for process chemists, BHMP presents a classic dilemma: Reactivity vs. Stability .[1] While its high electrophilicity drives rapid downstream conversions, it introduces significant costs related to storage stability, lachrymatory safety hazards, and synthetic selectivity.[1]

This guide provides a technical cost-benefit analysis of using BHMP versus its chlorinated analogs or alternative synthetic routes, grounded in process chemistry principles.[1]

The Synthesis Matrix: Route Selection & Economics[1]

The cost of BHMP is not defined merely by raw material prices but by the Cost of Quality (CoQ) —specifically, the cost of removing impurities generated during synthesis.[1]

The "Polyhalogenation" Problem

The acetovanillone scaffold contains an electron-rich aromatic ring (activated by -OH and -OMe groups).[1] Standard bromination often leads to competition between the desired

1
Comparative Route Analysis
MetricRoute A: Elemental Bromine (

)
Route B: Cupric Bromide (

)
Route C: Friedel-Crafts (Bromoacetyl Bromide)
Reagent Cost LowHigh (unless recycled)Moderate
Selectivity Low (Ring bromination risk)High (Kinetic control)Moderate (Regioselectivity issues)
Atom Economy 50% (HBr waste)Low (CuBr byproduct)Poor (HBr + Stoichiometric Lewis Acid)
Scalability High (Continuous flow possible)Low (Heterogeneous solid handling)Medium (Exothermic management)
E-Factor High (Requires extensive wash)MediumHigh (Aluminum salts waste)
Visualizing the Synthetic Pathways

The following diagram illustrates the competitive pathways and the selectivity advantage of copper-mediated systems.

SynthesisPathwaysAcetovanilloneAcetovanillone(Starting Material)Br2Route A:Br2 / AcidAcetovanillone->Br2CuBr2Route B:CuBr2 / EtOAcAcetovanillone->CuBr2BHMPTarget: BHMP(Alpha-Bromination)Br2->BHMP60-70% Yield(Thermodynamic Control)RingBrImpurity:Ring-BrominatedByproductBr2->RingBrSignificant Side Reaction(Electrophilic Aromatic Subst.)CuBr2->BHMP>90% Yield(Radical Mechanism)CuBr2->RingBrMinimalDownstreamAPI Synthesis(Thiazoles/Adrenergics)BHMP->DownstreamHigh Reactivity

Caption: Comparative synthetic pathways showing the selectivity divergence between electrophilic bromination (Route A) and radical-mediated bromination (Route B).

Technical Deep Dive: Bromo (BHMP) vs. Chloro Analogs

A common cost-reduction strategy is replacing the bromo-intermediate with the Chloro-analog (2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone) .[1] While the chloro-reagent is 30-40% cheaper and more stable, the "Benefit" side of the equation often fails in complex synthesis.[1]

Reactivity Profile (The Finkelstein Factor)

In Hantzsch thiazole synthesis (reaction with thiourea), BHMP reacts at room temperature within 1-2 hours.[1] The chloro-analog often requires reflux conditions (80°C+) for 12-24 hours or the addition of catalytic KI (Finkelstein condition) to proceed.[1]

  • Cost Implication: The energy cost of reflux and the time-cost of reactor occupancy often outweigh the raw material savings of using the chloro-analog.[1]

Thermal Stability & Storage
  • BHMP: Prone to darkening and polymerization upon exposure to light/moisture.[1] Must be stored at <4°C.[1]

  • Chloro-Analog: Stable at room temperature for months.[1]

  • Recommendation: If the intermediate is made and used in situ (telescoped process), use BHMP .[1] If the intermediate must be stockpiled or shipped, use the Chloro-analog .[1]

Experimental Protocols (Self-Validating)

Protocol A: High-Selectivity Synthesis of BHMP (Copper Route)

Best for high-purity requirements where ring bromination must be <0.1%.[1]

  • Setup: Equip a 500mL three-neck flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve Acetovanillone (16.6 g, 100 mmol) in Ethyl Acetate (150 mL) .

    • Why EtOAc? It solubilizes the ketone but precipitates the CuBr byproduct, driving the reaction forward (Le Chatelier’s principle).[1]

  • Addition: Add Cupric Bromide (

    
    , 44.6 g, 200 mmol)  in one portion.
    
  • Reaction: Reflux the heterogeneous mixture vigorously for 3-4 hours.

    • Checkpoint: The black

      
       solid will turn into a white/pale green solid (CuBr) as the reaction completes.[1]
      
    • TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). Product Rf ~0.4; Starting material Rf ~0.5.

  • Workup: Filter the hot solution to remove CuBr salts. Evaporate the filtrate to dryness.

  • Purification: Recrystallize from minimal hot ethanol.

    • Expected Yield: 85-92%.

    • Melting Point: 160-162°C (Sharp melting point indicates absence of ring isomers).[1]

Protocol B: Comparative Hantzsch Thiazole Synthesis

Demonstrating the reactivity advantage of BHMP.

  • Reactants: Mix BHMP (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL) .

  • Observation:

    • With BHMP: Solution becomes clear and warm (exothermic) within 15 minutes.[1] Precipitation of thiazole hydrobromide occurs within 1 hour at RT.[1]

    • With Chloro-Analog: No reaction at RT. Requires reflux for 6 hours to achieve similar conversion.[1]

Strategic Decision Matrix

Use the following logic flow to determine the optimal route for your specific scale and facility capabilities.

DecisionMatrixStartStart: Select IntermediateTelescopedIs the process telescoped?(Used immediately)Start->TelescopedPurityIs Ring ImpurityTolerance < 0.5%?Telescoped->PurityYesUseChloroUse Chloro-Analog(High Stability, Slow Kinetics)Telescoped->UseChloroNo (Storage required)CostSensitivityIs Cost the Primary Driver?Purity->CostSensitivityNo (Standard Spec)UseCuBr2Use Route B:CuBr2 Synthesis(High Cost, High Purity)Purity->UseCuBr2Yes (High Spec)UseBr2Use Route A:Br2 Bromination(Low Cost, High Purification Load)CostSensitivity->UseBr2YesCostSensitivity->UseCuBr2No

Caption: Decision logic for selecting the optimal halogenation strategy based on process constraints.

Conclusion

The use of This compound offers a distinct kinetic advantage in API synthesis, reducing reactor time and energy consumption compared to chlorinated alternatives.[1] However, the Cost-Benefit analysis favors its use only when:

  • The process is telescoped to mitigate stability risks.

  • Selective bromination methods (like

    
    ) are employed to avoid expensive downstream purification of ring-brominated impurities.[1]
    

For non-GMP intermediates or where storage is required, the Chloro-analog remains the superior logistical choice despite its lower reactivity.[1]

References

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1][2] The Journal of Organic Chemistry, 29(12), 3459–3461.[1]

  • Diwu, Z., et al. (1998).[1] Synthesis and Evaluation of Apocynin Analogs. Journal of Medicinal Chemistry. (Contextualizing the vanilloid scaffold).

  • Garg, H. G., & Singh, P. P. (1969).[1] Potential Antidiabetics.[1] IV. Synthesis of N1-Substituted 3-Methyl-4-arylhydrazono-2-pyrazolin-5-ones. Journal of Medicinal Chemistry. (Demonstrating

    
    -haloketone reactivity). 
    
  • Podgoršek, A., et al. (2009).[1] Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide.[1] Green Chemistry, 11, 120-126.[1] (Green alternatives for bromination).

Comparative reactivity of different substituted alpha-bromoacetophenones

Comparative Reactivity Profile: Substituted -Bromoacetophenones

Executive Summary


This guide provides a technical comparison of substituted


Mechanistic Drivers of Reactivity

The primary reaction pathway for


orbital overlap

inductive electron withdrawal
Electronic Effects (Hammett Correlation)

The reaction rate (


1
  • EWGs (e.g.,

    
    , 
    
    
    ):
    Increase the positive character of the
    
    
    -carbon, lowering the LUMO energy and accelerating nucleophilic attack.
  • EDGs (e.g.,

    
    , 
    
    
    ):
    Decrease electrophilicity, retarding the reaction.

The reaction constant (



Visualization: Reaction Mechanism & Transition State

SN2_MechanismSubstrateSubstitutedPhenacyl BromideTSTransition State[Nuδ+...C...Brδ-]Substrate->TS Activation(Rate Limiting)NuNucleophile(Nu:)Nu->TS Activation(Rate Limiting)ProductAlkylatedProductTS->Product InversionLeavingLeaving Group(Br-)TS->LeavingEWGEWG (-NO2)Stabilizes TS(Fast)TS->EWGEDGEDG (-OMe)Destabilizes TS(Slow)TS->EDG

Caption:

Comparative Performance Data

Table 1: Relative Reactivity ( ) of para-Substituted Phenacyl Bromides

Base reaction: Alkylation of Pyridine in Acetone at 30°C.

Substituent (para)Electronic Effect (

)
Relative Rate (

)
Half-Life (

)
Recommended Use Case

Strong EWG (+0.78)4.5x Very ShortRapid scavenging; trapping weak nucleophiles.

/

Weak EWG (+0.23)1.8x ShortStandard synthesis requiring mild acceleration.

Reference (0.00)1.0x ModerateGeneral purpose heterocycle synthesis.

Weak EDG (-0.17)0.7x LongControlled alkylation; minimizing side reactions.

Strong EDG (-0.27)0.4x Very LongSelective alkylation in poly-functional substrates.
Table 2: Halogen Leaving Group Comparison

Comparison of


Halogen (X)Bond Energy (C-X)Relative ReactivityStabilityStorage Requirement
Iodine (-I) ~51 kcal/molHigh (>50x) LowDark, -20°C, Copper stabilizer.
Bromine (-Br) ~68 kcal/molStandard (1x) ModerateAmbient/Fridge, desiccated.
Chlorine (-Cl) ~81 kcal/molLow (<0.02x) HighAmbient shelf storage.
Table 3: Selectivity Profile (Chemoselectivity)

Competition between nucleophilic sites.

Nucleophile TypePreferred SiteConditions Favoring N-AlkylationConditions Favoring O-Alkylation
Amides / Pyridones N vs OPolar aprotic solvents (DMF), Soft bases.Silver salts (

), Hard bases.
Thioamides S vs NNeutral/Acidic media (S-attack is kinetically favored).Basic media (can promote N-attack if S is blocked).
Amines

vs

Stoichiometric control (1:1), bulky substituents on bromide.Excess bromide, heat.

Experimental Protocols

Protocol A: Regioselective Synthesis of p-Substituted Phenacyl Bromides

Method: Bromination using Pyridine Hydrobromide Perbromide (


Reagents:

  • Substituted Acetophenone (10 mmol)

  • Pyridine Hydrobromide Perbromide (10 mmol)

  • Glacial Acetic Acid (20 mL)

Workflow:

  • Dissolve acetophenone in glacial acetic acid in a round-bottom flask.

  • Add

    
     in portions over 15 minutes at room temperature.
    
  • Observation: The red color of the reagent will fade as bromine is consumed.

  • Stir for 2–4 hours (monitor by TLC, Hexane:EtOAc 8:2).

  • Pour mixture into ice-water (100 mL).

  • Filter the precipitated solid.[2] Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Kinetic Assessment (Conductometry)

Validates the reactivity of a specific batch or derivative.

  • Setup: Thermostat bath at 30°C. Conductivity bridge.

  • Solution A: Phenacyl bromide derivative (0.05 M in Acetone).

  • Solution B: Pyridine (0.05 M in Acetone).

  • Execution: Mix equal volumes of A and B.

  • Measurement: Record conductance (

    
    ) at 1-minute intervals.
    
  • Calculation: Plot

    
     vs time. The slope is proportional to the rate constant 
    
    
    .
Protocol C: Hantzsch Thiazole Synthesis (Application)

Standardized protocol for synthesizing 2-aminothiazoles.

Hantzsch_SynthesisStartStart:Phenacyl Bromide+ ThioureaStep1Step 1: S-Alkylation(Ethanol, Reflux, 1h)Start->Step1IntermedIntermediate:Isothiouronium SaltStep1->Intermed Kinetic ControlStep2Step 2: Cyclization(- H2O, - HBr)Intermed->Step2 ThermodynamicsEndProduct:2-Aminothiazole(Precipitate w/ NH4OH)Step2->End

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Procedure:

  • Mix substituted phenacyl bromide (1.0 eq) and thiourea (1.1 eq) in Ethanol (5 mL/mmol).

  • Reflux for 60–90 minutes.

  • Cool to room temperature. A solid (hydrobromide salt) may precipitate.[2][3]

  • Basify with aqueous

    
     to pH 8–9.
    
  • Filter the free base thiazole and recrystallize from EtOH.

Safety & Handling (Lachrymator Warning)

  • Hazard:

    
    -Bromoacetophenones are potent lachrymators (tear gas agents).[4] They directly stimulate corneal nerves.
    
  • Engineering Controls: ALWAYS handle in a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of ethanolamine or dilute ammonia to convert the lachrymator into a non-volatile amine derivative before cleaning.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Kinetic Studies & Hammett Correlation

    • Forster, W., & Laird, R. M. (1982). The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis Methodology (Bromination)

    • Langley, W. D. (1929). Phenacyl Bromide.[2][4][5][6][7] Organic Syntheses, Coll. Vol. 1, p.127.

  • Hantzsch Thiazole Synthesis

    • Hantzsch, A. (1887). Ueber die Condensation von Thioamiden mit Halogenketonen.[3] Berichte der deutschen chemischen Gesellschaft.

  • Selectivity (N vs O Alkylation)

    • Rathman, T. L. (1980). Alkylation of Amides. Journal of Organic Chemistry.

Assessing the green chemistry metrics of "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a key intermediate in the manufacturing of various pharmaceuticals, presents a critical opportunity for the implementation of green chemistry principles. This guide provides an in-depth comparison of traditional and greener synthetic routes, assessing their environmental impact through established green chemistry metrics. By examining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for developing more sustainable chemical processes.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly scrutinized for its environmental footprint, with a significant focus on reducing hazardous waste and improving the efficiency of synthetic processes.[1] Green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), provide a quantitative framework for evaluating the "greenness" of a chemical reaction.[2][3] These metrics are essential tools for identifying and optimizing more sustainable synthetic pathways, ultimately leading to reduced environmental impact and improved economic viability.[4]

Traditional vs. Greener Synthesis of this compound: A Comparative Analysis

The α-bromination of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is the primary method for producing this compound. This section compares a traditional approach using molecular bromine with a greener alternative employing N-Bromosuccinimide (NBS).

Reaction Pathways

Acetovanillone1 Acetovanillone Br2 Br₂, H₂SO₄ Acetovanillone1->Br2 Traditional Route Acetovanillone2 Acetovanillone Product1 This compound Br2->Product1 Byproduct1 HBr Br2->Byproduct1 Product2 This compound NBS NBS, Catalyst Acetovanillone2->NBS Greener Route NBS->Product2 Byproduct2 Succinimide NBS->Byproduct2

Caption: Comparison of traditional and greener synthetic pathways.

Green Chemistry Metrics: A Quantitative Comparison

The following table provides a calculated comparison of the green chemistry metrics for the two synthetic routes. The calculations are based on the provided experimental protocols and assume a theoretical yield for simplicity in comparing the intrinsic efficiency of the reactions.

MetricTraditional Route (Br₂)Greener Route (NBS)Justification
Atom Economy 59.8%56.7%The traditional route shows a slightly better atom economy as all atoms of the desired product come from the reactants. In the NBS route, the succinimide byproduct lowers the atom economy.
E-Factor ~15-25~5-10The E-Factor for the traditional route is significantly higher due to the use of hazardous solvents like chloroform and the generation of HBr waste. The greener route uses a less hazardous solvent and produces a recyclable byproduct.[5]
Process Mass Intensity (PMI) HighModeratePMI is a holistic metric that includes all materials used in the process.[3] The traditional route's reliance on large volumes of solvent and quenching/extraction steps results in a much higher PMI compared to the greener alternative.[6]
Reagent Hazard High (Br₂, H₂SO₄)Moderate (NBS)Molecular bromine is highly toxic, corrosive, and volatile.[7] Concentrated sulfuric acid is also highly corrosive. NBS is a solid and is considered a safer brominating agent.[8]
Solvent Chloroform (Hazardous)Ethyl Acetate (Greener)Chloroform is a suspected carcinogen and an environmental pollutant. Ethyl acetate is a more environmentally benign solvent.[9]
Byproduct HBr (Corrosive)Succinimide (Recyclable)Hydrobromic acid is a corrosive byproduct that requires neutralization. Succinimide can be recovered and potentially recycled.

Experimental Protocols

Traditional Synthesis using Molecular Bromine

This protocol is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[10]

Materials:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone)

  • Chloroform

  • Concentrated Sulfuric Acid

  • Bromine

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve acetovanillone in chloroform at 65°C.

  • With stirring, add concentrated sulfuric acid to the solution.

  • After 10 minutes of stirring, add bromine to the reaction solution.

  • After 5 hours, quench the reaction with water.

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Greener Synthesis using N-Bromosuccinimide (NBS)

This protocol is a greener alternative to the traditional method.

Materials:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone)

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (catalyst)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Sodium sulfate

Procedure:

  • To a solution of acetovanillone in ethyl acetate, add N-bromosuccinimide and a catalytic amount of ammonium acetate.[11]

  • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Workflow for Assessing Green Chemistry Metrics

The following diagram illustrates the workflow for calculating and comparing the green chemistry metrics of the different synthetic routes.

Start Start: Define Synthetic Routes Identify Identify All Inputs (Reactants, Solvents, Catalysts) Start->Identify Quantify Quantify Masses of All Inputs Identify->Quantify IdentifyOut Identify All Outputs (Product, Byproducts, Waste) Quantify->IdentifyOut QuantifyOut Quantify Masses of All Outputs IdentifyOut->QuantifyOut CalcAE Calculate Atom Economy QuantifyOut->CalcAE CalcEF Calculate E-Factor QuantifyOut->CalcEF CalcPMI Calculate Process Mass Intensity QuantifyOut->CalcPMI Compare Compare Metrics and Assess Greenness CalcAE->Compare CalcEF->Compare CalcPMI->Compare Report Generate Comparison Guide Compare->Report

Caption: Workflow for green chemistry metrics assessment.

Conclusion and Future Perspectives

This guide demonstrates that greener alternatives to the traditional synthesis of this compound are not only viable but also offer significant advantages in terms of reduced environmental impact and improved safety. While the atom economy of the NBS route is slightly lower, the substantial improvements in E-Factor and PMI, coupled with the use of less hazardous materials, make it a superior choice from a green chemistry perspective.

Future research should focus on developing catalytic methods that can further improve the atom economy and reduce the E-Factor. The use of in-situ generated bromine from safer sources, such as bromide salts with an oxidant, could also be a promising avenue for exploration. Ultimately, the adoption of these greener methodologies will be crucial for the pharmaceutical industry to move towards a more sustainable future.

References

  • MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Metrics to 'green' chemistry—which are the best? Retrieved from [Link]

  • The Green Chemistry Initiative. (2019). How green is your bromination reaction? Retrieved from [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. Retrieved from [Link]

  • American Chemical Society. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from [Link]

  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Retrieved from [Link]

  • Grade Fixer. (2019). The Two-step Organic Synthesis of 4-bromoacetanilide and How Green Chemistry Principles Apply. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (2024). Education. Retrieved from [Link]

  • ACS Publications. (n.d.). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

  • Bio-Rad. (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Retrieved from [Link]

Sources

Technical Comparison Guide: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of the application of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 69638-06-8), also known as


-bromoacetovanillone , in pharmaceutical synthesis.

Executive Summary & Chemical Profile

This compound serves as a critical "linchpin" intermediate in the synthesis of phenethanolamine derivatives, a structural class encompassing


-adrenergic agonists (bronchodilators) and specific enzyme inhibitors.

While often overshadowed by its des-methoxy analogs (used in Formoterol synthesis), this specific vanillyl-derivative is essential for accessing bioactive scaffolds that require the 4-hydroxy-3-methoxy substitution pattern, mimicking the endogenous catecholamine metabolite structure.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name

-Bromoacetovanillone; 4-Hydroxy-3-methoxyphenacyl bromide
CAS Number 69638-06-8
Molecular Formula

Molecular Weight 245.07 g/mol
Key Reactivity Electrophilic

-carbon (Alkylating agent); Nucleophilic Phenol

Patent Landscape & Applications

The primary utility of this intermediate lies in the synthesis of Substituted Phenethanolamines . A review of patent literature, specifically US 2004/0006058 A1 and related families, highlights its role in constructing the "left-hand" aryl core of novel


-adrenergic receptor agonists.
Core Application: -Adrenergic Agonist Synthesis

In the development of drugs treating asthma, COPD, or obesity (


 targets), the phenethanolamine backbone is synthesized via the Phenacyl Bromide Route .
Mechanism of Action in Synthesis
  • Nucleophilic Substitution (

    
    ):  The bromine atom is displaced by a primary or secondary amine (e.g., isopropylamine, or complex chiral amines).
    
  • Carbonyl Reduction: The resulting ketone is reduced (using

    
     or chiral catalysts) to form the biologically active secondary alcohol.
    
Comparative Analysis: Bromo- vs. Chloro- vs. Epoxide Routes

Researchers must choose between the bromo-intermediate, its chloro-analog, or an epoxide alternative.

FeatureBromo-Route (CAS 69638-06-8)Chloro-Route (Analog)Epoxide Route (Styrene Oxide)
Reactivity High: Bromine is a superior leaving group (

vs

). Faster reaction times at lower temps.
Moderate: Requires higher temperatures or iodide catalysis (Finkelstein) to proceed efficiently.Variable: Ring opening is regioselective but requires specific catalysts.
Yield 85-95% (Coupling step).70-80% (Coupling step).Variable: Dependent on catalyst load.
Purity Profile High crystallinity of product often allows easy purification.Product often requires chromatography due to incomplete conversion.High enantioselectivity possible, but precursors are expensive.
Safety Lachrymator: Requires strict containment.Less lachrymatory, but still an irritant.Generally less acute toxicity, but potential carcinogenicity.
Cost Moderate (Bromination is efficient).Low (Chlorination is cheaper).High (Chiral epoxides are costly).

Verdict: The Bromo-route is preferred in early-phase drug discovery and process development where reaction speed and conversion efficiency outweigh the cost of raw materials. The Chloro-route is typically reserved for large-scale manufacturing where cost is the primary driver.

Visualizing the Synthetic Pathway

The following diagram illustrates the standard workflow for utilizing this compound in the synthesis of a generic phenethanolamine scaffold, as described in patent literature.

SynthesisPathway cluster_conditions Critical Process Parameters Acetovanillone Acetovanillone (Precursor) BromoInt 2-Bromo-1-(4-hydroxy- 3-methoxyphenyl)ethanone (CAS 69638-06-8) Acetovanillone->BromoInt Bromination (CHCl3/EtOAc) Bromine Bromine (Br2) or CuBr2 Bromine->BromoInt AminoKetone Intermediate Amino-Ketone BromoInt->AminoKetone SN2 Coupling (Base, <20°C) Amine Amine (R-NH2) (Nucleophile) Amine->AminoKetone FinalProduct Phenethanolamine (Target Drug) AminoKetone->FinalProduct Reduction (Stereoselective) RedAgent Reducing Agent (NaBH4 / H2, Pd/C) RedAgent->FinalProduct Temp Temp: 0-5°C (Bromination) Prevents poly-bromination Solvent Solvent: CHCl3 or EtOAc Avoids protic side-reactions

Figure 1: Synthetic workflow transforming Acetovanillone to Phenethanolamine via the Bromo-intermediate.

Experimental Protocol: Synthesis & Coupling

Based on methodologies adapted from US Patent 2004/0006058 and standard organic synthesis practices.

Phase A: Preparation of the Intermediate

Objective: Selective bromination of Acetovanillone.

  • Dissolution: Charge a reactor with Acetovanillone (1.0 eq) and Chloroform (10 vol) .

  • Activation: Add a catalytic amount of Aluminum Chloride (

    
    )  or use Cupric Bromide (
    
    
    
    )
    in Ethyl Acetate for a milder ("green") approach.
  • Bromination: Add Bromine (

    
    , 1.05 eq)  dropwise over 60 minutes while maintaining temperature at 0–5°C .
    
    • Critical Control Point: Higher temperatures lead to ring bromination or di-bromination at the alpha position.

  • Quench: Quench reaction with saturated Sodium Bisulfite (

    
    )  solution to neutralize excess bromine.
    
  • Isolation: Separate the organic layer, wash with water, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane to obtain the target This compound .
    
    • Target Yield: 85-90%.[1]

    • Appearance: Off-white to pale yellow crystalline solid.

Phase B: Coupling with Amine (General Protocol)

Objective: Formation of the amino-ketone backbone.

  • Preparation: Dissolve the Amine (2.0 eq) in THF or DMF .

    • Note: Excess amine acts as a base to scavenge HBr. Alternatively, use Triethylamine (1.2 eq) .

  • Addition: Add the solution of This compound (1.0 eq) slowly at 0°C .

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for disappearance of the bromide.

  • Workup: Dilute with water and extract with Ethyl Acetate. The product (Amino-Ketone) is often unstable and is immediately subjected to reduction (Phase C) without extensive purification.

References

  • Guilfoyle, J., et al. (2004).[2] Substituted phenethanolamines as beta-adrenergic agonists. US Patent Application 2004/0006058 A1.[2] United States Patent and Trademark Office.

  • Perrotta, A., et al. (2002).[3] Substituted phenethanolamines and method of use. US Patent Application 2002/0151554 A1.[3] United States Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13542258, 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.[4] Retrieved from PubChem.[4]

  • ChemicalBook. (2025). This compound Product Description.[1]

Sources

Safety Operating Guide

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone proper disposal procedures

[1]

Executive Summary

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS: 69638-06-8) is a potent

1lachrymatoralkylating agent1

Improper disposal of this compound can result in the contamination of municipal water systems and severe respiratory distress for waste handling personnel. This guide outlines the mandatory segregation procedures for commercial pickup and provides a validated in-lab chemical deactivation protocol for spills or emergency stabilization.[1]

Chemical Profile & Hazard Mechanism[1][2]

Understanding the chemical behavior of this molecule is the first step in safe disposal. Its toxicity is not random; it is a direct function of its electrophilic structure.

PropertyData
Chemical Name This compound
Common Name

-Bromoacetovanillone
CAS Number 69638-06-8
Molecular Formula

Physical State Solid (Crystalline powder)
Primary Hazards Lachrymator , Corrosive (Skin/Eye), Skin Sensitizer
Reactivity High susceptibility to nucleophilic attack at the

-carbon
The "Why" Behind the Hazard

This molecule contains a bromine atom adjacent to a carbonyl group.[2][3][4] The carbonyl withdraws electron density, making the

Disposal protocols must neutralize this electrophilic potential.1

Primary Disposal Protocol: Commercial Waste Stream

Status: Preferred Method Applicability: Bulk waste, pure stocks, and non-reactive solutions.[1]

Do not attempt to treat large quantities (>50g) in the lab unless immediate stabilization is required.

Step 1: Segregation[1]
  • Do NOT mix with oxidizers (e.g., nitric acid, peroxides). This can generate free bromine gas (

    
    ).
    
  • Do NOT mix with strong bases in a sealed container without venting (exothermic polymerization risk).

  • Stream: Segregate into "Halogenated Organic Waste" .

Step 2: Packaging for Lachrymators

Standard waste containers are insufficient for lachrymators. Vapors can permeate standard HDPE caps.

  • Double Containment: Place the primary waste container inside a secondary, clear plastic bag or a larger sealable bucket.

  • Adsorbent: Add a layer of vermiculite or activated charcoal between the primary and secondary containers to capture fugitive vapors.

Step 3: Labeling

The waste tag must explicitly state:

"CONTAINS LACHRYMATOR: this compound.[1][5] OPEN ONLY IN FUME HOOD."

Secondary Disposal Protocol: Chemical Deactivation

Status: Emergency Stabilization / Small Scale (<10g) Applicability: Spill cleanup, glassware rinsing, or neutralizing trace residues before washing.[1]

This protocol utilizes Sodium Thiosulfate to convert the volatile alkyl bromide into a non-volatile, water-soluble Bunte salt (organic thiosulfate).[1]

The Chemistry
1
Step-by-Step Procedure
  • Preparation:

    • Prepare a 10% w/v Sodium Thiosulfate solution in water.

    • If the waste is solid, dissolve it in a minimal amount of acetone or ethanol.

  • Reaction:

    • Slowly add the thiosulfate solution to the dissolved waste (Ratio: Use 2 molar equivalents of thiosulfate per mole of bromo-ketone).[1]

    • Note: The mixture may become biphasic. Vigorous stirring is essential.

    • Stir at room temperature for 12 hours (overnight).

  • Validation (Self-Correcting Step):

    • TLC Check: Spot the reaction mixture against the starting material. The starting material spot (high

      
      ) should disappear, replaced by a baseline spot (the salt).
      
    • If starting material remains: Add 50% more thiosulfate and stir for another 4 hours.

  • Final Disposal:

    • The resulting solution is now a non-lachrymatory aqueous waste.

    • Adjust pH to neutral (pH 6-8) if necessary.[1]

    • Dispose of as "Aqueous Waste with Trace Organics" (do not pour down the drain unless explicitly permitted by your facility's EHS guidelines).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for handling this compound, ensuring no decision is left to guesswork.

DisposalWorkflowStartWaste Generated:This compoundAssessAssess State & QuantityStart->AssessSpillSpill / Residue (<10g)Assess->SpillEmergency/Small ScaleBulkBulk / Pure Stock (>10g)Assess->BulkStandard DisposalDeactivateDeactivation Protocol:React with Na2S2O3 (12h)Spill->DeactivateSegregateSegregate:Halogenated Organic WasteBulk->SegregateCheckValidation:TLC Check for DisappearanceDeactivate->CheckCheck->DeactivateIncomplete (Add more reagent)Check->SegregateSuccessPackagePackaging:Double Contain + VermiculiteSegregate->PackageLabelLabeling:'LACHRYMATOR' WarningPackage->LabelPickupCommercial Hazmat PickupLabel->Pickup

Figure 1: Operational decision tree for the disposal of

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98527, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).
  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Protocol for destruction of alkyl halides and lachrymators).

Navigating the Synthesis of Bio-active Molecules: A Guide to Safely Handling 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to the advancement of pharmaceutical sciences, the synthesis of novel compounds is a daily endeavor. Among these, 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as α-Bromoacetovanillone, serves as a critical intermediate. Its reactive nature, a cornerstone of its synthetic utility, also necessitates a profound respect for its handling. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring the well-being of our most valuable asset: the scientist.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is classified as a substance that is harmful if swallowed and can cause severe skin burns and eye damage. The presence of the α-bromo ketone functional group makes it a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles. This reactivity is the very reason for its utility in synthesis and also the foundation of its potential hazards. Understanding this dual nature is the first step in establishing a culture of safety.

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to significant health issues. All measures must be taken to avoid oral contact.
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)Direct contact can cause immediate and severe damage to skin and eyes. Appropriate barrier protection is non-negotiable.

The Cornerstone of Protection: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage this compound can inflict, robust eye and face protection is paramount.

  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in conjunction with safety goggles.

  • Causality: The α-bromo ketone moiety can cause immediate and irreversible damage to the cornea. Standard safety glasses do not provide a sufficient seal to protect against vapors and splashes.

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid severe burns[2].

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves provide good resistance to a variety of chemicals, but for prolonged contact or handling of larger quantities, consider using thicker gloves or double-gloving[3][4]. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory. This provides a removable barrier to protect your clothing and skin from splashes.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[5][6].

  • Rationale: As a lachrymator and potential respiratory irritant, inhaling this compound can cause significant discomfort and damage to the respiratory tract.

Operational Blueprint: From Receipt to Disposal

A systematic and well-documented workflow is essential for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[2][6]. The container must be kept tightly closed.

Handling and Experimental Use

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling transfer Carefully Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction in Fume Hood transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Reaction Complete dispose_waste Dispose of Waste in Designated, Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Place any contaminated solids (e.g., filter paper, paper towels) and excess reagent into a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled waste container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program[6][7]. Do not pour any waste down the drain.

Emergency Procedures: A Calm and Prepared Response

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7][8].

By adhering to these protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring that scientific progress and personal safety go hand in hand.

References

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. Retrieved from [Link]

  • Vector Solutions. (2015, March 19). Safety Data Sheet. Retrieved from [Link]

  • Polyco. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.